Fmoc-D-Trp-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWKZOLAAOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875541 | |
| Record name | FMOC-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-22-4, 35737-15-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035737156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003170845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Trp-OH: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a cornerstone building block in modern peptide chemistry.[1] It details its fundamental characteristics, experimental protocols for its application, and its significance in the synthesis of therapeutic peptides.
Core Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid D-tryptophan, where the α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] This strategic protection is pivotal for its use in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptide chains.[1] The indole (B1671886) side chain of the D-tryptophan residue confers unique aromatic and hydrophobic properties to the resulting peptides, often enhancing their biological activity and stability. The incorporation of a D-amino acid can also increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of synthetic peptides.[2]
Data Presentation: Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound and its commonly used indole-protected analog, Fmoc-D-Trp(Boc)-OH. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen prevents unwanted side reactions during peptide synthesis.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₂N₂O₄ | [1][4] |
| Molecular Weight | 426.46 g/mol | [1] |
| CAS Number | 86123-11-7 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 182-185 °C | [1] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][5] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₀N₂O₆ | [1][] |
| Molecular Weight | 526.58 g/mol | [1][] |
| CAS Number | 163619-04-3 | [1] |
| Appearance | White to slight yellow to beige powder | [1][] |
| Melting Point | 86 - 92°C (Decomposes) | [1][] |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | [1] |
| Storage Temperature | 2-8°C or 15-25°C | [1][] |
Experimental Protocols
The following sections detail key experimental methodologies involving this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides utilizing this compound follows a cyclical process of deprotection, coupling, and washing.[7] The following is a generalized manual protocol for the incorporation of a D-tryptophan residue.
1. Resin Preparation and Swelling:
-
Swell the desired resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[1]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1]
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[1]
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (or Fmoc-D-Trp(Boc)-OH for side-chain protection) (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]
-
Pre-activate this mixture for 15-20 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[1]
4. Cleavage and Deprotection:
-
After the final coupling step and subsequent Fmoc deprotection, wash the peptide-resin with DMF and then dichloromethane (B109758) (DCM).[1]
-
Dry the resin under vacuum.[1]
-
Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA) with scavengers, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Precipitate the peptide by adding cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more before drying under vacuum.[1]
5. Purification and Analysis:
-
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).[1]
-
Protocol:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.[1]
-
Acquire a standard ¹H NMR spectrum. The spectrum is expected to show characteristic signals for the aromatic protons of both the Fmoc group and the indole ring of tryptophan, along with signals for the alpha and beta protons of the amino acid backbone.[1]
-
Visualizations: Diagrams and Workflows
Chemical Structure of this compound
Chemical structure of this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Iterative cycle of Fmoc solid-phase peptide synthesis.
Fmoc Deprotection Mechanism
Mechanism of Fmoc group removal by piperidine.
Application in Drug Development
The incorporation of D-tryptophan via this compound is a key strategy in the synthesis of bioactive peptides to enhance their therapeutic properties.[2] Notable examples include:
-
Triptorelin: A gonadotropin-releasing hormone (GnRH) analog. The D-tryptophan at position 6 significantly increases its potency and duration of action compared to the native hormone.[2]
-
Octreotide: A synthetic analog of somatostatin. While the primary modification is the inclusion of D-Trp, it serves as a prime example of how D-amino acids can enhance biological activity and stability.[2]
The use of this compound is integral to the synthesis of numerous peptide therapeutics, where the introduction of D-tryptophan can lead to improved receptor binding affinity, selectivity, and pharmacokinetic profiles.[2]
GnRH Receptor Signaling Pathway
Triptorelin, synthesized using this compound, acts as an agonist at the GnRH receptor. Its prolonged action leads to a downregulation of the GnRH receptor pathway, which is therapeutically exploited in conditions like prostate cancer and endometriosis.
Simplified GnRH receptor signaling pathway.
References
An In-depth Technical Guide to (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic Acid (Fmoc-D-Tryptophan)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a cornerstone building block in modern peptide chemistry. This document details the compound's physicochemical properties, synthesis, and characterization, with a focus on its critical role in solid-phase peptide synthesis (SPPS) and drug development. Experimental protocols for its application and relevant biological pathways are also presented to support researchers in their scientific endeavors.
Core Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid D-tryptophan, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection is fundamental to its application in SPPS, enabling the controlled, stepwise assembly of peptide chains.[1] The indole (B1671886) side chain of the tryptophan residue imparts unique hydrophobic and aromatic properties to the peptides in which it is incorporated. For syntheses where the indole nitrogen requires protection to prevent side reactions, the tert-butyloxycarbonyl (Boc) protected version, Fmoc-D-Trp(Boc)-OH, is commonly employed.[2]
Data Presentation
The key quantitative data for this compound and its commonly used indole-protected counterpart are summarized below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₂N₂O₄ |
| Molecular Weight | 426.46 g/mol |
| CAS Number | 86123-11-7 |
| Appearance | White to off-white powder |
| Melting Point | 182-185 °C |
| Solubility | Soluble in DMSO (≥100 mg/mL) |
| Storage Temperature | 2-8°C |
Source:[1]
Table 2: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 526.58 g/mol |
| CAS Number | 163619-04-3 |
| Appearance | White to slight yellow to beige powder |
| Melting Point | 86 - 92°C (Decomposes) |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) |
| Storage Temperature | 2-8°C or 15-25°C |
Source:[1]
Synthesis and Characterization
The synthesis of this compound involves the selective protection of the α-amino group of D-tryptophan.
Experimental Protocols
1. Synthesis of Fmoc-D-Trp(Boc)-OH
This protocol describes a general method for the synthesis of Fmoc-D-Trp(Boc)-OH, which can be adapted for the synthesis of this compound by omitting the initial Boc protection step.
-
Step 1: Boc Protection of the Indole Nitrogen: D-tryptophan is first reacted with a Boc-anhydride in the presence of a base to protect the indole nitrogen.
-
Step 2: Fmoc Protection of the α-Amino Group: The resulting N-in-Boc-D-tryptophan is then reacted with 9-fluorenylmethyloxycarbonyl-hydroxysuccinimide (Fmoc-OSu) to introduce the Fmoc protecting group onto the α-amino group.[3] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
-
Step 3: Purification: The final product is purified by crystallization or column chromatography.
2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Protocol:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.[1]
-
Acquire a standard ¹H NMR spectrum. The spectrum should exhibit characteristic signals for the aromatic protons of the Fmoc group and the indole ring of the tryptophan residue, as well as signals for the alpha and beta protons of the amino acid backbone.[1]
-
3. Characterization by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).[1]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the efficient synthesis of custom peptides. The incorporation of D-tryptophan can enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.
Experimental Protocol: Manual SPPS of a Tryptophan-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a D-tryptophan residue on a resin, leading to a C-terminal carboxylic acid.
-
1. Resin Swelling: Swell the desired resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]
-
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]
-
-
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[1]
-
-
4. Cleavage from Resin:
-
Wash the peptide-resin with DMF and then dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times and dry under vacuum.[1]
-
-
5. Purification: The crude peptide is purified to a high degree of homogeneity using reversed-phase HPLC (RP-HPLC) as described in the characterization section.[1]
Role in Drug Development and Biological Relevance
The incorporation of this compound into peptide-based drug candidates is a key strategy to enhance their therapeutic potential. D-amino acids are not recognized by proteases, which significantly increases the peptide's stability and in vivo half-life. A notable example is Triptorelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), which contains a D-tryptophan residue. This substitution enhances its potency and duration of action compared to the native hormone.[4]
Signaling Pathway: GnRH Receptor Activation
Triptorelin acts as an agonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[5] The binding of a GnRH agonist like Triptorelin initiates a cascade of intracellular signaling events that ultimately regulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6]
The primary signaling pathway involves the coupling of the GnRH receptor to the Gq/11 family of G-proteins.[7] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8] The activation of PKC leads to the downstream activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK, which then modulate gene transcription in the nucleus.[7][8] The GnRH receptor can also couple to Gs-proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. academic.oup.com [academic.oup.com]
Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan: A Technical Guide to its Core Functions and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH) is a pivotal building block in modern peptide chemistry and drug discovery.[1][2] As a derivative of the naturally occurring amino acid tryptophan, its unique D-enantiomeric configuration and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group bestow it with properties that are instrumental in the synthesis of peptides with enhanced therapeutic potential.[3] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and its broader biological relevance, particularly in the context of drug development and cancer immunotherapy.
The incorporation of D-amino acids like D-tryptophan into peptide sequences is a key strategy to improve their pharmacokinetic profiles by increasing resistance to enzymatic degradation.[3][4] The Fmoc protecting group is essential for the stepwise and controlled assembly of amino acids in SPPS, a cornerstone technique in peptide synthesis.[1][5] This guide will delve into the practical aspects of using this compound, including detailed experimental protocols and data presentation, to aid researchers in harnessing its full potential.
Physicochemical Properties
The successful application of this compound in peptide synthesis is fundamentally linked to its distinct physicochemical properties. These properties, along with those of its commonly used indole-protected counterpart, Fmoc-D-Trp(Boc)-OH, are summarized in the tables below.[1][2][6] The Boc (tert-butyloxycarbonyl) group on the indole (B1671886) nitrogen of tryptophan is often employed to prevent unwanted side reactions during peptide synthesis.[3][5]
Table 1: Physicochemical Properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (this compound) [1][6]
| Property | Value |
| Molecular Formula | C₂₆H₂₂N₂O₄ |
| Molecular Weight | 426.46 g/mol |
| CAS Number | 86123-11-7 |
| Appearance | White to off-white powder |
| Melting Point | 182-185 °C |
| Solubility | Soluble in DMF and DMSO |
| Storage Temperature | 2-8°C |
Table 2: Physicochemical Properties of Nα-(9-Fluorenylmethoxycarbonyl)-N¹-tert-butyloxycarbonyl-D-tryptophan (Fmoc-D-Trp(Boc)-OH) [1][2]
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 526.58 g/mol |
| CAS Number | 163619-04-3 |
| Appearance | White to off-white powder |
| Melting Point | 86-92 °C (decomposes) |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |
| Storage Temperature | 2-8°C |
Core Function in Solid-Phase Peptide Synthesis (SPPS)
The primary and most critical function of this compound is its role as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][5] SPPS allows for the efficient and controlled synthesis of peptides on a solid support (resin). The Fmoc group protects the α-amino group of D-tryptophan, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[1][5]
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of Fmoc-based SPPS.
Detailed Methodologies for Key Experiments
1. Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide containing a D-tryptophan residue.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (this compound):
-
Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin with DMF and dichloromethane (DCM).
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for tryptophan-containing peptides is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol).[7]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
2. Peptide Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for peptide purification.[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.[9]
-
Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm (the latter is specific for tryptophan-containing peptides).[9]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide.
3. Peptide Analysis by Mass Spectrometry
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used to determine the molecular weight of the synthesized peptide.[1][10]
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent and mixed with a matrix (for MALDI) or infused directly into the mass spectrometer (for ESI).
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of the synthesized peptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of D-tryptophan.[10]
Biological Relevance and Applications in Drug Development
The incorporation of D-tryptophan, facilitated by the use of this compound, has significant implications for the biological activity and therapeutic potential of synthetic peptides.
Enhanced Pharmacokinetic Properties
Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy.[4] The inclusion of D-amino acids, such as D-tryptophan, sterically hinders the action of these enzymes, leading to a significant increase in the peptide's in vivo half-life and bioavailability.[11][12] This enhanced stability is a critical factor in the development of peptide-based drugs.
Bioactive Peptides and Therapeutic Targets
This compound is a key component in the synthesis of several commercially successful peptide drugs.
-
Triptorelin: A gonadotropin-releasing hormone (GnRH) agonist containing a D-tryptophan residue at position 6. This modification increases its potency and duration of action compared to the native GnRH, making it effective in the treatment of hormone-responsive cancers and other conditions.[3]
-
Octreotide: A somatostatin (B550006) analog that incorporates a D-tryptophan residue. This substitution contributes to its enhanced stability and potent inhibitory effects on the secretion of various hormones, making it a valuable therapeutic for acromegaly and certain tumors.[13]
The synthesis of these and other bioactive peptides relies on the precise incorporation of D-tryptophan using this compound.
Tryptophan Metabolism and Cancer Immunotherapy
The metabolism of tryptophan plays a crucial role in immune regulation, particularly in the context of cancer. The enzyme indoleamine 2,3-dioxygenase (IDO) is a key player in this process, catabolizing tryptophan along the kynurenine (B1673888) pathway.[14]
IDO Signaling Pathway in Cancer Immune Evasion
In the tumor microenvironment, the upregulation of IDO leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[14] Concurrently, the production of kynurenine and its metabolites actively suppresses T-cell activity, leading to immune tolerance and allowing the tumor to evade the host's immune system.[14]
Derivatives of D-tryptophan are being actively investigated as inhibitors of the IDO pathway. By blocking this enzyme, these compounds aim to restore local tryptophan levels and prevent the production of immunosuppressive metabolites, thereby reactivating an anti-tumor immune response.[14] This makes D-tryptophan derivatives, and by extension the synthetic tools like this compound used to create them, highly relevant to the field of oncology and drug development.
Conclusion
Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan is more than just a protected amino acid; it is a key enabling tool for the advancement of peptide-based therapeutics and chemical biology research. Its primary function in facilitating the controlled synthesis of peptides via SPPS is fundamental to the creation of novel molecules with enhanced stability and biological activity. The strategic incorporation of D-tryptophan into peptide sequences has proven to be a successful strategy for overcoming the pharmacokinetic limitations of natural peptides. Furthermore, the burgeoning field of cancer immunotherapy has highlighted the critical role of tryptophan metabolism in immune regulation, opening new avenues for the development of D-tryptophan-based drugs. This technical guide has provided a comprehensive overview of the core functions, properties, and applications of this compound, equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
Fmoc-D-Trp-OH molecular weight and formula
An in-depth technical guide to Fmoc-D-Trp-OH, a cornerstone for researchers, scientists, and drug development professionals in the field of peptide chemistry. This document provides a comprehensive overview of the molecule's properties and its application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
This compound is a derivative of the D-enantiomer of tryptophan, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group.[1] This strategic protection is fundamental to its application in the stepwise assembly of peptide chains.[1] The incorporation of D-tryptophan can confer advantageous properties to synthetic peptides, such as increased resistance to enzymatic degradation and enhanced biological activity.[2]
The key quantitative data for this compound are summarized in the table below. For comparison, data for the commonly used indole-protected version, Fmoc-D-Trp(Boc)-OH, is also included, as the indole (B1671886) side chain of tryptophan can be susceptible to modification during synthesis.[2]
| Property | This compound | Fmoc-D-Trp(Boc)-OH |
| Molecular Formula | C₂₆H₂₂N₂O₄[2][3][4][5] | C₃₁H₃₀N₂O₆[1][6] |
| Molecular Weight | 426.46 g/mol [4][5][7] | 526.58 g/mol [1] |
| CAS Number | 86123-11-7[3][4][5] | 163619-04-3[1][6] |
| Appearance | White to off-white powder[1] | White to slight yellow/beige powder[1] |
| Melting Point | 182-185 °C[1][5] | 86 - 92°C (Decomposes)[1] |
| Storage Temperature | 2-8°C[5] | 2-8°C or 15-25°C[1] |
| Solubility | Soluble in DMSO (≥100 mg/mL)[1] | Clearly soluble (1 mmole in 2 ml DMF)[1] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for introducing D-tryptophan residues into a peptide sequence using the Fmoc/tBu approach of SPPS.[1][8] The general process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[9]
Step 1: Resin Preparation and Swelling
The first step is to swell the resin to ensure optimal diffusion of reagents.[7]
-
Place the desired amount of resin (e.g., Wang or Rink Amide resin) into a suitable reaction vessel.[2][7]
-
Add N,N-Dimethylformamide (DMF) to the resin, typically 10 mL per gram of resin.[7]
-
Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[2][7]
-
After swelling, drain the DMF from the reaction vessel.[7]
Step 2: N-Terminal Fmoc Deprotection
The removal of the temporary Fmoc protecting group is a critical step in each cycle, exposing the N-terminal amine for the next coupling reaction.[4] This is achieved via a base-catalyzed β-elimination mechanism.[4]
-
To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.[1][3][7]
-
Repeat the treatment with the 20% piperidine solution for an additional 7-15 minutes to ensure complete removal of the Fmoc group.[1][4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][4]
Step 3: Coupling of this compound
This step involves the activation of the Fmoc-protected amino acid and its subsequent coupling to the deprotected amine on the resin to form a peptide bond.[7]
-
Dissolve this compound (typically 2-3 equivalents relative to resin loading) and an activating agent in DMF.[4][5] A common and highly efficient coupling reagent is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][7]
-
For HBTU-mediated coupling, dissolve this compound (2 eq.), HBTU (2 eq.), and a base such as N,N-diisopropylethylamine (DIPEA) (4 eq.) in DMF.[5] An additive like HOBt (1-Hydroxybenzotriazole) can be included to suppress racemization.[5]
-
Allow the activation to proceed for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin.[7]
-
Agitate the reaction mixture for 1-2 hours.[4] The reaction can be monitored for completion using a qualitative method like the Kaiser test, which detects free primary amines.[4][7] A negative test indicates a complete coupling reaction.[5]
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.[5]
Step 4: Cleavage and Final Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed.
-
Wash the fully assembled peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM).[7]
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1][7] TIS acts as a scavenger to prevent side reactions with sensitive residues like tryptophan.
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per gram).[7]
-
Agitate the mixture at room temperature for 2-3 hours.[1][7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1][7]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1][7]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[1][7]
-
Dry the crude peptide under vacuum. The peptide can then be purified using techniques like reversed-phase HPLC.[1]
Workflow Visualization
The following diagram illustrates the key stages of a single cycle in solid-phase peptide synthesis (SPPS) for the incorporation of an amino acid like this compound.
Caption: A typical cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
The Solubility of Fmoc-D-Trp-OH: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH) in various organic and aqueous solvents, providing critical data and methodologies for its effective use in peptide synthesis and drug development.
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (this compound) is a pivotal building block in solid-phase peptide synthesis (SPPS), prized for the unique properties the D-tryptophan residue imparts to synthetic peptides, including enhanced stability and biological activity. A thorough understanding of its solubility in different solvent systems is paramount for researchers and drug development professionals to ensure efficient and successful peptide synthesis. Poor solubility can lead to challenges in reaction kinetics, purification, and overall yield. This technical guide provides a detailed overview of the solubility of this compound, presenting quantitative and qualitative data, comprehensive experimental protocols for solubility determination, and a discussion of the key factors influencing its dissolution.
The solubility of this compound is largely dictated by the interplay between its large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and the aromatic indole (B1671886) side chain of the tryptophan residue. This structure generally results in favorable solubility in polar aprotic solvents commonly employed in peptide synthesis.
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for this compound in a range of common laboratory solvents. It is important to note that precise quantitative data for this specific compound is not always readily available in the literature. In such instances, qualitative data or data for the closely related compound Fmoc-D-Trp(Boc)-OH are provided as a valuable reference.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility (at ambient temperature) | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 100 mg/mL (≥ 234.49 mM) | Soluble | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~213 mg/mL (Calculated for 1 mmole in 2 mL) | Clearly Soluble | |
| Chloroform | CHCl₃ | 119.38 | No data available | Soluble (for Fmoc-Trp(Boc)-OH) | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | No data available | Soluble (for Fmoc-Trp(Boc)-OH) | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | No data available | Soluble (for Fmoc-Trp(Boc)-OH) | |
| Acetone | C₃H₆O | 58.08 | No data available | Soluble (for Fmoc-Trp(Boc)-OH) | |
| Acetonitrile (B52724) (ACN) | C₂H₃N | 41.05 | No data available | No data available | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | No data available | No data available | |
| Ethanol | C₂H₆O | 46.07 | No data available | No data available | |
| Water | H₂O | 18.02 | No data available | Insoluble |
Note: The quantitative solubility in DMF is an estimation based on the reported solubility of the closely related Fmoc-D-Trp(Boc)-OH ("clearly soluble" at 1 mmole in 2 mL) and the molecular weight of this compound (426.46 g/mol ). Experimental verification is recommended for precise applications.
Factors Influencing Solubility
Several physicochemical factors can significantly impact the solubility of this compound. A comprehensive understanding of these allows for the optimization of dissolution conditions.
-
Solvent Polarity: As a large molecule with both polar (carboxylic acid) and nonpolar (Fmoc group, indole ring) regions, this compound generally exhibits higher solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate the entire molecule.
-
Intermolecular Interactions: The indole side chain of the tryptophan residue can participate in π-π stacking interactions. In less effective solvents, these interactions can lead to aggregation and a corresponding decrease in solubility.
-
Temperature: The solubility of most solids, including this compound, tends to increase with temperature. Gentle warming can be an effective strategy to dissolve the compound, although care must be taken to avoid potential degradation at elevated temperatures.
-
pH: The carboxylic acid moiety of this compound means its charge state is pH-dependent. In basic solutions, the carboxylate anion will be formed, which may alter its solubility profile.
-
Sonication: The application of ultrasonic energy can help to break down agglomerates of solid particles, facilitating faster and more complete dissolution.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is strongly recommended. The following are detailed methodologies for quantifying the solubility of this compound.
Static Gravimetric Method
This method is a straightforward and reliable technique for determining solubility.
1. Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
2. Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the test solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Evaporate the solvent completely in a drying oven or under vacuum.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more sensitive and accurate method for determining solubility, especially for sparingly soluble compounds.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
This compound
-
Selected solvent(s)
-
Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Saturated Solution: Follow steps 1-4 of the Static Gravimetric Method to prepare a saturated solution and separate the undissolved solid.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Take a precise aliquot of the clear supernatant from the saturated solution, dilute it with the mobile phase to a concentration within the range of the calibration curve, and filter it through a syringe filter.
-
Injection and Data Acquisition: Inject the diluted sample into the HPLC and record the chromatogram.
-
Concentration Determination: Determine the concentration of the diluted sample using the calibration curve.
-
Calculation: Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
Caption: Workflow for determining this compound solubility.
Conclusion
A Deep Dive into the Stereochemistry of Fmoc-Tryptophan Derivatives in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of amino acids with specific stereochemistry is a cornerstone of modern peptide science and therapeutic development. Among the proteinogenic amino acids, tryptophan and its derivatives play a pivotal role in the structure, function, and biological activity of peptides. The use of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is the standard in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive analysis of the stereoisomers Fmoc-D-Trp-OH and Fmoc-L-Trp-OH, detailing their distinct properties, applications in peptide synthesis, and the profound impact of their stereochemistry on the biological activity of the resulting peptides.
Core Stereochemical and Physicochemical Differences
This compound and Fmoc-L-Trp-OH are enantiomers, mirror images of each other that are non-superimposable. This fundamental difference in their three-dimensional structure gives rise to distinct physicochemical properties, most notably their interaction with polarized light. While they share the same molecular formula and weight, their optical rotation values are equal in magnitude but opposite in sign.[1]
L-amino acids are the naturally occurring enantiomers found in proteins in most living organisms.[2] Consequently, peptides composed entirely of L-amino acids are generally susceptible to degradation by endogenous proteases. In contrast, the incorporation of D-amino acids, such as D-tryptophan, can significantly enhance a peptide's resistance to enzymatic cleavage, thereby increasing its in vivo half-life, a desirable characteristic for therapeutic peptides.[3]
Table 1: Physicochemical Properties of Fmoc-Trp-OH Stereoisomers and Related Derivatives
| Property | This compound | Fmoc-L-Trp-OH | Fmoc-D-Trp(Boc)-OH | Fmoc-L-Trp(Boc)-OH |
| CAS Number | 86123-11-7[4][5] | 35737-15-6[1][6] | 163619-04-3[7] | 143824-78-6 |
| Molecular Formula | C₂₆H₂₂N₂O₄[4][5] | C₂₆H₂₂N₂O₄[1][6] | C₃₁H₃₀N₂O₆[7] | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 426.46 g/mol [4][5] | 426.46 g/mol [1][6] | 526.59 g/mol | 526.58 g/mol |
| Appearance | White to off-white powder[4] | White to off-white powder[1] | Faintly beige powder with lumps[8] | Solid |
| Melting Point | 182-185 °C[4] | 182-185 °C[1] | 89.5 °C (dec.)[8] | ~97 °C |
| Optical Rotation ([α]²⁰/D, c=1 in DMF) | Not explicitly found, but expected to be positive and of similar magnitude to the L-isomer. | -29 ± 1°[1] | +19 ± 2.5°[8] | -21 ± 2° |
Impact on Peptide Synthesis and Structure
The choice between this compound and Fmoc-L-Trp-OH in SPPS has significant implications for the final peptide. While the coupling and deprotection chemistries are identical for both enantiomers, the resulting peptide will have a distinct three-dimensional structure. The incorporation of a D-amino acid can induce a turn or kink in the peptide backbone, altering its overall conformation. This can lead to changes in receptor binding affinity and specificity.
Furthermore, the indole (B1671886) side chain of tryptophan is susceptible to modification during the acidic conditions of cleavage from the solid support. While this is a concern for both isomers, the impact on the biological activity of the final peptide can differ depending on the stereochemistry at that position.
Experimental Protocols
Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the synthesis of two model hexapeptides, Ac-Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X is either L-Tryptophan or D-Tryptophan, to allow for a direct comparison of their properties.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Arg(Pbf)-OH
-
Fmoc-L-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-L-Tyr(tBu)-OH
-
Fmoc-L-Trp(Boc)-OH
-
Fmoc-D-Trp(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For each coupling cycle, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor coupling completion using the Kaiser test.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-L-Trp(Boc)-OH for one peptide and Fmoc-D-Trp(Boc)-OH for the other.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and pyridine in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptides by mass spectrometry to confirm their identity.
Experimental Workflow for Comparative Peptide Synthesis
Caption: Workflow for the comparative synthesis and analysis of peptides.
Comparative Enzymatic Digestion Assay
This protocol is designed to assess the relative stability of the synthesized L-Trp and D-Trp containing peptides against enzymatic degradation.
Materials:
-
Purified L-Trp and D-Trp containing peptides
-
Trypsin solution (e.g., 1 mg/mL in 50 mM ammonium (B1175870) bicarbonate)
-
50 mM Ammonium bicarbonate buffer (pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of each peptide at a concentration of 1 mg/mL in the ammonium bicarbonate buffer.
-
Digestion Reaction: To each peptide solution, add trypsin to a final enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubation: Incubate the reactions at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction and quench the digestion by adding the quenching solution.
-
RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide. A decrease in the peak area corresponding to the intact peptide over time indicates degradation.
Biological Significance and Signaling Pathways
The stereochemistry of tryptophan and its metabolites plays a crucial role in various biological pathways. The major metabolic route for tryptophan is the Kynurenine pathway. The enzymes involved in this pathway exhibit stereoselectivity, meaning they preferentially metabolize one enantiomer over the other.
For instance, Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), the first and rate-limiting enzymes of the Kynurenine pathway, primarily act on L-tryptophan. D-tryptophan is a poor substrate for these enzymes. This stereoselectivity has significant implications for the downstream production of neuroactive and immunomodulatory metabolites.
Simplified Kynurenine Pathway Highlighting Stereoselectivity
Caption: Stereoselective entry of tryptophan into the Kynurenine pathway.
Furthermore, D-amino acids are increasingly recognized as having their own distinct biological roles, particularly in the nervous system. D-serine, for example, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. While D-tryptophan's role as a direct signaling molecule is less established, its presence can influence the availability of other D-amino acids and impact neuronal function.
The incorporation of D-tryptophan into peptide drugs is a key strategy to modulate their interaction with biological targets. For G-protein coupled receptors (GPCRs), which are chiral, the stereochemistry of a peptide ligand can dramatically alter its binding affinity and downstream signaling. A peptide containing L-tryptophan may act as an agonist, while its D-tryptophan counterpart could be an antagonist or have no activity at all.
Hypothetical GPCR Signaling influenced by Tryptophan Stereochemistry
Caption: Differential GPCR activation by peptide stereoisomers.
Conclusion
The stereochemistry of tryptophan is a critical consideration in peptide chemistry and drug development. This compound and Fmoc-L-Trp-OH, while chemically similar, impart vastly different properties to the peptides in which they are incorporated. The use of D-tryptophan can enhance metabolic stability and modulate biological activity by altering peptide conformation. A thorough understanding of these differences, supported by robust experimental protocols for synthesis and analysis, is essential for the rational design of novel and effective peptide-based therapeutics. The continued exploration of the distinct biological roles of D-amino acids and their signaling pathways will undoubtedly open new avenues for drug discovery.
References
- 1. Fmoc-Trp-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nalpha-FMOC-L-Tryptophan | 35737-15-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-D-Trp(Boc)-OH: Structure, Purpose, and Application in Peptide Synthesis
Core Acknowledgment
Fmoc-D-Trp(Boc)-OH is a pivotal building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2][3] Its unique structural characteristics, featuring orthogonal protection groups, afford chemists precise control over the stepwise assembly of complex peptide chains. This guide provides a comprehensive overview of Fmoc-D-Trp(Boc)-OH, including its physicochemical properties, its critical role in the synthesis of bioactive peptides, and detailed experimental protocols for its application.
Structure and Physicochemical Properties
Fmoc-D-Trp(Boc)-OH is a derivative of the amino acid D-tryptophan. Its structure is characterized by three key components: the D-tryptophan core, an N-α-Fmoc protecting group, and an N-in-Boc protecting group.[2][4]
-
D-Tryptophan Core: The use of the D-enantiomer of tryptophan is a strategic choice in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their biological half-life.[2][5]
-
N-α-Fmoc (9-Fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the alpha-amino group of tryptophan during the coupling of the carboxylic acid to the growing peptide chain. It can be readily removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile Boc group.[1][6]
-
N-in-Boc (tert-Butoxycarbonyl) Group: This acid-labile protecting group safeguards the indole (B1671886) nitrogen of the tryptophan side chain. This is crucial to prevent side reactions during peptide synthesis.[3] The Boc group is stable to the basic conditions used for Fmoc removal and is typically cleaved during the final acidolytic cleavage of the peptide from the solid support.[3]
The orthogonal nature of the Fmoc and Boc protecting groups is fundamental to the utility of Fmoc-D-Trp(Boc)-OH in SPPS.[6]
Chemical Structure of Fmoc-D-Trp(Boc)-OH
Caption: Chemical structure of Fmoc-D-Trp(Boc)-OH.
Physicochemical Data
The following tables summarize the key physicochemical properties of Fmoc-D-Trp(Boc)-OH.
Table 1: General Properties
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
| CAS Number | 163619-04-3 |
| Molecular Formula | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 526.58 g/mol |
| Appearance | White to off-white powder |
Table 2: Analytical and Physical Data
| Property | Value |
| Purity (HPLC) | ≥95.0% to ≥99.5% |
| Melting Point | 86 - 92°C (Decomposes) |
| Solubility | Soluble in DMF |
| Storage Temperature | 2-8°C |
Purpose and Applications in Drug Development
The primary purpose of Fmoc-D-Trp(Boc)-OH is to serve as a protected amino acid building block for the incorporation of D-tryptophan into synthetic peptides.[2] This is particularly significant in the development of peptide-based therapeutics.
The inclusion of D-amino acids like D-tryptophan can confer several advantageous properties to a peptide, including:
-
Enhanced Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The presence of D-amino acids can render the peptide more resistant to enzymatic cleavage, leading to a longer circulating half-life and improved therapeutic efficacy.[2]
-
Improved Bioavailability: Increased stability can contribute to better absorption and distribution of the peptide drug.
-
Potent Biological Activity: In some cases, the incorporation of a D-amino acid can lead to a more favorable conformation for receptor binding, resulting in enhanced biological activity. For example, the synthetic somatostatin (B550006) analog, Octreotide, and the GnRH agonist, Triptorelin, both contain a D-tryptophan residue that is crucial for their potent and prolonged therapeutic effects.[2]
Fmoc-D-Trp(Boc)-OH is a key component in the synthesis of a variety of bioactive peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).[7][8] The tryptophan residue itself plays a significant role in the interaction of these peptides with cell membranes.[8]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a D-tryptophan residue using Fmoc-D-Trp(Boc)-OH.
Materials and Reagents
-
Fmoc-D-Trp(Boc)-OH and other required Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water
-
Diethyl ether
SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes.
-
Drain the DMF.
2. First Amino Acid Coupling:
-
For the first amino acid, follow the coupling protocol in step 4.
3. Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (incorporating Fmoc-D-Trp(Boc)-OH):
-
In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (or another Fmoc-amino acid) (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) and pre-activate the mixture for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF again (3 times).
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Side-Chain Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times and then dry it under vacuum.
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
6. Analysis:
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.
Signaling Pathways and Logical Relationships
The incorporation of D-tryptophan using Fmoc-D-Trp(Boc)-OH is a design strategy to enhance the therapeutic properties of a peptide. The following diagram illustrates the logical relationship between the use of this building block and the desired outcomes for a bioactive peptide.
Caption: Impact of Fmoc-D-Trp(Boc)-OH on peptide properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. ajpamc.com [ajpamc.com]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 8. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
A Technical Guide to the Physical Properties and Storage of Fmoc-D-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical appearance and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to proper handling and storage protocols is paramount to ensure the integrity and reactivity of this reagent, thereby safeguarding the fidelity of peptide synthesis.
Physicochemical Properties
This compound is a derivative of the D-isomer of the amino acid tryptophan, featuring the bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino group. This lipophilic nature significantly influences its solubility and handling characteristics.
Data Summary
The following table summarizes the key physical and storage parameters for this compound.
| Property | Value | Citations |
| Physical Appearance | White to off-white powder or solid. | [1][2] |
| Molecular Formula | C₂₆H₂₂N₂O₄ | [2][3][4] |
| Molecular Weight | 426.46 g/mol | [2][3] |
| Melting Point | 182-185 °C | [1] |
| Storage Temperature (Solid) | 2-8°C or -20°C | [1][2] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months. | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at ≥ 100 mg/mL. | [1][2] |
| Shipping Condition | Typically shipped at room temperature in the continental US. | [2] |
Experimental Protocols
While detailed experimental procedures for determining basic physical properties like appearance and melting point are part of standard analytical chemistry workflows, a representative protocol for assessing solubility is provided below.
Protocol for Solubility Determination
This method provides a general framework for ascertaining the solubility of this compound in a specific solvent.
Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, NMP)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated micropipettes
-
HPLC system with a UV detector
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer for an extended period (e.g., 1-2 hours) at a constant temperature.
-
Allow the suspension to equilibrate for several hours to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the handling and storage of this compound to maintain its quality and performance in peptide synthesis.
Caption: Workflow for Handling and Storage of this compound.
Stability and Degradation
This compound, while stable when stored correctly, can be susceptible to degradation under certain conditions. The Fmoc protecting group is notably labile to basic conditions.[5] Therefore, exposure to alkaline environments should be minimized to prevent premature deprotection. For long-term storage, it is advisable to keep the compound as a lyophilized powder at or below -20°C.[5] When in solution, storage at -80°C is recommended for periods longer than one month to mitigate potential degradation.[2]
References
Methodological & Application
Application Note: Fmoc-D-Trp-OH in Solid-Phase Peptide Synthesis
Introduction
The incorporation of D-amino acids, such as D-Tryptophan (D-Trp), into peptide sequences is a key strategy in medicinal chemistry for enhancing biological activity and improving pharmacokinetic profiles.[1] The use of 9-fluorenylmethyloxycarbonyl (Fmoc) protected D-Tryptophan (Fmoc-D-Trp-OH) is fundamental to the solid-phase peptide synthesis (SPPS) of many therapeutic peptides.[1] The substitution of the natural L-enantiomer with D-Tryptophan can induce specific conformational constraints due to its bulky indole (B1671886) side chain, potentially increasing receptor binding affinity and selectivity.[1] Furthermore, the presence of a D-amino acid significantly enhances the peptide's resistance to enzymatic degradation, thereby prolonging its in-vivo half-life.[1]
A critical consideration in the synthesis of tryptophan-containing peptides is the susceptibility of the indole side chain to modification, particularly under the acidic conditions used for cleavage from the solid support.[1] To mitigate side reactions like oxidation or alkylation, it is highly recommended to use this compound with its indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group, i.e., Fmoc-D-Trp(Boc)-OH .[1][2][3][4] This protecting group is labile under the final trifluoroacetic acid (TFA) cleavage conditions and helps prevent the formation of undesired byproducts.[2][4]
This document provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a D-Tryptophan residue using Fmoc/tBu chemistry.
Experimental Protocols
Materials and Reagents
The quality of reagents, particularly the solvent N,N-Dimethylformamide (DMF), is critical for successful peptide synthesis. Ensure the use of peptide synthesis grade or amine-free DMF.[5]
| Reagent / Material | Grade / Type |
| Resin (e.g., Rink Amide, Wang) | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Fmoc-D-Trp(Boc)-OH | Peptide synthesis grade |
| Other Fmoc-amino acids | Side-chain protected (e.g., Trt, tBu, Pbf) |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | ACS grade or higher |
| Piperidine (B6355638) | ACS grade or higher |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Coupling Reagent (e.g., HBTU, HATU) | Peptide synthesis grade |
| Coupling Additive (e.g., HOBt) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Reagent grade, >98% |
| 1,2-Ethanedithiol (EDT) | Reagent grade, >98% |
| Diethyl ether | Anhydrous, ACS grade |
| Acetic Anhydride (B1165640) | ACS grade or higher |
| Pyridine (B92270) | ACS grade or higher |
SPPS Workflow Overview
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid to be added to the peptide chain.
Figure 1. General workflow for the Fmoc-SPPS cycle.
Step-by-Step Protocol (0.1 mmol Scale)
3.1 Resin Preparation and First Amino Acid Loading
-
This protocol assumes a pre-loaded resin (e.g., Fmoc-Gly-Wang resin). If starting with an unloaded resin, the first amino acid must be covalently attached. This loading procedure varies depending on the resin type (e.g., Wang, 2-Chlorotrityl).[5][6]
-
The loading value of the resin must be accurately determined, often by UV spectrophotometry of the dibenzofulvene-piperidine adduct after Fmoc removal from a known weight of resin.[7][8]
3.2 Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid in the sequence, including Fmoc-D-Trp(Boc)-OH.
Table 1: Reagents for a Single Coupling Cycle (0.1 mmol Scale)
| Step | Reagent | Equivalents (vs. Resin) | Typical Volume/Amount | Time |
| Swelling | DMF | - | 5-10 mL | 30-60 min |
| Deprotection | 20% (v/v) Piperidine in DMF | - | 5 mL | 2 x 7 min |
| Coupling | Fmoc-Amino Acid | 3-5 eq | 0.3-0.5 mmol | 1-4 hours |
| Coupling Agent (e.g., HBTU) | 2.9-4.9 eq | 0.29-0.49 mmol | 1-4 hours | |
| Base (e.g., DIPEA) | 6-10 eq | 0.6-1.0 mmol | 1-4 hours | |
| Capping (Optional) | Acetic Anhydride/Pyridine/DMF | - | - | 20 min |
Detailed Steps:
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (5-10 mL) and allow it to swell for 30-60 minutes with gentle agitation.[9] Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin and agitate for 7 minutes.[5] Drain the solution. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[5]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving Fmoc-D-Trp(Boc)-OH (e.g., 4 eq, 0.4 mmol), HBTU (e.g., 3.9 eq, 0.39 mmol), and HOBt (e.g., 4 eq, 0.4 mmol) in DMF (~3 mL).[1]
-
Add DIPEA (e.g., 8 eq, 0.8 mmol) to the mixture.[1]
-
Add the activated amino acid solution to the drained resin.
-
Agitate the mixture at room temperature for 1-4 hours.[10] Coupling times may be extended for sterically hindered amino acids.[5]
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser ninhydrin (B49086) test) to confirm the completion of the coupling reaction (a negative result indicates completion).
-
If the reaction is incomplete, the coupling step can be repeated ("double coupling").[11]
-
Once complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Capping (Optional): If the Kaiser test indicates incomplete coupling after a second attempt, any unreacted free amines can be permanently blocked (capped) by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Cleavage and Global Deprotection
After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. The use of scavengers in the cleavage cocktail is crucial to trap reactive carbocations generated during the process, which can otherwise modify sensitive residues like Tryptophan.[4]
Figure 2. Workflow for peptide cleavage and isolation.
Table 2: Recommended Cleavage Cocktails for Trp-Containing Peptides
| Cocktail Name | Composition (v/v/v/v) | Components | Notes |
| TFA/TIS/Water | 95 : 2.5 : 2.5 | TFA / Triisopropylsilane / Water | Recommended as a general, low-odor cocktail when Fmoc-Trp(Boc)-OH is used.[4] |
| Reagent K | 82.5 : 5 : 5 : 5 : 2.5 | TFA / Water / Phenol / Thioanisole / EDT | A robust, universal cocktail for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[4][9] |
Cleavage Protocol:
-
After the final Fmoc deprotection and DMF wash, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a vacuum for at least 1 hour.[9]
-
Prepare the chosen cleavage cocktail (e.g., 10 mL per gram of resin).
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-4 hours.[9][10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
Application Notes and Protocols: Coupling of Fmoc-D-Trp-OH to Rink Amide Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient coupling of N-α-Fmoc-D-tryptophan (Fmoc-D-Trp-OH) to Rink Amide resin, a critical step in Solid-Phase Peptide Synthesis (SPPS) for the generation of C-terminally amidated peptides. The incorporation of D-amino acids, such as D-tryptophan, is a key strategy in medicinal chemistry to enhance peptide stability and biological activity.[1]
Introduction
Rink Amide resin is a widely used solid support for Fmoc-based SPPS, designed to yield peptide amides upon cleavage with trifluoroacetic acid (TFA).[2][3] The Fmoc protecting group, stable under acidic conditions but readily removed by a mild base like piperidine (B6355638), allows for the sequential addition of amino acids to build the desired peptide chain.[4][5][6]
The coupling of the first amino acid to the resin is a crucial step that significantly impacts the overall yield and purity of the final peptide. This protocol details the necessary steps, reagents, and conditions for successfully attaching this compound to Rink Amide resin.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful coupling of this compound to Rink Amide resin.
Table 1: Reagents and Solvents for Resin Preparation and Fmoc Deprotection
| Parameter | Value/Description | Notes |
| Resin Swelling Solvent | N,N-Dimethylformamide (DMF) | Use approximately 10 mL per gram of resin.[7] |
| Swelling Time | 30 - 60 minutes | Ensures proper solvation of the polymer matrix for efficient reaction kinetics.[8][9] |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | A freshly prepared solution is recommended for optimal performance.[10][11] |
| Deprotection Time | 10 - 30 minutes | The reaction progress can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[6][10] |
Table 2: Reagents and Conditions for this compound Coupling
| Parameter | Value/Description | Notes |
| This compound | 3 - 5 equivalents (relative to resin loading) | Using an excess of the amino acid drives the reaction to completion.[8][12] |
| Coupling Reagent | HBTU / TBTU | 3 - 5 equivalents.[8][12] |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) | 6 - 10 equivalents.[8][12] |
| Solvent | N,N-Dimethylformamide (DMF) | Ensure the use of high-purity, amine-free DMF.[11] |
| Pre-activation Time | 5 - 20 minutes | Allows for the formation of the active ester intermediate.[1][8] |
| Coupling Time | 2 - 4 hours | Reaction completion can be monitored using the Kaiser test.[8][10] |
| Temperature | Room Temperature |
Table 3: Post-Coupling and Cleavage Reagents
| Parameter | Value/Description | Notes |
| Capping Reagent (Optional) | Acetic Anhydride (B1165640) / DIPEA in DMF | Used to block any unreacted amine groups to prevent the formation of deletion sequences. |
| Washing Solvents | DMF, Dichloromethane (DCM) | Thorough washing is critical to remove excess reagents and byproducts.[10][11] |
| Cleavage Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | TIS acts as a scavenger to prevent side reactions with the tryptophan indole (B1671886) side chain.[1] |
| Cleavage Time | 1 - 3 hours | At room temperature.[13] |
Experimental Protocols
This section provides detailed step-by-step procedures for the key experiments involved in coupling this compound to Rink Amide resin.
Resin Swelling and Preparation
-
Accurately weigh the desired amount of Rink Amide resin and place it into a reaction vessel.
-
Add sufficient DMF (approximately 10 mL/g of resin) to fully immerse the resin.[7]
-
Allow the resin to swell at room temperature for 30-60 minutes with gentle agitation.[8][9]
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection of the Resin
-
Add a solution of 20% piperidine in DMF to the swollen resin.[10]
-
Agitate the mixture for 10-30 minutes at room temperature to remove the Fmoc protecting group from the Rink Amide linker.[10][11]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene byproduct.[8]
Activation and Coupling of this compound
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[8][12]
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow the mixture to pre-activate for 5-20 minutes at room temperature.[1][8]
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[8]
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.[10]
Capping of Unreacted Amines (Optional but Recommended)
-
If the Kaiser test is positive after the initial coupling, indicating incomplete reaction, the coupling step can be repeated.
-
Alternatively, to prevent the formation of deletion peptide sequences, any unreacted amine groups can be capped.
-
Prepare a capping solution of acetic anhydride and DIPEA in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF and then DCM.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for coupling this compound to Rink Amide resin.
Caption: Experimental workflow for this compound coupling.
Caption: Fmoc deprotection signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. glycopep.com [glycopep.com]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Manual vs. Automated Synthesis of Peptides with Fmoc-D-Trp-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-Tryptophan (D-Trp), is a key strategy in modern peptide drug development. The use of D-amino acids can significantly enhance peptide stability against enzymatic degradation, prolonging in-vivo half-life, and can induce specific conformational constraints that may lead to increased receptor binding affinity and selectivity.[1] Fmoc-D-Trp-OH is a central building block in the solid-phase peptide synthesis (SPPS) of numerous therapeutic peptides, including gonadotropin-releasing hormone (GnRH) analogs like Triptorelin.[1]
The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision in the development pipeline, impacting throughput, cost, and the purity of the final peptide product.[2] Manual synthesis provides flexibility and is often employed for initial research and process optimization, while automated synthesis offers higher throughput, consistency, and reduced hands-on time, which is ideal for larger-scale production and the synthesis of numerous peptides.[2][3]
This document provides a detailed comparison of manual and automated methodologies for the synthesis of peptides containing this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal synthesis strategy.
Challenges in Synthesizing Tryptophan-Containing Peptides
The synthesis of peptides containing tryptophan residues presents unique challenges. The indole (B1671886) side chain of tryptophan is susceptible to modification, particularly oxidation and alkylation, under the acidic conditions of the final cleavage step from the solid support.[4] To mitigate these side reactions, it is often recommended to use a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-D-Trp(Boc)-OH).[1] Additionally, the bulky nature of the tryptophan side chain can lead to steric hindrance during coupling, potentially requiring longer reaction times or more potent coupling reagents to ensure high efficiency.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the desired purity and yield of the final peptide. The following tables summarize key quantitative data to facilitate a direct comparison, with representative data compiled from typical SPPS outcomes.
Table 1: Performance Metrics of Manual vs. Automated Synthesis
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time per Cycle | 1.5 - 3 hours | 30 - 90 minutes | Automated systems significantly reduce the time for deprotection and coupling steps, especially those with microwave capabilities.[3] |
| Hands-on Time per Synthesis | High (several hours per day) | Low (primarily for setup) | Automation allows for "walk-away" operation, freeing up researcher time.[3] |
| Typical Crude Purity | 60 - 85% | 80 - 95% | Automated systems offer precise reagent delivery and controlled reaction conditions, minimizing side reactions and improving purity.[3] |
| Overall Yield | Variable (operator dependent) | Generally higher and more consistent | Automated protocols are optimized to maximize yield and reproducibility.[3] |
| Flexibility | High (easy to modify protocols for non-standard amino acids) | Lower (protocols are pre-programmed) | Manual synthesis allows for on-the-fly adjustments and is well-suited for exploratory chemistry. |
| Reproducibility | Operator-dependent | High | Automation eliminates variability between synthesis runs and different users. |
Table 2: Reagent and Scale Comparison
| Parameter | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Scale | Flexible (mg to g) | Typically mg to low g per vessel | Manual synthesis can be more easily scaled up without significant capital investment.[3] |
| Reagent Consumption | Can be higher due to less precise dispensing and more extensive manual washing steps. | Optimized protocols and precise fluid handling can significantly reduce reagent and solvent waste. | Modern automated synthesizers are designed for greater efficiency and sustainability. |
| Cost per Peptide | Lower initial equipment investment, but can be more costly in terms of labor and potentially lower yields. | Higher initial investment for the synthesizer, but can be more cost-effective for high-throughput synthesis. | The long-term cost-effectiveness of automation becomes apparent with increased production demands. |
Experimental Protocols
The following are representative protocols for the synthesis of a hypothetical peptide containing a D-Tryptophan residue using both manual and automated Fmoc-based SPPS on a 0.1 mmol scale. For optimal results and to minimize side reactions, the use of Fmoc-D-Trp(Boc)-OH is recommended.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines a general procedure for the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel. Drain the DMF.[1]
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in DMF.
-
Add DIPEA (0.8 mmol) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 x 5 mL).[1][2]
-
Amino Acid Coupling (including Fmoc-D-Trp(Boc)-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-D-Trp(Boc)-OH) (4 equivalents), a coupling agent such as HATU (4 equivalents), and an activator base like DIPEA (8 equivalents) in DMF.[3]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the sterically hindered Fmoc-D-Trp(Boc)-OH, the coupling time can be extended.
-
Monitor coupling completion with a Kaiser test. After a negative test, wash the resin with DMF.
-
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.[1]
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.[1]
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]
-
Analyze the purity by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is a generalized procedure for an automated peptide synthesizer. Specific parameters may vary depending on the instrument.
-
Instrument Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place vials containing the required Fmoc-amino acids, including Fmoc-D-Trp(Boc)-OH, in the designated positions.
-
Ensure reagent bottles for DMF, piperidine, coupling agents (e.g., HBTU), and activator base (e.g., DIPEA) are filled.
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis scale (e.g., 0.1 mmol).
-
Select the synthesis protocol, which includes pre-programmed steps for deprotection, washing, and coupling.
-
-
Automated Synthesis Cycle (repeated for each amino acid):
-
Fmoc Deprotection: The synthesizer will automatically deliver a 20% piperidine in DMF solution to the reaction vessel, agitate for a pre-programmed time (e.g., 2 x 7 minutes), and then wash the resin with DMF.[4]
-
Amino Acid Coupling (including Fmoc-D-Trp(Boc)-OH):
-
The synthesizer prepares a solution of the Fmoc-amino acid (e.g., Fmoc-D-Trp(Boc)-OH) (5 eq.), HBTU (4.8 eq.), and DIPEA (10 eq.) in DMF.[4]
-
The solution is pre-activated for 2-5 minutes and then added to the reaction vessel.[4]
-
The coupling reaction proceeds for a pre-programmed time (e.g., 30-45 minutes). For sterically hindered amino acids, the coupling time can be extended to 60 minutes.[4]
-
The resin is then thoroughly washed with DMF.
-
-
-
Final Steps:
-
After the final amino acid is coupled, the synthesizer will perform a final Fmoc deprotection and a series of final washes.
-
The resin with the fully synthesized peptide is then manually removed from the instrument for cleavage and purification as described in steps 5 and 6 of the manual protocol.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Manual SPPS Workflow for a single coupling cycle.
Caption: Automated SPPS Workflow.
Caption: Key factors in choosing between manual and automated synthesis.
Conclusion
The use of this compound is a cornerstone in the synthesis of many modern peptide therapeutics. As demonstrated with analogues like Octreotide and Triptorelin, the incorporation of D-Tryptophan can significantly enhance the therapeutic properties of peptides.[1] The provided protocols offer a detailed guide for the synthesis of peptides containing this important amino acid using both manual and automated solid-phase techniques.
Manual synthesis is highly advantageous for protocol development and small-scale production where flexibility is paramount. In contrast, automated synthesis is the preferred method for high-throughput production and for ensuring high reproducibility, generally leading to higher purity and more consistent yields. Careful control of coupling conditions and the use of appropriate side-chain protection for the tryptophan indole ring are critical for achieving high yields and purity in both methodologies. The choice between manual and automated synthesis will ultimately depend on the specific project goals, scale, and available resources.
References
Application Notes and Protocols for Fmoc Deprotection of D-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-α-Fmoc deprotection of D-tryptophan (D-Trp) residues in solid-phase peptide synthesis (SPPS). This document outlines standard and optimized protocols, addresses common challenges such as side-product formation, and offers detailed experimental procedures to ensure high-purity peptide synthesis.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for orthogonal protection strategies under mild conditions. However, the deprotection of Fmoc from tryptophan-containing peptides, including D-tryptophan, presents unique challenges. The nucleophilic indole (B1671886) side chain of tryptophan is susceptible to modification by the dibenzofulvene (DBF) byproduct generated during piperidine-mediated Fmoc removal.[1][2] This can lead to the formation of adducts, resulting in discoloration of the peptide-resin and the generation of impurities that complicate purification.[1]
To mitigate these side reactions, careful optimization of deprotection conditions and the use of side-chain protecting groups are often necessary. The most common strategy is the use of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen (Fmoc-D-Trp(Boc)-OH).[3][4][5] This application note provides detailed protocols for the effective deprotection of both unprotected and Boc-protected D-tryptophan residues.
Key Challenges and Solutions
| Challenge | Description | Recommended Solution(s) |
| Dibenzofulvene (DBF) Adduct Formation | The electrophilic DBF byproduct of Fmoc cleavage can react with the nucleophilic indole side chain of tryptophan, leading to impurities.[1] This often manifests as a yellow, orange, or pink discoloration of the resin.[1] | 1. Use of Indole-Protected Tryptophan: Employ Fmoc-D-Trp(Boc)-OH to shield the indole nitrogen from reacting with DBF.[1][3] 2. Minimize Contact Time: Reduce the exposure of the peptide to the basic deprotection solution by using shorter, repeated treatments.[1] 3. Alternative Bases: Consider using alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or piperazine (B1678402), which can alter the reaction byproducts.[1][6][7] |
| Incomplete Deprotection | Insufficient deprotection time or reagent concentration can lead to incomplete removal of the Fmoc group, resulting in deletion sequences in the final peptide. This can be exacerbated by peptide aggregation.[1] | 1. Increase Deprotection Time: Perform a third deprotection treatment if necessary.[1] 2. Optimize Solvents: Use N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt aggregation and improve reagent access.[1][4] 3. Monitoring: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the presence of a free primary amine after deprotection.[1][8] |
| Racemization | While less common for tryptophan compared to other amino acids like cysteine and histidine, the basic conditions of Fmoc deprotection can potentially lead to epimerization at the α-carbon.[9][10] | 1. Careful Control of Conditions: Adhere to optimized, shorter deprotection times. 2. Alternative Reagents: For particularly sensitive sequences, piperazine has been shown to cause less racemization of C-terminal cysteine residues and may be beneficial.[7] |
| Side-Chain Sulfonation | During the final cleavage from the resin with trifluoroacetic acid (TFA), protecting groups from other residues (e.g., Mtr, Pmc, Pbf from Arginine) can generate reactive cations that modify the tryptophan indole ring.[11] | 1. Use of Fmoc-Trp(Boc)-OH: The Boc group on the indole offers protection against this side reaction.[3][11] 2. Scavengers: Incorporate scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail to quench reactive cationic species.[1][3] |
Experimental Protocols
Protocol 1: Standard N-Terminal Fmoc Deprotection of Unprotected D-Tryptophan
This protocol is suitable for sequences where the risk of DBF adduct formation is considered low or acceptable.
Materials:
-
Fmoc-D-Trp-peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring all beads are fully covered.
-
Agitate the mixture gently for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution to the resin.
-
Agitate the mixture gently for 10-15 minutes to ensure complete Fmoc removal.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the DBF-piperidine adduct.
-
Optional Confirmation: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Optimized N-Terminal Fmoc Deprotection of D-Tryptophan (Unprotected or Boc-Protected)
This protocol minimizes the contact time with the base, reducing the risk of side reactions. It is highly recommended for sequences containing unprotected tryptophan.
Materials:
-
Fmoc-D-Trp-peptide-resin or Fmoc-D-Trp(Boc)-peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture gently for 5-7 minutes.[1]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution.
-
Agitate the mixture gently for another 5-7 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times).
-
Proceed with the Kaiser test (optional) and the subsequent coupling step.
Protocol 3: Final Cleavage and Global Deprotection of a D-Trp(Boc)-Containing Peptide
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups (including Boc from Trp) are removed.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl t-butyl ether
-
Cleavage Cocktail (Reagent R): 95% TFA, 2.5% TIS, 2.5% H₂O[1]
Procedure:
-
Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under vacuum for at least 1 hour.[1]
-
In a fume hood, carefully prepare the cleavage cocktail by combining TFA, TIS, and water. Prepare approximately 10 mL of the cocktail per gram of resin.[1]
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate the mixture gently at room temperature for 2-3 hours.[1]
-
Filter the resin using a sintered glass funnel and collect the TFA filtrate into a clean centrifuge tube.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Add the collected TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.[1]
-
Allow the peptide to fully precipitate at -20°C for at least 30 minutes.[1]
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Summary of Deprotection Conditions
| Condition | Reagent Composition | Treatment Time | Key Considerations |
| Standard | 20% Piperidine in DMF | 1 x 3 min, then 1 x 10-15 min[1] | Generally effective, but may increase risk of side reactions with unprotected Trp. |
| Optimized (Reduced Contact) | 20% Piperidine in DMF | 2 x 5-7 min[1] | Recommended for Trp-containing peptides to minimize DBF adduct formation. |
| Alternative Base | 5% DBU / 5% Piperazine in DMF | 2 x 8 min[1] | Can be beneficial for sequences prone to base-catalyzed side reactions. |
Diagrams
Caption: Figure 1: General Workflow for N-Terminal Fmoc Deprotection in SPPS.
Caption: Figure 2: Mechanism of Fmoc Deprotection and Tryptophan Side Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Activation of Fmoc-D-Trp-OH using HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). Fmoc-D-Trp-OH, a derivative of the non-standard amino acid D-tryptophan, is a crucial building block in the synthesis of many bioactive peptides, conferring increased stability and potency. The activation of its carboxylic acid moiety is paramount for efficient peptide bond formation. This document provides a detailed guide on the use of two common uronium-based coupling reagents, HATU and HBTU, for the activation of this compound.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely employed in Fmoc-based SPPS. HATU is generally considered a more powerful coupling agent, particularly for sterically hindered amino acids or "difficult" sequences, due to the electron-withdrawing properties of its 7-azabenzotriazole (HOAt) moiety, which results in a more reactive OAt-ester intermediate. HBTU, which forms a less reactive OBt-ester, remains a cost-effective and reliable choice for many standard coupling reactions.
A crucial consideration when working with tryptophan is the potential for side reactions involving the indole (B1671886) side chain, particularly during the final acidic cleavage step. To mitigate this, it is highly recommended to use Fmoc-D-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.[1][2] This protecting group is labile to the final cleavage cocktail but prevents alkylation and other modifications of the indole ring during synthesis and cleavage.[1]
Data Presentation
The selection of a coupling reagent can significantly impact coupling efficiency, reaction time, and the potential for side reactions such as racemization and guanidinylation. The following tables summarize the comparative performance of HATU and HBTU for the activation of Fmoc-amino acids, with a focus on sterically hindered residues like tryptophan. While direct quantitative comparative data for this compound is not extensively documented in the literature, the data presented is extrapolated from studies on other challenging amino acids and reflects the general consensus in the field.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Fmoc-Amino Acids
| Feature | HATU | HBTU | Reference(s) |
| Reagent Type | Aminium/Uronium Salt | Aminium/Uronium Salt | [3] |
| Activating Group | 7-Aza-benzotriazole (HOAt) | Benzotriazole (HOBt) | [3] |
| Relative Reactivity | Very High | High | [3] |
| Typical Coupling Time | 20 - 45 minutes | 30 - 60 minutes | [4] |
| Coupling Efficiency | > 99.5% | 98 - 99.5% | [4] |
| Racemization Risk | Very Low | Low | [3] |
| Key Side Reactions | Minimal; potential for guanidinylation if used in large excess. | Potential for guanidinylation of N-terminal amine. | [3] |
| Primary Advantage | Superior performance for difficult sequences and rapid reactions. | High efficiency for routine synthesis. | [3] |
Table 2: Typical Reagent Equivalents for a Standard SPPS Coupling Reaction
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-D-Trp(Boc)-OH | 3 - 5 |
| HATU / HBTU | 2.9 - 4.9 |
| Base (e.g., DIPEA) | 6 - 10 |
Experimental Protocols
The following are detailed protocols for the manual solid-phase coupling of Fmoc-D-Trp(Boc)-OH to a resin-bound peptide using HATU and HBTU.
General Preparatory Steps (to be performed before each coupling protocol):
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Confirmation of Deprotection: Perform a Kaiser test (or other qualitative test) to confirm the presence of free primary amines. A positive result (e.g., blue beads for the Kaiser test) indicates successful deprotection.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences or when coupling to a sterically hindered N-terminus.
Materials:
-
Fmoc-D-Trp(Boc)-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
Deprotected peptide-resin
Procedure:
-
Amino Acid Activation (Pre-activation):
-
In a separate, dry glass vial, dissolve Fmoc-D-Trp(Boc)-OH and HATU in a minimal amount of DMF.
-
Add DIPEA or collidine to the solution. The use of collidine is recommended to further minimize the risk of racemization.[5]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Ensure there is enough solvent to fully immerse the resin. Add more DMF if necessary.
-
-
Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a complete reaction.
-
If the Kaiser test is positive, the coupling reaction can be repeated (double coupling) with a freshly prepared activation solution to ensure completion.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Protocol 2: Coupling using HBTU
This protocol is a reliable and cost-effective method for routine peptide synthesis.
Materials:
-
Fmoc-D-Trp(Boc)-OH (3-5 equivalents)
-
HBTU (2.9-4.9 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
Deprotected peptide-resin
Procedure:
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH and HBTU in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[4]
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result indicates a complete reaction.
-
If the test is positive, consider extending the reaction time or performing a double coupling.
-
After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Mandatory Visualization
References
Application Notes and Protocols for the Incorporation of Fmoc-D-Trp-OH in Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-Trp-OH into cyclic peptides. The inclusion of the D-enantiomer of tryptophan is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of peptides, including increased stability against enzymatic degradation and improved receptor binding affinity.[1] This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), cyclization strategies, and purification, supplemented with quantitative data and visual workflows to aid in experimental design and execution.
Introduction to the Role of D-Tryptophan in Cyclic Peptides
The substitution of L-amino acids with their D-counterparts, such as D-tryptophan, offers several advantages in the design of therapeutic cyclic peptides. The D-configuration provides steric hindrance that can protect the peptide backbone from proteolytic cleavage, thereby extending its in-vivo half-life.[1] Furthermore, the unique conformational constraints imposed by a D-amino acid can lock the peptide into a bioactive conformation, leading to higher potency and receptor selectivity.[1] this compound is the standard building block for introducing this residue using Fmoc-based solid-phase peptide synthesis.
A key consideration when working with tryptophan is the potential for oxidation or modification of the indole (B1671886) side chain, particularly under the acidic conditions of cleavage from the solid support.[1] To mitigate these side reactions, it is often recommended to use an indole-protected derivative, such as Fmoc-D-Trp(Boc)-OH, where a tert-butyloxycarbonyl (Boc) group shields the indole nitrogen.[1]
Data Presentation: Quantitative Overview of Synthesis and Cyclization
The following tables summarize typical quantitative data associated with the synthesis of cyclic peptides containing D-tryptophan. These values can serve as a benchmark for optimizing your synthetic strategy.
Table 1: Physicochemical Properties of this compound and its Boc-Protected Derivative
| Property | This compound | Fmoc-D-Trp(Boc)-OH |
| Molecular Formula | C₂₆H₂₂N₂O₄ | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 426.46 g/mol | 526.58 g/mol [2] |
| CAS Number | 86123-11-7[2] | 163619-04-3[2] |
| Appearance | White to off-white powder[2] | White to slight yellow powder[2] |
| Melting Point | 182-185 °C[2] | 86 - 92°C (Decomposes)[2] |
| Solubility | Soluble in DMSO (≥100 mg/mL)[2] | Clearly soluble (1 mmole in 2 ml DMF)[2] |
Table 2: Comparison of Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Activating Additive | Base | Key Features & Considerations | Typical Coupling Efficiency |
| HBTU/HCTU | HOBt/6-Cl-HOBt | DIPEA/NMM | Widely used, efficient, and rapid. Potential for racemization with sensitive amino acids. | >99% |
| HATU | HOAt | DIPEA/NMM | Highly efficient, especially for sterically hindered amino acids. Reduced risk of racemization compared to HBTU. | >99% |
| PyBOP | HOBt | DIPEA/NMM | Effective for preventing racemization. | >99% |
| DIC/Oxyma | Oxyma | - | Carbodiimide-based activation, cost-effective. Slower reaction times compared to uronium/phosphonium reagents. | >98% |
Table 3: On-Resin vs. Solution-Phase Cyclization of a Model D-Trp Containing Peptide
| Cyclization Method | Reagents | Solvent | Typical Crude Purity | Typical Isolated Yield |
| On-Resin (Head-to-Tail) | HBTU/HOBt/DIPEA | DMF | 20-30% | 10-20% |
| Solution-Phase (Head-to-Tail) | DPPA, K₂HPO₄ | DMF | 60-70% | 25-40% |
Note: Yields are highly sequence-dependent and the data presented here is for a representative hexapeptide. On-resin cyclization can be advantageous for preventing intermolecular side reactions, but yields are often lower than solution-phase methods.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a generic cyclic peptide containing this compound.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation:
-
Repeat steps 2 (using the next amino acid in the sequence, including this compound or Fmoc-D-Trp(Boc)-OH) and 3 for each subsequent amino acid until the linear sequence is complete. Use a 2-6 fold excess of amino acid and coupling reagents for each coupling step.[1]
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 3.
-
Protocol 2: On-Resin Cyclization (Head-to-Tail)
-
Cyclization Coupling:
-
After the final Fmoc deprotection of the linear peptide on the resin, wash the resin thoroughly with DMF.
-
In a separate vial, dissolve a coupling reagent cocktail (e.g., 3 equivalents of HBTU/HOBt/DIPEA) in DMF.
-
Add the coupling cocktail to the resin and agitate at room temperature. Monitor the reaction for completion (typically 4-24 hours) by taking small resin samples for cleavage and LC-MS analysis.
-
Protocol 3: Cleavage from Resin and Solution-Phase Cyclization
-
Cleavage of the Linear Peptide:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).[1]
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification of the Linear Peptide:
-
Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a high volume of DMF to achieve a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization.
-
Add a coupling reagent such as diphenylphosphoryl azide (B81097) (DPPA) and a base like potassium phosphate (B84403) (K₂HPO₄).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Protocol 4: Purification of the Cyclic Peptide
-
Work-up:
-
After cyclization (either on-resin followed by cleavage or in solution), precipitate the crude cyclic peptide with cold diethyl ether.
-
-
Purification:
-
Purify the crude cyclic peptide by RP-HPLC on a C18 column using a gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution at 220 nm and 280 nm (the latter is useful for tryptophan-containing peptides).[2]
-
Collect fractions containing the pure product, confirm the mass by mass spectrometry, and lyophilize to obtain the final product.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of cyclic peptides containing this compound.
Signaling Pathway Diagrams
Octreotide Signaling Pathway
Octreotide, a somatostatin (B550006) analog containing D-tryptophan, exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2. This interaction triggers a cascade of intracellular events that inhibit cell growth and hormone secretion.
References
Application Notes and Protocols for Solution-Phase Synthesis Utilizing Fmoc-D-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH) in solution-phase peptide synthesis (SPPS). This methodology is a cornerstone in the development of novel peptide-based therapeutics and research tools, offering scalability and flexibility in peptide design. The incorporation of a D-tryptophan residue can significantly enhance the biological activity and metabolic stability of synthetic peptides.
Introduction to Solution-Phase Peptide Synthesis with this compound
Solution-phase peptide synthesis is a classical and versatile method for constructing peptides of various lengths. Unlike solid-phase synthesis, all reactions occur in a homogeneous solution, which allows for straightforward purification and characterization of intermediates at each step. The use of the Fmoc protecting group for the α-amino function provides a robust strategy for peptide chain elongation under mild basic conditions, which is compatible with a wide range of amino acid side chains.
The indole (B1671886) side chain of tryptophan is susceptible to oxidation and modification during peptide synthesis, particularly under acidic conditions used for final deprotection. Therefore, it is often advantageous to use a side-chain protected derivative, such as Fmoc-D-Trp(Boc)-OH, where the Boc group shields the indole nitrogen.
Key Applications
The inclusion of D-tryptophan in peptide sequences is a widely used strategy in medicinal chemistry to:
-
Enhance Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a longer in vivo half-life of the peptide.
-
Improve Receptor Binding and Selectivity: The conformational constraints imposed by a D-amino acid can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for its target receptor.
-
Modulate Pharmacokinetic Properties: The overall physicochemical properties of the peptide can be fine-tuned by the incorporation of D-tryptophan, affecting its solubility, distribution, and metabolism.
Bioactive peptides where D-tryptophan plays a crucial role include gonadotropin-releasing hormone (GnRH) analogs like Triptorelin and somatostatin (B550006) analogs such as Octreotide.
Experimental Protocols
This section provides detailed protocols for the key steps in solution-phase peptide synthesis using this compound.
General Workflow for Solution-Phase Peptide Synthesis
The following diagram illustrates the iterative cycle of solution-phase peptide synthesis.
Caption: General workflow for solution-phase peptide synthesis.
Protocol for Dipeptide Synthesis: Fmoc-D-Trp-Gly-OtBu
This protocol describes the synthesis of a dipeptide as an example.
Materials:
-
This compound (or Fmoc-D-Trp(Boc)-OH)
-
Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1 mmol) and H-Gly-OtBu·HCl (1 mmol) in dry DCM (10 mL) at 0 °C, add HOBt (1.2 mmol).
-
Add EDCI·HCl (1.2 mmol) followed by the dropwise addition of DIPEA (3 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the protected dipeptide.
Protocol for Fmoc Deprotection in Solution Phase
Materials:
-
Fmoc-protected peptide
-
Piperidine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected peptide in DMF or DCM.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent like toluene (B28343) to remove residual piperidine.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol for Final Deprotection and Cleavage
Materials:
-
Fully protected peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Dissolve the protected peptide in a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the TFA by rotary evaporation or by purging with a stream of nitrogen.
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Protocol for Purification by RP-HPLC
Instrumentation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
C18 column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of Solvent B or DMF) and dilute with Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B into Solvent A.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final purified peptide.
Quantitative Data
The following table summarizes representative yields for various steps in solution-phase peptide synthesis. Actual yields will vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
| Reaction Step | Peptide Sequence/Type | Coupling/Deprotection Conditions | Yield (%) | Reference/Notes |
| Dipeptide Coupling | Fmoc-Xaa-L-Phe-OCH₃ | TBTU, HOBt, DIPEA in DMF | 92 | High yield for a standard dipeptide coupling. |
| Coupling Step | Hexapeptide Synthesis | Mixed Anhydride Method | 84-98 | For couplings involving primary amines. |
| Microwave-assisted Coupling | Di-, Tri-, and Tetrapeptides | DIC/HONB or HATU/HOAt/DIEA | 50-80 | Rapid synthesis protocol.[1] |
| Overall Yield | Thymopentin (Pentapeptide) | Group-Assisted Purification (GAP) | 83 | High overall yield for a pentapeptide using a novel purification strategy. |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis and purification process.
Caption: Logical flow of peptide synthesis and purification.
References
Synthesis of Peptides with Multiple Tryptophan Residues: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, with its unique indole (B1671886) side chain, plays a crucial role in the structure and function of many biologically active peptides. However, the synthesis of peptides containing multiple tryptophan residues via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges. The electron-rich indole nucleus is highly susceptible to modification during the acidic conditions of cleavage and deprotection, leading to the formation of various side products. This application note provides a detailed overview of the challenges associated with the synthesis of multi-tryptophan peptides and offers robust protocols to minimize side reactions, thereby enhancing peptide purity and yield.
Challenges in Synthesizing Tryptophan-Rich Peptides
The primary challenge in the synthesis of peptides containing multiple tryptophan residues is the propensity of the indole side chain to undergo electrophilic modification. During the final cleavage of the peptide from the resin and the removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), highly reactive carbocations are generated. These carbocations can alkylate the tryptophan indole ring, leading to a heterogeneous mixture of products that are difficult to purify.
Common side reactions include:
-
Alkylation: Carbocations generated from protecting groups (e.g., tert-butyl from tBu) or the resin linker can attack the indole ring.
-
Oxidation: The indole ring is susceptible to oxidation, which can occur during synthesis and cleavage.
-
Sulfonation: When arginine residues protected with sulfonyl-based groups (e.g., Pmc, Pbf) are present, the protecting group can be transferred to the tryptophan indole ring during cleavage.[1]
These side reactions are exacerbated in peptides with multiple tryptophan residues due to the increased number of reactive sites.
Strategies for High-Purity Synthesis
To overcome these challenges, several strategies can be employed, focusing on the protection of the tryptophan indole ring and the efficient scavenging of reactive electrophiles during cleavage.
Indole Nitrogen Protection
The most effective strategy to prevent side reactions is the protection of the indole nitrogen. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) is highly recommended.[1] This protecting group shields the indole from electrophilic attack during synthesis and is cleaved simultaneously with other side-chain protecting groups during the final TFA treatment. The use of Fmoc-Trp(Boc)-OH has been shown to significantly reduce side reactions and lead to purer crude peptides in higher yields, especially in sequences also containing arginine.[1][2]
Optimized Cleavage Cocktails and Scavengers
The composition of the cleavage cocktail is critical for minimizing side reactions. Scavengers are added to the TFA to trap reactive carbocations. A well-formulated scavenger cocktail is essential, particularly when unprotected tryptophan is used.
Commonly used scavengers and their functions include:
-
Triisopropylsilane (TIS): A highly effective scavenger of carbocations.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that can also help reduce methionine oxidation.
-
Thioanisole: Protects tryptophan and methionine residues.
-
Water: Acts as a carbocation scavenger.
-
Phenol: Protects tyrosine and tryptophan residues.
Data Presentation
The choice of synthesis strategy has a profound impact on the purity and yield of the final peptide. The following tables provide a comparative summary of the effectiveness of different approaches.
Table 1: Comparison of Crude Purity for a Model Tryptophan-Containing Peptide with Different Cleavage Cocktails
| Cleavage Cocktail Composition (v/v/v) | Crude Purity (%) | Major Impurities | Suitability |
| Method A: Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂O | ~85-95% | Deletion sequences, Truncations | General purpose, essential for peptides with sensitive residues like Trp, Met, Cys, Tyr.[3] |
| Method B: Minimalist Cocktail 95% TFA / 5% H₂O | ~60-70% | Tryptophan alkylation products, Oxidized Met | Only for peptides without sensitive residues.[3] |
Data is illustrative and based on a model peptide containing a single tryptophan residue. Actual purity depends on the specific peptide sequence and synthesis efficiency.[3]
Table 2: Recommended Cleavage Cocktails for Tryptophan-Containing Peptides
| Reagent Name | Composition (v/v) | Key Features and Recommendations |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[1][4] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Especially suited for cleaving peptides with arginine residues protected by sulfonyl groups, minimizing transfer to tryptophan.[4] |
| Standard TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | A good general-purpose cocktail, particularly effective when Fmoc-Trp(Boc)-OH is used. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Di-Tryptophan Peptide
This protocol outlines the manual Fmoc-SPPS of a model di-tryptophan peptide (e.g., Ac-Ala-Trp-Gly-Trp-NH₂).
Materials:
-
Rink Amide resin
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid (Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, or Fmoc-Ala-OH) with a 3-fold excess of DIC and OxymaPure® in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another hour.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT)
-
Ice-cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the resin (10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and add dropwise to a 10-fold excess of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Mobile Phase A)
-
Acetonitrile with 0.1% TFA (Mobile Phase B)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Purification:
-
Inject the dissolved peptide onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Tryptophan Side Reactions during TFA Cleavage
Caption: Common side reaction pathway for tryptophan during TFA cleavage.
General Workflow for Synthesis of Multi-Tryptophan Peptides
Caption: A streamlined workflow for the synthesis of multi-tryptophan peptides.
Conclusion
The synthesis of peptides containing multiple tryptophan residues requires careful consideration of the synthetic strategy to minimize side reactions. The use of indole-protected tryptophan, specifically Fmoc-Trp(Boc)-OH, in conjunction with an optimized cleavage cocktail containing a robust scavenger mixture, is the most effective approach to achieve high purity and yield. The protocols provided in this application note offer a reliable framework for the successful synthesis of these challenging peptides.
References
Application Notes and Protocols: The Strategic Use of Fmoc-D-Trp(Boc)-OH in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals.
The incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug design, offering avenues to enhance potency, stability, and selectivity. Among these, Fmoc-D-Trp(Boc)-OH, a protected form of D-tryptophan, has emerged as a critical building block in the synthesis of numerous drug candidates and approved therapies. Its unique structural properties address key challenges in peptide drug development, including rapid enzymatic degradation and suboptimal receptor binding.
These application notes provide a comprehensive overview of the utility of Fmoc-D-Trp(Boc)-OH, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and its application in targeting critical biological pathways.
The Role of D-Tryptophan in Peptide Therapeutics
The substitution of the naturally occurring L-tryptophan with its D-enantiomer can confer significant therapeutic advantages:
-
Enhanced Stability: D-amino acids are not recognized by endogenous proteases, leading to a marked increase in the peptide's in vivo half-life.[1]
-
Improved Receptor Affinity: The distinct stereochemistry of D-tryptophan can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[1]
-
Structural Constraints: The bulky indole (B1671886) side chain of D-Trp can introduce specific conformational constraints, leading to a more defined three-dimensional structure.[1]
Key Applications in Drug Development
Fmoc-D-Trp(Boc)-OH is instrumental in the synthesis of a wide range of therapeutic peptides. Its applications span multiple disease areas, including oncology, endocrinology, and neurology.[][3]
-
Hormone Analogs: A prominent application is in the synthesis of hormone analogs like Octreotide and Triptorelin (B344507), where the D-Trp residue is crucial for their enhanced stability and biological activity.[1]
-
Metabolic Disorders: It is used in the synthesis of glucagon-like peptide-1 (GLP-1) analogs for the treatment of type 2 diabetes.
-
Oncology: Fmoc-D-Trp(Boc)-OH has been shown to have potential anti-tumor activity by inhibiting histone deacetylase (HDAC) and kynurenine (B1673888) uptake in cancer cells.[4] It is also a key component in the development of antibody-drug conjugates.[]
-
Neurological Diseases: This compound facilitates the incorporation of tryptophan derivatives into drug candidates targeting neurological disorders.[3]
-
Targeting Protein-Protein Interactions (PPIs): Tryptophan is a key residue in "hot spots" of protein-protein interactions.[5] Peptides incorporating D-Trp can be designed to mimic these interaction motifs, offering a strategy to modulate PPIs implicated in various diseases, such as the p53-MDM2 interaction in cancer.[6]
Quantitative Data from Peptide Synthesis
The use of Fmoc-D-Trp(Boc)-OH in a well-optimized SPPS protocol can lead to high yields and purity of the final peptide product. The following table summarizes expected quantitative data for the solid-phase synthesis of Octreotide, a peptide analog containing a D-Trp residue.[1]
| Parameter | Expected Value |
| Crude Peptide Yield | 78.8% |
| Overall Yield after Purification | 25.4% |
| Purity after HPLC | >98% |
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of two commercially successful drugs, Octreotide and Triptorelin, which utilize Fmoc-D-Trp(Boc)-OH.
4.1. Solid-Phase Synthesis of Octreotide
Octreotide is a synthetic octapeptide that mimics natural somatostatin (B550006) and is used to treat acromegaly and certain tumors. The D-Tryptophan in its sequence is critical for its enhanced stability and activity.[1]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt/DIPEA in DMF.
-
Chain Elongation (Stepwise Assembly):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids, including Fmoc-D-Trp(Boc)-OH, using the same activation method as in step 2. Monitor coupling completion with a Kaiser test.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile (B52724) in water with 0.1% TFA.
4.2. Solid-Phase Synthesis of Triptorelin
Triptorelin is a gonadotropin-releasing hormone (GnRH) agonist used in the treatment of prostate cancer and other hormone-responsive conditions.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH)
-
HBTU/HOBt/DIPEA
-
DMF
-
DCM
-
20% Piperidine in DMF
-
Cleavage Cocktail: TFA/EDT/H₂O/TIS (e.g., 680ml/18ml/18ml/3.6ml for large scale)
-
Diethyl ether
-
5% Acetic acid
-
Acetonitrile
Procedure:
-
Resin Preparation and First Amino Acid Coupling: Swell Rink Amide AM resin in DMF. Couple the first Fmoc-protected amino acid using a standard procedure with HBTU/HOBt/DIPEA.
-
Stepwise Elongation: Perform sequential Fmoc deprotection with 20% piperidine in DMF. Couple the subsequent Fmoc-protected amino acids in order, using a 2-6 fold excess of amino acid and coupling reagents for 0.5-1.5 hours per coupling.
-
Cleavage from Resin: After completing the synthesis, wash the peptide-resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, wash, and dry the crude product.
-
Purification: Dissolve the crude triptorelin in 5% acetic acid. Purify by preparative RP-HPLC on a C18 column using a mobile phase of 0.1M ammonium acetate and acetonitrile. Monitor the elution at 280 nm. Combine the pure fractions, desalt, and lyophilize.
Visualizations
5.1. Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
5.2. Signaling Pathway: GnRH Receptor Signaling
Triptorelin, synthesized using Fmoc-D-Trp(Boc)-OH, is a GnRH agonist. It acts on the GnRH receptor in the pituitary gland.
Caption: Simplified GnRH receptor signaling pathway activated by Triptorelin.
5.3. Logical Relationship: Targeting Protein-Protein Interactions
Peptides containing D-Trp can be designed to inhibit protein-protein interactions by mimicking key binding motifs.
References
- 1. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-D-Trp(Boc)-OH | 163619-04-3 | FF47371 | Biosynth [biosynth.com]
- 5. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Targeting of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Efficient Coupling of Fmoc-D-Trp(Boc)-OH in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the coupling of Fmoc-D-Trp(Boc)-OH in solid-phase peptide synthesis (SPPS). The incorporation of D-tryptophan residues is a key strategy in medicinal chemistry to enhance peptide stability and biological activity.[1][2] However, the bulky nature of the tryptophan side chain, coupled with the Nα-Fmoc and indole-Boc protecting groups, can present steric hindrance challenges during synthesis.[3] This protocol outlines the recommended procedures, reagents, and monitoring techniques to ensure high coupling efficiency and minimize side reactions.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids to form a desired peptide sequence.[4] The use of Fmoc-D-Trp(Boc)-OH is critical for introducing D-tryptophan into synthetic peptides, a modification that can confer resistance to enzymatic degradation and modulate receptor binding.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen of the tryptophan side chain is crucial for preventing unwanted side reactions during the acidic conditions of cleavage and in the presence of other protected amino acids like arginine.[3][5] This protocol focuses on optimizing the coupling step for this sterically hindered amino acid derivative.
Data Presentation: Coupling Reagent Efficiency
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Aminium Salt | Very High | Highly recommended for hindered amino acids. Forms a highly reactive OAt-ester.[6] |
| HBTU | Aminium Salt | High | A widely used and effective coupling reagent.[6] |
| COMU | Aminium Salt | Very High | Offers high reactivity comparable to HATU and is based on the safer Oxyma Pure leaving group.[6] |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, though may generate colored byproducts. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | A cost-effective option that provides good activation and suppresses racemization.[8] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | A traditional coupling cocktail, may be less effective for highly hindered residues compared to aminium/phosphonium reagents. |
Experimental Protocol
This protocol outlines the manual coupling of Fmoc-D-Trp(Boc)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-D-Trp(Boc)-OH
-
Coupling reagent (e.g., HATU)
-
N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Kaiser test kit (Ninhydrin solutions)
-
Solid-phase synthesis reaction vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed by treating the resin with 20% piperidine in DMF.[9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a dark blue color).[10]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-Trp(Boc)-OH solution to the reaction vessel containing the washed resin.
-
Ensure the resin is fully suspended in the solution.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult or sterically hindered couplings, the reaction time can be extended.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the sample thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.[10]
-
-
Post-Coupling Procedure:
-
If the Kaiser test is negative, drain the coupling solution from the reaction vessel.
-
Wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the deprotection of the Fmoc group of the newly added D-tryptophan to continue the peptide chain elongation.
-
-
Troubleshooting Incomplete Coupling:
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a "double coupling" should be performed.[8]
-
Drain the reaction solution, wash the resin with DMF (2-3 times), and repeat steps 2 and 3 with a fresh solution of activated Fmoc-D-Trp(Boc)-OH.
-
If the coupling remains incomplete after a second attempt, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptide impurities.
-
Mandatory Visualizations
Experimental Workflow for Fmoc-D-Trp(Boc)-OH Coupling
Caption: Workflow for the coupling of Fmoc-D-Trp(Boc)-OH in SPPS.
Signaling Pathway (Logical Relationship) of Reagent Selection
Caption: Logic for selecting a coupling reagent for hindered amino acids.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
Application Notes and Protocols for the Cleavage of Peptides Containing D-Tryptophan from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the creation of peptides for research, therapeutic, and diagnostic applications. The synthesis of peptides containing D-amino acids, such as D-tryptophan, is of particular interest as it can enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. The final step in SPPS, the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups, is critical for obtaining a high yield of pure peptide.
The indole (B1671886) side chain of tryptophan is highly susceptible to alkylation and oxidation by reactive carbocations generated during the acidic cleavage process. This can lead to the formation of significant side products, complicating purification and reducing the overall yield. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of D-tryptophan is strongly recommended to mitigate these side reactions.[1]
This application note provides detailed protocols and guidance for the efficient cleavage of peptides containing D-tryptophan from common solid-phase resins, including Wang and Rink Amide resins. It outlines various cleavage cocktails and the crucial role of scavengers in protecting the D-tryptophan residue and ensuring high purity of the final peptide product.
Key Challenges in Cleaving D-Tryptophan Containing Peptides
The primary challenge during the cleavage of peptides containing D-tryptophan is the nucleophilic nature of the indole ring, making it a target for electrophilic attack by carbocations. These carbocations are generated from the cleavage of:
-
Side-chain protecting groups: Such as the tert-butyl (tBu) group from aspartic acid, glutamic acid, serine, threonine, and tyrosine.
-
The resin linker: The acid-labile linkers of resins like Wang and Rink Amide release carbocations upon cleavage.[1][2]
Alkylation of the tryptophan indole ring can occur at various positions, leading to impurities that are often difficult to separate from the desired peptide.[2][3] Oxidation of the indole ring is another potential side reaction that can occur during cleavage and work-up.[4]
To address these challenges, the cleavage cocktail must be carefully formulated with a strong acid, typically trifluoroacetic acid (TFA), and a combination of scavengers to trap the reactive carbocations.
Recommended Cleavage Cocktails
The choice of cleavage cocktail is dependent on the specific peptide sequence, the resin used, and the other amino acid residues present. Below are commonly used and effective cleavage cocktails for peptides containing D-tryptophan.
Table 1: Composition of Recommended Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Key Applications & Remarks |
| Standard Cocktail (TFA/TIS/H₂O) | 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water | A general-purpose cocktail suitable for many peptides, especially when a Boc protecting group is used on the D-tryptophan. TIS is an effective scavenger of carbocations.[5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing multiple sensitive residues, including tryptophan, methionine, and cysteine.[6][7] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% 1,2-Ethanedithiol (EDT) / 2% Anisole | Recommended for peptides synthesized on PAL or BAL resins containing tryptophan. |
| Low Odor Cocktail (Reagent L) | TFA / Dithiothreitol (DTT) | DTT replaces the more pungent scavengers like EDT and thioanisole. |
Impact of Scavengers on Cleavage Efficiency
Scavengers are critical components of the cleavage cocktail that protect sensitive amino acid residues from modification.
-
Triisopropylsilane (TIS): A highly effective scavenger for tert-butyl cations.
-
Water: Acts as a scavenger and helps to hydrolyze cleaved protecting groups.
-
1,2-Ethanedithiol (EDT): A potent scavenger that also helps to maintain a reducing environment, preventing oxidation.[1]
-
Thioanisole: Protects tryptophan and methionine residues and can help prevent reattachment of the peptide to the resin.[8]
-
Phenol: Acts as a scavenger and is thought to offer some protection to tyrosine and tryptophan residues.
The following table provides illustrative data on the impact of scavenger cocktails on the purity of a model peptide containing tryptophan.
Table 2: Illustrative Purity of a Tryptophan-Containing Peptide with Different Cleavage Cocktails [5]
| Cleavage Cocktail | Composition (v/v/v) | Expected Crude Purity (%) | Major Side Products |
| Method A: Standard Scavenger Cocktail | 95% TFA / 2.5% TIS / 2.5% Water | > 85% | Minimal |
| Method B: Minimalist Cocktail | 95% TFA / 5% Water | < 60% | Significant t-butyl adducts on tryptophan |
Note: Data is illustrative. Actual purity depends heavily on the peptide sequence and synthesis efficiency.
Experimental Protocols
General Workflow for Peptide Cleavage
The following diagram illustrates the general workflow for the cleavage of a peptide from the resin, followed by precipitation and washing.
Caption: General experimental workflow for peptide cleavage from resin.
Protocol 1: Cleavage of D-Tryptophan Containing Peptide from Wang Resin
This protocol is suitable for peptides synthesized on Wang resin, which will yield a C-terminal carboxylic acid.
Materials:
-
Peptide-bound Wang resin (dried)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-bound Wang resin (e.g., 100 mg) into a reaction vessel.
-
Add DCM to swell the resin and gently agitate for 30 minutes.
-
Drain the DCM.[9]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). For a 10 mL total volume, this would be 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL water. Prepare the cocktail fresh before use.
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the cleavage solution from the resin into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[10]
-
-
Peptide Precipitation:
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[9]
-
-
Washing and Drying:
Protocol 2: Cleavage of D-Tryptophan Containing Peptide from Rink Amide Resin
This protocol is for peptides synthesized on Rink Amide resin, resulting in a C-terminal amide.
Materials:
-
Peptide-bound Rink Amide resin (dried)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Swell the dried peptide-bound Rink Amide resin in DCM for 30 minutes and then drain the solvent.
-
-
Cleavage Cocktail Preparation:
-
Prepare the chosen cleavage cocktail fresh in a fume hood. For peptides with other sensitive residues, Reagent K is a good choice.[7]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature. The cleavage time for Rink Amide resin is typically 1-2 hours.[11]
-
-
Peptide Isolation and Precipitation:
-
Follow steps 4 and 5 from the Wang resin protocol to filter the cleavage solution and precipitate the peptide in cold diethyl ether.
-
-
Washing and Drying:
-
Follow step 6 from the Wang resin protocol to wash and dry the crude peptide pellet.
-
Analysis of Cleaved Peptide
The purity and identity of the crude peptide should be assessed before any subsequent purification.
Analytical HPLC
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and any impurities.
-
Detection: UV detection at 220 nm and 280 nm (for tryptophan-containing peptides).
Mass Spectrometry
-
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) should be used to confirm the molecular weight of the desired peptide and to identify any potential side products, such as alkylated or oxidized species.
Troubleshooting
Table 3: Troubleshooting Common Issues in D-Tryptophan Peptide Cleavage
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage time. Ensure an adequate volume of cleavage cocktail is used. |
| Peptide precipitation is incomplete. | Ensure the ether is sufficiently cold. Use a larger volume of ether. | |
| Low Purity (Multiple Peaks in HPLC) | Alkylation or oxidation of D-tryptophan. | Use a Boc protecting group on the D-tryptophan side chain. Use a more robust scavenger cocktail like Reagent K. |
| Incomplete removal of other side-chain protecting groups. | Extend the cleavage time. Ensure the correct cleavage cocktail is used for the protecting groups present. | |
| Reattachment of the peptide to the resin. | Use scavengers like thioanisole. |
Signaling Pathway and Logical Relationship Diagrams
Decision Tree for Cleavage Cocktail Selection
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: The Strategic Incorporation of Fmoc-D-Trp-OH in the Creation of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. Among these, D-amino acids, and particularly D-Tryptophan (D-Trp), play a pivotal role. The use of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH) in solid-phase peptide synthesis (SPPS) allows for the creation of peptide libraries with improved pharmacokinetic profiles.[1] D-Trp residues can induce specific conformational constraints and significantly increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide drug candidates.[1] This document provides detailed application notes on the strategic use of this compound and comprehensive protocols for the synthesis of D-Trp-containing peptide libraries and their subsequent screening.
Introduction: The Significance of D-Tryptophan in Peptide Libraries
Peptide libraries are vast collections of diverse peptide sequences used to identify novel ligands for biological targets.[2][3] While peptides composed of natural L-amino acids are readily recognized by biological systems, they are often hampered by rapid degradation by proteases. Incorporating D-amino acids is a highly effective strategy to overcome this limitation.[4][5]
Key Advantages of Incorporating D-Tryptophan:
-
Enhanced Proteolytic Stability: The D-chiral center is not recognized by most endogenous proteases, making peptides containing D-Trp significantly more resistant to degradation.[1][4] This leads to a longer plasma half-life and improved bioavailability.
-
Conformational Constraint: The bulky indole (B1671886) side chain of D-Trp can force a peptide backbone into a specific turn or secondary structure.[1] This pre-organization can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target.
-
Structural Diversity: The inclusion of D-Trp dramatically expands the chemical space of a peptide library, enabling the discovery of novel structures with unique biological activities.[6][7]
The Fmoc protecting group is fundamental to this process, as its base-lability allows for a mild and orthogonal deprotection strategy during SPPS, preserving the integrity of the peptide and its acid-labile side-chain protecting groups.[8][9]
Applications and Data
The primary application of this compound is in the synthesis of peptide-based therapeutics and research tools where longevity and specific conformation are desired. Notable examples include GnRH analogs like Triptorelin, where D-Trp is crucial for its enhanced stability and activity.[1]
Quantitative Data Summary
Successful peptide synthesis and purification rely on quantifiable metrics. The following tables provide expected values for the synthesis of a generic D-Trp-containing peptide and a comparison of the stability of L-amino acid peptides versus their D-amino acid-containing counterparts.
Table 1: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 526.58 g/mol |
| Appearance | White to slight yellow powder |
| Solubility | Soluble in DMF |
| Storage Temperature | 2-8°C |
Note: The use of the Boc (tert-butyloxycarbonyl) protecting group on the indole side chain of tryptophan is recommended to prevent modification during the acidic cleavage step.[1][8]
Table 2: Expected Parameters for Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Expected Value |
| Resin Loading | 0.3 - 1.0 mmol/g |
| Amino Acid Equivalents (vs. resin loading) | 3 - 5 eq |
| Coupling Reagent Equivalents (vs. resin loading) | 3 - 5 eq |
| Coupling Time | 0.5 - 2 hours[1][10] |
| Deprotection Time (20% Piperidine (B6355638) in DMF) | 5 + 15 minutes |
| Crude Peptide Purity (by RP-HPLC) | 60 - 85% |
| Final Purity after Purification (by RP-HPLC) | >95% |
Table 3: Comparative Proteolytic Stability of L-Peptides vs. D-Amino Acid Counterparts
| Peptide Type | Condition | Time Point | % Peptide Remaining |
| Antimicrobial Peptide (All L-amino acids) | Human Plasma | 8 hours | <10%[5] |
| D-Amino Acid Substituted Peptide | Human Plasma | 8 hours | >90%[5] |
| D-Amino Acid Substituted Peptide | Human Plasma | 24 hours | >60%[5] |
| MUC2 Peptide (All L-amino acids) | Human Serum | 180 min | 0%[5] |
| MUC2 Peptide (with D-amino acids) | Human Serum | 180 min | ~95%[5] |
| l-SG Peptide | Trypsin | 4 hours | ~10%[5] |
| d-sg Peptide (All D-enantiomer) | Trypsin | 4 hours | 100%[5] |
Experimental Protocols
Protocol for Synthesis of a "One-Bead-One-Compound" (OBOC) Peptide Library using this compound
This protocol outlines the manual synthesis of a random peptide library using the "split-and-mix" method, which results in each bead carrying a unique peptide sequence.[11]
Materials:
-
TentaGel S NH₂ Resin (90 µm, ~0.25 mmol/g loading)[12]
-
Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[8]
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation:
-
Swell TentaGel resin in DMF for at least 1 hour in a reaction vessel.[1]
-
Wash the resin 3 times with DMF.
-
-
Split-and-Mix Synthesis Cycle (Repeated for each position in the library):
-
Split: Divide the swollen resin into equal portions, one for each amino acid to be coupled at that position.
-
Fmoc Deprotection: For each portion, add 20% piperidine in DMF. Agitate for 5 minutes, drain, then add fresh solution and agitate for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[8]
-
Coupling:
-
In separate vials, pre-activate each Fmoc-amino acid (including Fmoc-D-Trp(Boc)-OH) (4 eq) with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF for 5 minutes.[1]
-
Add the activated amino acid solution to its corresponding resin portion. Agitate for 1-2 hours.[1][10]
-
Perform a Kaiser test to confirm complete coupling.
-
-
Mix: After coupling is complete, wash all resin portions with DMF, then recombine them into a single vessel. Mix thoroughly to ensure randomization for the next cycle.
-
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
-
Side-Chain Deprotection and Cleavage:
-
Wash the fully synthesized library on resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptides by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the peptide library under vacuum.
-
-
Purification and Analysis:
-
The crude peptide library can be used directly for some screening applications, or it can be purified using reversed-phase HPLC (RP-HPLC).[8]
-
Characterize the library complexity and quality using LC-MS.
-
Protocol for On-Bead Library Screening Against a Target Protein
This protocol describes a general method for screening an OBOC library for binders to a specific protein target.[2][6]
Materials:
-
OBOC peptide library on beads (with side chains deprotected but peptides still attached to the resin)
-
Target Protein (e.g., a purified receptor or enzyme), labeled with a reporter (e.g., a fluorophore or an enzyme like HRP).
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Microscopy equipment (for fluorescently labeled targets) or substrate for enzyme-linked detection.
Procedure:
-
Library Preparation: Wash the OBOC library beads thoroughly with wash buffer.
-
Blocking: Incubate the beads in blocking buffer for 1 hour to minimize non-specific binding.
-
Target Incubation: Incubate the blocked beads with a solution of the labeled target protein at a predetermined concentration for 1-2 hours at 4°C or room temperature.
-
Washing: Wash the beads extensively with wash buffer (5-7 times) to remove unbound target protein.
-
Hit Identification:
-
Visually inspect the beads under a microscope. Beads that have bound the target protein will be colored or fluorescent.
-
Physically isolate the "hit" beads using a micropipette.
-
-
Structure Deconvolution: Determine the sequence of the peptide on the isolated hit beads using methods like Edman degradation or mass spectrometry.
Protocol for In-Vitro Proteolytic Stability Assay
This assay compares the stability of a D-Trp-containing peptide to its all-L-amino acid counterpart.[4][5]
Materials:
-
Purified L-peptide and D-Trp-containing peptide.
-
Human plasma or a specific protease solution (e.g., trypsin).[5]
-
Quenching/Precipitation solution (e.g., cold acetonitrile (B52724) with 1% TFA).[4]
-
RP-HPLC or LC-MS system.
Procedure:
-
Reaction Setup: Prepare solutions of each peptide (e.g., 10 µM) in human plasma (or protease solution).
-
Incubation: Incubate the mixtures at 37°C.[4]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of each reaction.[4]
-
Quenching: Immediately mix the aliquot with 2-3 volumes of the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.[5]
-
Sample Preparation: Centrifuge the quenched samples at high speed (>10,000 x g) to pellet the precipitated proteins.[5]
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t½).[5]
Visualizations: Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
OBOC Library Screening Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Cell-Based Screening of One-Bead-One-Compound Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility issues with Fmoc-D-Trp-OH during coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility and coupling challenges encountered with Fmoc-D-Trp-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in standard SPPS solvents?
A1: The solubility of this compound is influenced by the combination of its bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group and the large, aromatic indole (B1671886) side chain of the tryptophan residue.[1] This inherent hydrophobicity can lead to poor dissolution in some standard solvents. Furthermore, the indole side chain can engage in π-π stacking interactions, which may promote aggregation and further decrease solubility in certain solvents.[1]
Q2: Which solvents are recommended for dissolving this compound?
A2: Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids, including this compound.[1] N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO) are common choices. NMP is more polar than DMF and can be particularly effective at solvating aggregating peptide chains.[2] DMSO also demonstrates excellent solvating power for this amino acid.[3][4]
Q3: What is the benefit of using Fmoc-D-Trp(Boc)-OH over this compound?
A3: Using Fmoc-D-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is a highly recommended strategy. This modification significantly improves solubility and prevents undesirable side reactions.[3] Specifically, it protects the indole ring from alkylation and sulfonation during TFA cleavage, a common issue when arginine residues with sulfonyl protecting groups are present elsewhere in the peptide sequence.[5][6] This leads to purer crude peptides and higher yields.[6]
Q4: Can I improve solubility by heating the solvent?
A4: Yes, gently heating the solvent can increase the solubility of this compound. Sonication in an ultrasonic bath is another effective physical method to aid in the dissolution of suspended particles.[1] However, prolonged heating should be avoided as it can lead to the degradation of the Fmoc-amino acid.
Q5: What is a "difficult coupling" and how does it relate to this compound?
A5: A "difficult coupling" in SPPS refers to a situation where the amino acid fails to couple completely to the N-terminal amine of the growing peptide chain on the resin. This is often caused by peptide chain aggregation, which physically blocks the reaction site. Hydrophobic residues like tryptophan can contribute to this aggregation. An incomplete coupling is typically indicated by a positive Kaiser test after the coupling step.
Troubleshooting Guide for this compound Coupling
If you are experiencing incomplete couplings, low yields, or deletion sequences when using this compound, consult the following guide.
Decision Workflow for Troubleshooting
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tryptophan Side Reactions in TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with the tryptophan indole (B1671886) side chain during trifluoroacetic acid (TFA) treatment in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving the tryptophan indole side chain during TFA cleavage?
A1: The primary side reaction is the electrophilic substitution on the indole ring of tryptophan. The highly nucleophilic indole ring is susceptible to attack by reactive carbocations generated during the TFA-mediated cleavage of acid-labile protecting groups, such as the tert-butyl group from Boc protecting groups or t-butyl ethers.[1][2] This can lead to various alkylated tryptophan adducts. Other potential side reactions include oxidation of the indole ring and modification by reactive species generated from the cleavage of arginine side-chain protecting groups (e.g., Pmc, Pbf).[1][3][4]
Q2: Which positions on the tryptophan indole ring are most susceptible to modification?
A2: The indole ring of tryptophan is most nucleophilic at the N1 (indole nitrogen), C2, and C3 positions of the pyrrole (B145914) ring, as well as positions on the benzene (B151609) ring. While substitution can occur at various positions, alkylation is commonly observed.[5]
Q3: How can I detect and characterize these tryptophan side products?
A3: Tryptophan side products can be detected as unexpected peaks in reverse-phase high-performance liquid chromatography (RP-HPLC) profiles of the crude peptide. Characterization of these byproducts is typically achieved using mass spectrometry (MS), which will show a mass increase corresponding to the addition of the alkylating group (e.g., +56 Da for tert-butylation). Further structural elucidation can be performed using tandem MS (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]
Q4: What are "scavengers" and how do they prevent these side reactions?
A4: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap reactive electrophilic species, primarily carbocations, that are generated during the deprotection step.[1][7] By reacting with these carbocations at a faster rate than the sensitive amino acid residues like tryptophan, scavengers prevent the unwanted modification of the peptide.[2]
Troubleshooting Guides
Issue 1: Presence of unexpected peaks in HPLC after TFA cleavage, suggesting tryptophan modification.
-
Possible Cause: Generation of reactive carbocations from protecting groups (e.g., tert-butyl cations) that alkylate the tryptophan indole ring.[1][2]
-
Solution: Incorporate a scavenger cocktail in your TFA cleavage mixture. The choice and concentration of scavengers are critical and depend on the specific protecting groups used and the peptide sequence.
Table 1: Common Scavenger Cocktails for Preventing Tryptophan Side Reactions
| Scavenger Cocktail | Composition (v/v/v) | Target Residues & Protecting Groups | Reference |
| Reagent K | TFA / Phenol / Water / Thioanisole (B89551) / EDT | Peptides with multiple sensitive residues, including Arg(Pmc/Pbf) | [7][8] |
| 82.5 / 5 / 5 / 5 / 2.5 | |||
| Reagent R | TFA / Thioanisole / EDT / Anisole | General purpose for peptides with sensitive residues | [8] |
| 90 / 5 / 3 / 2 | |||
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water | Peptides without highly sensitive residues | [2][7] |
| 95 / 2.5 / 2.5 | |||
| TFA/EDT/H₂O | TFA / 1,2-Ethanedithiol / Water | Peptides containing Trp and Met | [8][9] |
| Varies, e.g., 94 / 5 / 1 |
EDT: 1,2-Ethanedithiol, TIS: Triisopropylsilane
Issue 2: Side reactions caused by the cleavage of arginine protecting groups.
-
Possible Cause: Reactive species generated from the cleavage of sulfonyl-based arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can modify tryptophan residues.[3][4][10]
-
Solution:
-
Use a robust scavenger cocktail like Reagent K, which contains thioanisole to scavenge the liberated sulfonyl groups.[3]
-
Consider using an indole-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, which protects the indole nitrogen from modification.[3][4] The Boc group on the indole nitrogen is cleaved during the final TFA treatment, but it provides protection during the removal of other side-chain protecting groups.
-
Issue 3: Alkylation of tryptophan by the resin linker.
-
Possible Cause: Certain resin linkers, such as the Wang resin linker, can generate reactive carbocations upon TFA cleavage, leading to the alkylation of the tryptophan indole nucleus.[6][9][11]
-
Solution:
-
The use of scavengers can help mitigate this side reaction.
-
If the problem persists, consider using a different resin with a more stable linker.
-
Experimental Protocols
General Protocol for TFA Cleavage with Scavengers
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the desired scavenger cocktail (e.g., Reagent K). Handle TFA and scavengers in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per 1 g of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the protecting groups and peptide sequence.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide. Wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers and organic impurities. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1]
Visualizations
Caption: Mechanism of tryptophan alkylation and its prevention by scavengers.
Caption: General workflow for TFA cleavage of peptides from solid-phase resin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-D-Trp-OH Coupling Efficiency
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of Fmoc-D-Trp-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when coupling this compound?
The main challenges in this compound coupling are:
-
Low Coupling Efficiency: This can be due to the bulky nature of the tryptophan side chain, leading to steric hindrance.[1][2] It can result in incomplete reactions and deletion sequences in the final peptide.[1]
-
Side Reactions: The indole (B1671886) side chain of tryptophan is susceptible to modification, particularly oxidation and alkylation, during the acidic conditions of cleavage from the solid support.[3][4]
-
Racemization: Although less common with Fmoc chemistry, racemization at the alpha-carbon can occur during activation, especially with prolonged pre-activation times or the use of strong bases.[1][5]
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible for the incoming this compound.[6][7]
Q2: My Kaiser test is positive after a standard coupling with this compound. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[7] Here is a systematic approach to address this:
-
Perform a Double Coupling: This is the most straightforward solution. Wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.[1][6]
-
Switch to a More Potent Coupling Reagent: If double coupling is ineffective, consider using a more powerful coupling reagent. Uronium/aminium salts like HATU, HCTU, or phosphonium (B103445) salts like PyBOP are generally more effective for hindered amino acids.[1][6][8]
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 4 hours or overnight) or cautiously increasing the temperature (e.g., to 40-50°C) can help drive the reaction to completion.[2][6] However, be aware that elevated temperatures may increase the risk of side reactions.[6]
Q3: Should I use a protecting group for the indole side chain of D-Tryptophan?
Yes, it is highly recommended to protect the indole nitrogen to minimize side reactions. The most common protecting group used in Fmoc chemistry is the tert-butyloxycarbonyl (Boc) group [Fmoc-D-Trp(Boc)-OH].[3][6] This group effectively prevents modification of the indole ring by cationic species that can be generated during cleavage.[6]
Q4: Which coupling reagents are most effective for this compound?
For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended.[6] Uronium/aminium or phosphonium salt-based reagents are generally preferred for their efficiency and ability to minimize racemization.[1][6]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, providing an indication of their relative efficacy for this compound coupling.
| Coupling Reagent Class | Example Reagents | Reactivity | Key Advantages | Potential Issues |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU | High to Very High | Highly reactive, excellent for hindered couplings, low racemization risk (especially with HATU).[1][8] | Can cause guanidinylation of the N-terminus if used in excess.[1][8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Efficient, no risk of guanidinylation.[1][8] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |
| Carbodiimides | DIC / HOBt (or Oxyma) | Moderate | Cost-effective standard option.[2][9] | Often requires longer reaction times or double coupling for hindered amino acids.[2] |
Note: The effectiveness of coupling reagents is highly dependent on the specific peptide sequence, resin, and reaction conditions.[1]
Experimental Protocols
Protocol 1: Standard this compound Coupling
This protocol outlines a standard manual coupling procedure on a swollen resin after Fmoc deprotection.
-
Resin Preparation: Swell the resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[10]
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF. Agitate for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).[10]
-
Coupling Solution Preparation (Activation): In a separate vial, dissolve this compound (or Fmoc-D-Trp(Boc)-OH) (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 15-20 minutes.[10]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.[10]
-
Monitoring: Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[10]
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times).[6]
Protocol 2: Troubleshooting an Incomplete Coupling (Double Coupling)
This procedure should be followed if a Kaiser test indicates that the initial coupling was incomplete.
-
Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[7]
-
Prepare Fresh Coupling Solution: In a separate vial, prepare a fresh coupling solution as described in Protocol 1, Step 3.
-
Second Coupling: Add the newly prepared and activated this compound solution to the resin. Agitate for an additional 1-2 hours.[6]
-
Re-evaluate: Perform another Kaiser test to check for completion. If it is still positive, consider more advanced troubleshooting steps like switching to a more potent coupling reagent or increasing the reaction temperature.[7]
Protocol 3: Kaiser Test for Free Primary Amines
This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[7][11]
-
Sample Collection: After the coupling reaction and washing, remove a small sample of resin (a few beads) and place it in a small glass test tube.[7]
-
Washing: Wash the resin beads in the test tube with DMF and then with ethanol.[7]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[7]
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[7]
-
Observation:
Visual Guides
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Decision-making for this compound coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Tryptophan
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the N-α-Fmoc deprotection of peptides containing D-Tryptophan (D-Trp). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate common issues and ensure the successful synthesis of your D-Trp-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection, particularly with D-Tryptophan?
Incomplete Fmoc deprotection is a critical issue in solid-phase peptide synthesis (SPPS) that leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower yield and purity.[1] Several factors can contribute to this problem, especially when incorporating sterically hindered amino acids like D-Tryptophan:
-
Steric Hindrance: The bulky indole (B1671886) side chain of tryptophan can physically obstruct the deprotection reagent, most commonly piperidine (B6355638), from accessing the Fmoc group.[1]
-
Peptide Aggregation: As the peptide chain elongates, it may fold into secondary structures such as β-sheets, particularly in sequences with repeating hydrophobic residues.[2] This aggregation can make the peptide resin less permeable to solvents and reagents.[2]
-
Suboptimal Reagents or Protocols: The use of degraded piperidine solutions, insufficient reaction times, inadequate temperatures, or incorrect reagent concentrations can all lead to incomplete Fmoc removal.[1]
-
Poor Resin Swelling: If the solid support resin is not properly swelled, peptide chains can remain in close proximity, hindering reagent penetration.[1][3]
-
High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the growing peptide chains, which impedes reagent access.[1][3]
Q2: My peptide resin turns a yellow, orange, or pink color during the piperidine deprotection of a D-Trp containing peptide. What does this indicate?
This discoloration is often due to the formation of adducts between dibenzofulvene (DBF), a byproduct of Fmoc group cleavage, and the sensitive indole side chain of tryptophan.[4] While the formation of a DBF-piperidine adduct is the intended reaction, side reactions with Trp can occur, leading to undesired modifications and impurities.[4]
Q3: How can I detect if the Fmoc deprotection of D-Trp is incomplete?
Several analytical methods can be employed to monitor the completeness of the deprotection step:
-
UV-Vis Spectrophotometry: Many automated peptide synthesizers monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[3] A slow or incomplete release of this adduct, often observed around 301 nm, suggests inefficient deprotection.[1][3]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[3] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[3] A negative result (yellow or brown) suggests that the Fmoc group is still attached.[3]
-
Mass Spectrometry (MS) and HPLC Analysis: Analysis of the final crude peptide by HPLC will reveal unexpected peaks corresponding to deletion sequences.[3] MALDI-TOF MS can then be used to identify the masses of these deletion peptides, confirming incomplete deprotection at specific residues.[3]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of a D-Trp residue, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Optimization Strategies and Comparative Data
For challenging sequences involving D-Trp, modifying the standard deprotection protocol is often necessary. The following table summarizes common optimization strategies.
| Strategy | Standard Protocol | Optimized Protocol for D-Trp | Rationale |
| Deprotection Time | 20% piperidine in DMF, 1 x 3 min + 1 x 10 min | 20% piperidine in DMF, 2 x 10 min or 3 x 7 min | Increases reaction time to overcome steric hindrance. |
| Deprotection Reagent | 20% piperidine in DMF | 2% DBU / 5% piperazine (B1678402) in NMP | DBU is a stronger, non-nucleophilic base that can enhance deprotection kinetics. Piperazine can reduce diketopiperazine formation.[5] |
| Solvent System | DMF | NMP or DMF with chaotropic salts | NMP and chaotropic salts can help to disrupt secondary structures and reduce peptide aggregation.[4] |
| Side-Chain Protection | Fmoc-D-Trp-OH | Fmoc-D-Trp(Boc)-OH | The Boc protecting group on the indole side chain prevents side reactions with DBF.[4] |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2][6]
-
Initial Wash: Drain the DMF from the swollen resin.
-
Deprotection (2-Step):
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
For particularly difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Deprotection Solution: Prepare a solution of 2% DBU and 5% piperazine in NMP.
-
Deprotection: Treat the resin with the DBU/piperazine solution for 5-10 minutes. It is important to monitor the reaction progress carefully.[2]
-
Final Wash: Wash the resin thoroughly with NMP (at least 5-6 times) to remove all traces of DBU and piperidine.[2]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[2]
Protocol 3: Kaiser (Ninhydrin) Test
This qualitative test confirms the presence of free primary amines after the deprotection step.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.[1][3]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1][3]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1][3]
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[3]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[3][6]
-
Observe Color:
Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the Fmoc group.
-
Collect Filtrate: During the deprotection step, collect the filtrate containing the DBF-piperidine adduct.
-
Dilute Sample: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.[1]
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).[1] A plateau in absorbance over time indicates the completion of the reaction.
Caption: Experimental workflow for Fmoc deprotection and verification.
References
Technical Support Center: Minimizing Diketopiperazine Formation with Pro-D-Trp Sequences
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation during the synthesis of peptides containing the Pro-D-Trp sequence.
Frequently Asked Questions (FAQs)
Q1: Why is the Pro-D-Trp sequence particularly susceptible to diketopiperazine (DKP) formation?
A1: The Pro-D-Trp sequence is prone to DKP formation due to the unique conformational properties of proline. The cis-amide bond conformation, which is favored in proline-containing peptides, brings the N-terminal amine of the D-Tryptophan into close proximity to the carbonyl group of the Proline residue. This spatial arrangement facilitates an intramolecular nucleophilic attack, leading to the formation of a stable six-membered ring structure, the diketopiperazine.[1][2][3] The D-configuration of Tryptophan can further influence the peptide backbone's geometry, potentially increasing the propensity for cyclization.
Q2: At which stage of solid-phase peptide synthesis (SPPS) is DKP formation most likely to occur?
A2: DKP formation predominantly occurs after the deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) of the dipeptide attached to the resin.[1][3][4][5] Once the N-terminal amine is free, it can readily attack the ester linkage to the solid support or the amide bond of the subsequent amino acid, leading to cleavage of the dipeptide from the resin in the form of a DKP. This side reaction is especially prevalent during the coupling of the third amino acid.[1]
Q3: What are the primary factors that influence the rate of DKP formation for a Pro-D-Trp sequence?
A3: Several factors can significantly impact the extent of DKP formation:
-
Sequence: Peptides with Proline at the second position from the N-terminus are highly susceptible.[1][3][6]
-
Base and Deprotection Conditions: The choice of base and the duration of the deprotection step are critical. Strong bases and prolonged exposure can accelerate DKP formation.[1][2]
-
Solvent: The polarity of the solvent can influence the rate of DKP formation. Less polar solvents may increase the reaction rate.[6][7] Studies have shown that the rate of self-deprotection and subsequent DKP formation can vary between solvents like DMF, NMP, DMSO, and ACN.[1][3][5]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including DKP formation.[1]
-
Resin Type: The type of resin and its linker can play a role. For instance, 2-chlorotrityl chloride (CTC) resin is known to suppress DKP formation due to steric hindrance.[2]
Q4: How can I detect and quantify DKP formation in my synthesis?
A4: DKP formation can be detected and quantified using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate the desired peptide from the DKP byproduct. The amount of DKP can be quantified by integrating the peak area corresponding to the DKP and comparing it to a standard curve or the area of the desired product.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the DKP, confirming its presence. LC-MS combines the separation power of HPLC with the identification capabilities of MS, providing a powerful tool for both detection and quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of DKP detected after coupling the third amino acid. | The free N-terminal amine of the D-Trp is readily attacking the ester linkage to the resin. | * Use a dipeptide building block: Couple Fmoc-Pro-D-Trp-OH as a single unit. This bypasses the vulnerable dipeptide-resin intermediate.[1][2] * Modify deprotection conditions: Use a milder deprotection cocktail. For Fmoc SPPS, consider using 2% DBU and 5% piperazine (B1678402) in NMP instead of the standard 20% piperidine (B6355638) in DMF.[2][8] * Lower the temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to slow down the rate of DKP formation.[1] |
| Significant DKP formation observed even with a 2-chlorotrityl resin. | While CTC resin reduces DKP formation, it may not eliminate it completely, especially with highly prone sequences. | * Optimize Fmoc deprotection: Even with CTC resin, prolonged exposure to piperidine can lead to DKP formation. Minimize the deprotection time.[2] * In situ neutralization/coupling: For Boc SPPS, perform the neutralization of the TFA salt and the subsequent coupling in the same step to minimize the time the free amine is available for cyclization.[9] |
| Inconsistent DKP formation between batches. | Variations in reaction conditions such as temperature, hold times, or reagent quality. | * Standardize protocols: Ensure consistent timing for deprotection, washing, and coupling steps. * Control temperature: Use a temperature-controlled reaction vessel. * Use fresh reagents: Ensure the quality and freshness of solvents and reagents, particularly the deprotection base. |
| DKP formation during storage of the peptide. | Peptides with a penultimate proline can undergo DKP formation in solution over time. | * Control pH: Store the peptide in a slightly acidic buffer (pH 3-6), as DKP formation is often catalyzed by basic conditions.[1][10] * Lyophilize for long-term storage: Store the peptide as a lyophilized powder to minimize degradation. |
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation
This protocol is adapted from a study that demonstrated a significant reduction in DKP formation by modifying the Fmoc-deprotection step.[2][8]
-
Resin Swelling: Swell the Pro-D-Trp-resin in N-methyl-2-pyrrolidone (NMP).
-
Fmoc-Deprotection Solution Preparation: Prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.
-
Deprotection Step:
-
Drain the NMP from the swollen resin.
-
Add the 2% DBU, 5% piperazine/NMP solution to the resin.
-
Gently agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with NMP (3-5 times) to remove residual base and byproducts.
-
Coupling: Proceed immediately with the coupling of the next amino acid.
Protocol 2: Coupling of a Dipeptide Building Block
This is a preventative strategy to avoid the formation of the DKP-susceptible dipeptide-resin intermediate.[1][3]
-
Dipeptide Preparation: Synthesize and purify the Fmoc-Pro-D-Trp-OH dipeptide.
-
Resin Preparation: Start with a suitable resin (e.g., pre-loaded with the C-terminal amino acid or a resin for peptide acid synthesis like 2-Cl-Trt-Cl resin).
-
Activation of Dipeptide:
-
Dissolve Fmoc-Pro-D-Trp-OH in a suitable solvent (e.g., DMF or NMP).
-
Add a coupling agent (e.g., HBTU, HATU, or DIC) and an additive (e.g., HOBt or Oxyma).
-
Allow the activation to proceed for a few minutes.
-
-
Coupling to Resin:
-
Add the activated dipeptide solution to the prepared resin.
-
Add a base (e.g., DIPEA or 2,4,6-collidine).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Capping (Optional): Cap any unreacted amino groups using acetic anhydride.
-
Fmoc-Deprotection: Proceed with the deprotection of the Fmoc group from the N-terminus of the coupled dipeptide to continue the peptide chain elongation.
Visualizations
Caption: Reaction pathway showing the competition between DKP formation and peptide elongation.
Caption: Troubleshooting workflow for minimizing diketopiperazine (DKP) formation.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Use of Fmoc-D-Trp(Boc)-OH in Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Fmoc-D-Trp(Boc)-OH in solid-phase peptide synthesis (SPPS). It addresses common questions and troubleshooting scenarios related to the protection of the tryptophan indole (B1671886) side chain.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use Fmoc-D-Trp(Boc)-OH instead of unprotected Fmoc-D-Trp-OH in peptide synthesis?
The use of Fmoc-D-Trp(Boc)-OH is highly recommended to prevent irreversible side reactions that can occur on the indole ring of the tryptophan side chain during the acidic conditions of cleavage from the resin. The primary threats to the unprotected indole nucleus are electrophilic attack by carbocations generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl from Boc, tBu) and sulfonyl groups from arginine protecting groups (e.g., Pbf, Pmc). These side reactions lead to impurities that are often difficult to separate from the target peptide, resulting in lower purity and overall yield.
Q2: What are the specific side reactions that occur with unprotected tryptophan?
During the final cleavage step with trifluoroacetic acid (TFA), various reactive species are generated. The most common side reactions involving the unprotected indole side chain of tryptophan are:
-
Alkylation: Carbocations, particularly the tert-butyl cation, can alkylate the nucleophilic indole ring at various positions.
-
Sulfonation: When peptides contain arginine protected with sulfonyl-based groups (Pbf, Pmc, Mtr), these groups can be transferred to the tryptophan indole ring upon cleavage.[1]
-
Reattachment to the resin: The cleaved peptide can reattach to the resin via the tryptophan side chain.[2]
The use of a Boc protecting group on the indole nitrogen effectively shields it from these electrophilic attacks.
Q3: How does the Boc group on the indole nitrogen protect the tryptophan side chain?
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is an acid-labile protecting group. During TFA cleavage, the Boc group is removed, but it provides protection during the critical phase when other protecting groups are being cleaved and generating reactive carbocations. The mechanism of deprotection of the Trp(Boc) side chain involves the formation of an intermediate carbamic acid, which is unstable and decarboxylates to regenerate the native tryptophan residue. This two-step removal slows down the deprotection of the indole side chain relative to other protecting groups, minimizing the window of vulnerability to side reactions.
Q4: What are the expected improvements in purity and yield when using Fmoc-D-Trp(Boc)-OH?
While specific quantitative improvements can vary depending on the peptide sequence, length, and the presence of other sensitive residues (especially arginine), the use of Fmoc-D-Trp(Boc)-OH generally leads to a significant increase in the purity of the crude peptide and a higher overall yield of the desired product. The reduction in hard-to-separate, tryptophan-modified byproducts simplifies the purification process, often leading to a final product of higher purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low purity of crude peptide with multiple peaks around the target mass | Alkylation or sulfonation of the tryptophan side chain due to the use of unprotected this compound. | Utilize Fmoc-D-Trp(Boc)-OH for the synthesis to protect the indole side chain. Ensure an efficient scavenger cocktail is used during cleavage. |
| Incomplete removal of the Boc group from the tryptophan side chain | Insufficient cleavage time or an inappropriate cleavage cocktail. | Extend the cleavage time (typically 2-4 hours is sufficient). Ensure the cleavage cocktail is fresh and contains appropriate scavengers. A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5). |
| Peptide aggregation during synthesis | Formation of intermolecular hydrogen bonds, particularly in hydrophobic sequences. | If aggregation is suspected, consider using a higher coupling temperature, sonicating the reaction vessel, or adding chaotropic salts to the solvent.[1] |
| Reattachment of the peptide to the resin | Particularly a risk with C-terminal tryptophan. | Using Fmoc-D-Trp(Boc)-OH can help minimize this. Additionally, using a cleavage cocktail like Reagent R is recommended for tryptophan-containing peptides.[3] |
Quantitative Data Summary
Direct quantitative comparisons in the literature are often sequence-dependent. However, the qualitative consensus is a significant improvement in purity when using Fmoc-Trp(Boc)-OH. The following table provides a conceptual comparison based on literature descriptions.
| Parameter | Unprotected this compound | Fmoc-D-Trp(Boc)-OH |
| Crude Peptide Purity | Lower, with multiple side-product peaks | Significantly higher, cleaner chromatogram |
| Overall Yield | Lower due to side reactions and purification losses | Higher due to cleaner crude product |
| Purification Complexity | High, difficult to separate Trp-modified byproducts | Lower, simplified purification process |
Experimental Protocols
Key Experiment: Solid-Phase Peptide Synthesis (SPPS) of a Tryptophan-Containing Peptide
This protocol outlines the general steps for manual Fmoc-SPPS.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Incorporation of Fmoc-D-Trp(Boc)-OH):
-
In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times).
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. For peptides containing Arg(Pbf) and Trp(Boc), a common cocktail is Reagent K : TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5) or a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) .
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
6. Analysis and Purification:
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Purify the peptide using preparative reverse-phase HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of Fmoc-SPPS for peptides with Fmoc-D-Trp(Boc)-OH.
Caption: Potential side reactions with unprotected tryptophan during TFA cleavage.
References
Technical Support Center: Peptide Cleavage Cocktails for Sequences Containing Arginine and D-Tryptophan
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of cleavage cocktails for synthetic peptides containing Arginine (Arg) and D-Tryptophan (D-Trp).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Arginine and D-Tryptophan challenging to cleave and deprotect?
A1: During the final cleavage step in solid-phase peptide synthesis (SPPS), typically using Trifluoroacetic Acid (TFA), several challenges arise with Arg and D-Trp residues. Highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker.[1][2] These can lead to side reactions with nucleophilic amino acid residues.[1][2]
For Arginine, the bulky sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can be difficult to remove completely, especially in sequences with multiple Arg residues.[3] Incomplete deprotection is a common issue.[3]
The indole (B1671886) side chain of Tryptophan is highly susceptible to alkylation by the carbocations generated during cleavage.[4][5] Furthermore, reactive species from the cleavage of Arg(Pbf) protecting groups can modify the Trp residue.[3]
Q2: What are scavengers and why are they crucial for cleaving peptides with Arg and D-Trp?
A2: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" the reactive cationic species generated during the deprotection process.[2][4][5] By quenching these reactive molecules, scavengers prevent them from causing unwanted side reactions, such as the alkylation of the D-Tryptophan indole ring or other sensitive residues.[2][4] Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), thioanisole (B89551), and phenol.[3]
Q3: Which protecting group is recommended for Tryptophan to minimize side reactions during cleavage?
A3: Using a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis is highly recommended.[3] The Boc group shields the indole ring from modification by reactive species generated during TFA cleavage, significantly reducing the formation of side products.[3][4]
Troubleshooting Guide
Problem 1: My mass spectrometry results show a mass addition of +252 Da on my Arg-containing peptide.
-
Cause: This mass addition corresponds to an incomplete removal of the Pbf protecting group from an Arginine residue.[3]
-
Solution:
-
Extend Cleavage Time: For peptides with multiple Arg(Pbf) residues, increase the cleavage time to 3-6 hours.[3] However, do not exceed 5 hours at room temperature to avoid potential peptide degradation.[3]
-
Optimize Cleavage Cocktail: Use a more robust cleavage cocktail designed for arginine-rich peptides, such as Reagent K or Reagent R.[3] Thioanisole, a component in these reagents, is particularly effective for removing sulfonyl-based protecting groups like Pbf.[3]
-
Increase Temperature: For particularly difficult sequences, performing the cleavage at a slightly elevated temperature (e.g., 38°C) can improve the efficiency of Pbf group removal.[3] This should be done with caution as it may increase the risk of other side reactions.[3]
-
Problem 2: My peptide containing both Arg(Pbf) and D-Trp shows significant side products.
-
Cause: During TFA cleavage, the cleaved Pbf group can generate reactive sulfonyl species that can modify the indole ring of Tryptophan, leading to undesired side products.[3]
-
Solution:
-
Use a Specialized Cocktail: Reagent R is highly recommended for peptides containing both Arg(Pbf) and Trp residues.[3][6][7] It contains scavengers like thioanisole and anisole (B1667542) that are specifically chosen to minimize this side reaction.[3][6]
-
Protect Tryptophan: As mentioned in the FAQs, using Fmoc-Trp(Boc)-OH during peptide synthesis is a very effective strategy to prevent modification of the Trp side chain during cleavage.[3]
-
Problem 3: The peptide pellet is difficult to precipitate from the cleavage mixture.
-
Cause: Peptide solubility can vary, and some peptides may not readily precipitate in cold diethyl ether.
-
Solution:
-
Ensure Ether is Cold: Use diethyl ether that has been pre-chilled to -20°C or colder.[4]
-
Increase Ether Volume: Use a larger volume of cold ether (at least 10 times the volume of the TFA solution).[3]
-
Alternative Precipitation Solvents: If diethyl ether is not effective, you can try other non-polar solvents or mixtures, such as a combination of ether and hexane.[4]
-
Concentrate the TFA: Before adding to ether, you can carefully reduce the volume of the TFA solution under a stream of nitrogen.
-
Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical for successfully obtaining a high-purity peptide. The table below summarizes common cleavage cocktails for peptides containing sensitive residues like Arg and D-Trp.
| Reagent Name | Composition | Recommended Use |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][2][7] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially suited for cleaving and deprotecting peptides that contain arginine residues protected with sulfonyl protecting groups and for tryptophan-containing peptides.[6][7] |
| TFA/EDT Cocktail | 94% TFA, 2.5% Water, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[1] |
Experimental Protocols
CAUTION: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Cleavage with Reagent K
This protocol is recommended for peptides containing multiple sensitive residues, including Arg and D-Trp.[1][7]
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic Acid (TFA), high purity
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized Water
-
Cold diethyl ether (-20°C)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line (optional)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel. It is crucial the resin is dry to prevent side reactions.[1]
-
Cleavage Cocktail Preparation: In a fume hood, carefully prepare Reagent K by mixing TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and EDT (2.5%).[1][7] For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).[1]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).[7] Stopper the vessel and gently agitate at room temperature for 2-4 hours.[1] Peptides with multiple arginine residues may require longer for complete deprotection.[7]
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.[2]
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA solution).[1][3]
-
Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Washing and Drying:
Protocol 2: Cleavage with Reagent R
This protocol is especially recommended for peptides containing Arg(Pbf) and Trp to minimize side reactions between the two residues.[3][6][7]
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic Acid (TFA), high purity
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Cold diethyl ether (-20°C)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line (optional)
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent R by combining TFA (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (3% v/v), and anisole (2% v/v). Use immediately after preparation.[6]
-
Cleavage Reaction: Suspend the resin in Reagent R (10 mL/g of peptide resin).[6][7] Allow the mixture to stand at room temperature for 2 hours.[6][7] For peptides with multiple Arg residues, the deprotection time may need to be extended.[6]
-
Peptide Isolation:
-
Peptide Precipitation: Add the combined filtrates to cold diethyl ether to precipitate the crude peptide.[6][7]
-
Peptide Washing and Drying: Follow steps 6a-d from Protocol 1.
Visualized Workflows and Decision Making
Caption: General experimental workflow for peptide cleavage and deprotection.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
improving yield and purity with Fmoc-D-Trp(Boc)-OH
Welcome to the technical support center for Fmoc-D-Trp(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving peptide synthesis yield and purity. Here you will find troubleshooting guides for common issues, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during solid-phase peptide synthesis (SPPS) involving Fmoc-D-Trp(Boc)-OH, providing potential causes and actionable solutions.
Issue 1: Low Crude Peptide Purity with Multiple Unidentified Peaks Post-Cleavage
| Potential Cause | Recommended Solution |
| Alkylation of Tryptophan Side Chain: Reactive carbocations generated from other protecting groups (e.g., tBu, Trt) or the resin linker during TFA cleavage can modify the unprotected indole (B1671886) ring of tryptophan if Fmoc-D-Trp-OH is used.[1][2] | Primary Solution: Use Fmoc-D-Trp(Boc)-OH . The Boc group on the indole nitrogen effectively prevents electrophilic attack and alkylation during cleavage, significantly increasing the purity of the crude peptide.[3] |
| Insufficient Scavenging: The cleavage cocktail may not be robust enough to quench all reactive cations, leading to side reactions with sensitive residues like Tryptophan, Methionine, and Cysteine.[1][4] | Optimize Cleavage Cocktail: Use a standard, effective scavenger cocktail. A widely used mixture is 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O.[1] For peptides with multiple sensitive residues, a more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[2] |
| Sulfonation of Tryptophan: If the peptide sequence also contains arginine protected with sulfonyl-based groups (Pbf, Pmc, Mtr), these groups can be transferred to the tryptophan indole ring during cleavage. | Use Fmoc-D-Trp(Boc)-OH: This is the most effective method to prevent sulfonation of the tryptophan residue, resulting in purer peptides and higher yields.[3][5] |
| Resin Linker-Induced Alkylation: The linker from certain resins (e.g., Wang resin) can decompose in TFA and alkylate the tryptophan indole nucleus.[2][6] | Employ Fmoc-D-Trp(Boc)-OH: The Boc protection minimizes this side reaction. Also, ensure the use of an appropriate scavenger cocktail. |
Issue 2: Incomplete or Slow Coupling of Fmoc-D-Trp(Boc)-OH
| Potential Cause | Recommended Solution |
| Steric Hindrance: The bulky nature of the tryptophan side chain, combined with the Fmoc and Boc protecting groups, can impede the coupling reaction. | Use a More Efficient Coupling Reagent: Switch from standard reagents like HBTU to HATU. HATU forms a more reactive OAt-ester intermediate, which leads to faster and more complete coupling, especially for sterically hindered amino acids.[7][8][9] |
| Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of the activated amino acid. | Modify Synthesis Conditions: Consider using a chaotropic salt or switching the solvent to N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation. |
| Insufficient Activation Time/Reagents: The pre-activation of the amino acid may be incomplete, or the equivalents of reagents may be too low. | Optimize Coupling Protocol: Ensure a pre-activation time of 15-20 minutes. Use at least 3 equivalents of the amino acid and coupling reagent relative to the resin loading capacity.[10] |
Issue 3: Resin Discoloration (Yellow/Orange) During Fmoc Deprotection
| Potential Cause | Recommended Solution |
| Dibenzofulvene (DBF) Adduct Formation: The dibenzofulvene byproduct of Fmoc cleavage by piperidine (B6355638) can react with the nucleophilic indole ring of tryptophan, causing discoloration and forming an impurity. | Reduce Piperidine Contact Time: Use shorter, repeated treatments with the piperidine solution (e.g., 2 x 7-minute treatments instead of one long one). |
| Use an Alternative Base: For sensitive sequences, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a small amount of piperidine. DBU is a non-nucleophilic base that rapidly removes the Fmoc group without generating DBF adducts, while the piperidine scavenges the DBF that is formed.[5] Caution: DBU can catalyze aspartimide formation if Asp is present in the sequence.[5] |
Frequently Asked Questions (FAQs)
Q1: Why should I use Fmoc-D-Trp(Boc)-OH instead of this compound? A1: The primary reason is to prevent side reactions at the tryptophan indole side chain. During the final TFA cleavage step, reactive carbocations are generated from side-chain protecting groups and the resin linker. These can alkylate the electron-rich indole ring of an unprotected tryptophan. The Boc group on the indole nitrogen deactivates the ring towards such electrophilic attacks, leading to significantly higher crude peptide purity and yield.[3] It is especially recommended for peptides that also contain arginine, as it prevents the transfer of sulfonyl protecting groups.[3]
Q2: What is the best coupling reagent to use with Fmoc-D-Trp(Boc)-OH? A2: Due to the steric bulk of the Fmoc-D-Trp(Boc)-OH, a highly efficient coupling reagent is recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally superior to HBTU for sterically hindered amino acids.[9] HATU forms a more reactive intermediate, leading to faster reaction times, higher coupling efficiency, and a lower risk of epimerization.[7][8]
Q3: What is the optimal cleavage cocktail for a peptide containing D-Trp(Boc)? A3: A widely effective and recommended cleavage cocktail is a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .[1] TIS acts as an excellent scavenger for the t-butyl cations generated from the Boc group and other protecting groups, preventing them from re-attaching to sensitive residues. Water helps to hydrolyze intermediates.
Q4: Can the Boc group on the tryptophan side chain be removed accidentally during synthesis? A4: The Boc group is acid-labile and stable to the basic conditions (piperidine) used for Fmoc group removal. Therefore, it remains intact throughout the chain elongation process in standard Fmoc-SPPS and is only removed during the final, strongly acidic TFA cleavage step.
Q5: How do I monitor the coupling reaction of Fmoc-D-Trp(Boc)-OH? A5: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test . A few resin beads are sampled after the coupling reaction; a positive Kaiser test (blue beads) indicates the presence of unreacted free primary amines, meaning the coupling is incomplete. A negative test (yellow/colorless beads) indicates successful coupling.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 526.58 g/mol |
| CAS Number | 163619-04-3 |
| Appearance | White to slight yellow powder |
| Solubility | Soluble in DMF |
| Storage Temperature | 2-8°C or 15-25°C |
(Source: Data compiled from multiple sources)[10]
Table 2: Illustrative Comparison of Cleavage Cocktail Performance for a Trp-Containing Peptide
| Performance Metric | Method A: Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) | Method B: Minimalist Cocktail (95% TFA / 5% H₂O) |
| Expected Crude Purity (%) | ~85-95% | ~60-70% |
| Major Impurity Profile | Deletion/Truncation sequences from synthesis errors. | Significant Trp alkylation products, oxidized Met. |
| Suitability | Essential for peptides with Trp, Met, Cys, Tyr. | Only for peptides lacking sensitive residues. |
(Note: Data is illustrative, based on typical results. Actual purity depends on the peptide sequence and synthesis efficiency.)[1]
Table 3: Qualitative Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Relative Speed | Coupling Efficiency | Risk of Racemization | Key Advantage |
| HATU | Faster | Very High | Lower | Superior performance for difficult/hindered couplings.[7][8] |
| HBTU | Slower | High | Higher | Good balance of reactivity and cost for standard couplings.[7] |
| DIC/HOBt | Slower | Good | Moderate | Cost-effective; byproducts are easily removed. |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-D-Trp(Boc)-OH in SPPS
This protocol outlines the manual coupling step for incorporating Fmoc-D-Trp(Boc)-OH into a peptide chain on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection on the N-terminus of the peptide-resin using a 20% (v/v) solution of piperidine in DMF. This is typically done with two treatments: one for 5 minutes, followed by a second for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine. Confirm deprotection with a positive Kaiser test.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent such as HATU (3 equivalents) in DMF.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution.
-
Allow the mixture to pre-activate for 15-20 minutes at room temperature.[10]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture gently (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a Kaiser test. If the test is positive, the coupling time can be extended.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage and Deprotection of a D-Trp(Boc)-Containing Peptide
This protocol describes the final step of releasing the synthesized peptide from the resin and removing all side-chain protecting groups.
-
Resin Preparation:
-
After the final coupling step, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it completely under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% deionized water . Prepare approximately 10 mL of the cocktail per gram of dry resin.
-
Cool the cocktail on an ice bath before use.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Agitate the mixture gently at room temperature for 2-3 hours. If the peptide contains Arg(Pbf) residues, a longer cleavage time (3-4 hours) may be required.
-
-
Peptide Isolation:
-
Filter the resin using a sintered glass funnel and collect the TFA filtrate into a clean centrifuge tube.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the collected TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Allow the peptide to fully precipitate at -20°C for at least 30 minutes.
-
-
Collection and Washing:
-
Pellet the crude peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether, repeating the centrifugation and decanting steps to remove residual scavengers.
-
-
Drying:
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
-
Mandatory Visualization
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-D-Trp(Boc)-OH.
Caption: Troubleshooting decision tree for low purity of tryptophan-containing synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation in Peptides Containing D-Tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing D-tryptophan.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing D-tryptophan prone to aggregation?
A1: Peptides with a high content of hydrophobic amino acids, such as tryptophan, have a tendency to aggregate in aqueous solutions to minimize their interaction with water.[1] The large indole (B1671886) side chain of tryptophan significantly contributes to this hydrophobicity.[1] While the incorporation of a D-amino acid like D-tryptophan can increase resistance to enzymatic degradation, it can also influence the peptide's secondary structure and self-assembly properties.[2][3] The altered conformation due to the D-amino acid can sometimes lead to increased hydrophobicity and a higher propensity for aggregation.[4]
Q2: What is the first and most critical step before attempting to dissolve my D-tryptophan-containing peptide?
A2: Before dissolving the entire sample, it is crucial to perform a small-scale solubility test with a small portion of the peptide.[5] This preliminary step can prevent the loss of your entire sample if the chosen solvent proves to be unsuitable.
Q3: How do I choose an initial solvent for my D-tryptophan peptide?
A3: The choice of an initial solvent depends on the overall charge of your peptide. First, determine if your peptide is acidic, basic, or neutral by calculating its net charge at a neutral pH.
-
Acidic Peptides (net negative charge): Attempt to dissolve in a small amount of a basic solvent like 0.1% aqueous ammonia (B1221849) or ammonium (B1175870) bicarbonate, followed by dilution with water.[6]
-
Basic Peptides (net positive charge): Try dissolving in a small amount of an acidic solvent such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then dilute to the desired concentration.[6]
-
Neutral or Highly Hydrophobic Peptides: For peptides with over 50% hydrophobic residues, it is recommended to start with a small volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[5] Once dissolved, slowly add this solution dropwise to your aqueous buffer with vigorous stirring.[7]
Q4: Are there special precautions for peptides containing tryptophan?
A4: Yes, the tryptophan residue is susceptible to oxidation. It is advisable to use oxygen-free water or buffers when preparing solutions.[6] If using an organic solvent, be aware that DMSO can potentially oxidize tryptophan, although this is more of a concern for methionine and cysteine.[8]
Troubleshooting Guide
Issue 1: My D-tryptophan peptide won't dissolve in aqueous buffers.
-
Cause: The peptide is likely highly hydrophobic and has exceeded its solubility limit in the aqueous environment.
-
Troubleshooting Steps:
-
Re-evaluate Peptide Charge: Double-check your calculation of the peptide's net charge to ensure you are using the appropriate pH for dissolution (basic buffer for acidic peptides, acidic buffer for basic peptides).[8]
-
Use Organic Solvents: For neutral or very hydrophobic peptides, dissolve the peptide in a minimal amount of DMSO, DMF, or ACN first. Then, add this concentrated stock solution dropwise into the stirring aqueous buffer.[5]
-
Sonication: Brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[7] However, avoid excessive heating.
-
Chaotropic Agents: For non-biological applications, denaturing agents like 6M guanidinium (B1211019) hydrochloride or 8M urea (B33335) can be used to solubilize peptides that tend to aggregate.[7]
-
Issue 2: My peptide dissolves in organic solvent but precipitates when diluted into my aqueous buffer.
-
Cause: The rapid change in solvent polarity is causing the hydrophobic peptide to crash out of solution.
-
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the concentrated peptide-organic solvent stock to the aqueous buffer very slowly while vigorously stirring or vortexing. This helps to prevent localized high concentrations of the peptide.[7]
-
Lower Final Concentration: You may be exceeding the peptide's solubility at the final concentration. Try preparing a more dilute solution.
-
Use of Co-solvents: In some cases, maintaining a small percentage of the organic solvent in the final aqueous solution can help maintain solubility. Ensure that the final concentration of the organic solvent is compatible with your downstream experiments.
-
Issue 3: My peptide solution is cloudy or has formed a gel.
-
Cause: Cloudiness indicates the formation of insoluble aggregates. Gel formation can occur with peptides that have a high capacity for forming intermolecular hydrogen bonds.[9]
-
Troubleshooting Steps:
-
Centrifugation: Before use, centrifuge your peptide solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any insoluble aggregates. Use the supernatant for your experiment.
-
Filtration: For some applications, you can filter the solution through a 0.2 µm filter to remove larger aggregates.
-
Re-dissolution: If the entire solution is cloudy or a gel, it may be necessary to lyophilize the peptide and attempt re-dissolution in a stronger solvent system, such as one containing a higher concentration of organic solvent or a chaotropic agent.
-
Data Presentation
Table 1: Solubility of D-Tryptophan in Various Solvents at Different Temperatures
| Solvent System | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Water | 283.15 | 3.65 |
| 298.15 | 4.98 | |
| 313.15 | 6.71 | |
| 328.15 | 8.89 | |
| Methanol + Water (0.5 mass fraction) | 283.15 | 1.83 |
| 298.15 | 2.41 | |
| 313.15 | 3.12 | |
| 328.15 | 4.01 | |
| Ethanol + Water (0.5 mass fraction) | 283.15 | 1.39 |
| 298.15 | 1.81 | |
| 313.15 | 2.31 | |
| 328.15 | 2.92 | |
| Isopropanol + Water (0.5 mass fraction) | 283.15 | 1.18 |
| 298.15 | 1.51 | |
| 313.15 | 1.91 | |
| 328.15 | 2.39 | |
| DMF + Water (0.5 mass fraction) | 283.15 | 10.31 |
| 298.15 | 11.83 | |
| 313.15 | 13.56 | |
| 328.15 | 15.54 | |
| Data derived from studies on the solubility of free D-tryptophan and may not be directly representative of peptide solubility.[10] |
Table 2: Typical Parameters Measured by Different Techniques for Aggregate Characterization
| Technique | Key Parameters Measured | Typical Application |
| Thioflavin T (ThT) Assay | Fluorescence Intensity, Lag Time (t_lag), Apparent Growth Rate (k_app) | Monitoring the kinetics of amyloid fibril formation.[11][12] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Determining the size distribution of particles in solution and detecting the presence of aggregates.[13][14] |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Molecular Weight (Mw), Oligomeric State | Separating and determining the absolute molecular weight of monomers, oligomers, and larger aggregates.[15] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
-
Preparation of ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in a suitable buffer (e.g., Tris or phosphate (B84403) buffer) and filter through a 0.2 µm syringe filter. Store protected from light.
-
Preparation of ThT Working Solution: Dilute the ThT stock solution to a final concentration of 10-25 µM in the assay buffer.
-
Assay Setup:
-
Use a non-binding, black, clear-bottom 96-well plate.
-
Add your peptide solution to the wells at the desired final concentration.
-
Add the ThT working solution to each well.
-
Include controls: buffer with ThT only (for background), and a known aggregating peptide as a positive control.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a microplate reader set to the desired temperature (e.g., 37°C).
-
Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.[16] Orbital or linear shaking between reads can be used to promote aggregation.
-
-
Data Analysis:
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
-
Sample Preparation:
-
The sample must be free of dust and large particles. Filter the peptide solution through a 0.22 µm syringe filter directly into a clean DLS cuvette.
-
Ensure the buffer is also filtered to minimize background scattering.
-
-
Instrument Setup:
-
Allow the instrument to warm up and stabilize.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate an autocorrelation function and calculate the hydrodynamic radius (Rh) and polydispersity index (PDI).
-
A low PDI (<0.2) indicates a monodisperse sample (single population of particles).
-
A high PDI or the presence of multiple peaks in the size distribution plot indicates the presence of aggregates or a heterogeneous sample.[14]
-
Protocol 3: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS separates molecules by size and then uses light scattering to determine their absolute molecular weight.
-
System Preparation:
-
Equilibrate the SEC column with a filtered and degassed mobile phase (the same buffer your peptide is in).
-
Ensure a stable baseline for both the MALS and refractive index (RI) detectors.
-
-
Sample Preparation:
-
Filter your peptide solution through a 0.22 µm filter to remove any large aggregates that could clog the column.
-
-
Injection and Data Collection:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Collect the data from the UV, MALS, and RI detectors as the sample elutes.
-
-
Data Analysis:
-
Use the instrument's software to analyze the chromatogram.
-
The software will use the signals from the MALS and RI detectors to calculate the molar mass at each point across the elution peak.[15]
-
This allows for the precise determination of the molecular weight of the monomeric peptide and any oligomeric species or larger aggregates present in the sample.
-
Visualizations
Caption: Troubleshooting workflow for dissolving peptides containing D-tryptophan.
Caption: Workflow for the characterization of D-tryptophan peptide aggregation.
References
- 1. Kinetics of aggregation of synthetic beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. The aggregation kinetics of Alzheimer's beta-amyloid peptide is controlled by stochastic nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. medium.com [medium.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Fmoc Removal Reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of alternative reagents to piperidine (B6355638) for the removal of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to piperidine for Fmoc deprotection?
While 20% piperidine in DMF is a standard and effective reagent for Fmoc removal, there are several reasons to seek alternatives:
-
Regulatory Scrutiny: Piperidine is a controlled substance in some regions, leading to strict monitoring, record-keeping, and storage requirements.[1]
-
Toxicity and Safety: Piperidine is a toxic and volatile reagent, posing health and safety risks in the laboratory.
-
Side Reactions: Piperidine can contribute to side reactions such as aspartimide formation and diketopiperazine (DKP) formation, particularly in sensitive peptide sequences.[2][3]
-
Odor and Instability: The strong, unpleasant odor and potential for degradation of piperidine solutions can be problematic in a laboratory setting.[4]
Q2: What are the most common and effective alternatives to piperidine?
Several alternatives have been successfully implemented in SPPS. The most common replacements include:
-
4-Methylpiperidine (B120128) (4-MP): A close structural analog of piperidine that is not a controlled substance and exhibits very similar deprotection kinetics.[1][5]
-
Piperazine (B1678402) (PZ): A milder base that can reduce the incidence of base-mediated side reactions.[2][6] It is often used in combination with a stronger base to increase deprotection speed.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that provides rapid Fmoc removal.[7][8] It is typically used at low concentrations and often in conjunction with a nucleophilic scavenger.
-
Combinations: Cocktails of these reagents, such as piperazine/DBU, are gaining popularity as they can offer a balance of high efficiency and reduced side reactions.[9][10]
-
3-(diethylamino)propylamine (DEAPA): A greener alternative that has been shown to minimize side products like diastereoisomers and aspartimide-containing derivatives.[11][12]
Q3: How do the deprotection times of these alternatives compare to piperidine?
Deprotection times can vary based on the specific peptide sequence and synthesis conditions. However, general comparisons can be made:
-
4-Methylpiperidine: The deprotection kinetics are nearly identical to piperidine.[1]
-
DBU: DBU is significantly faster than piperidine at removing the Fmoc group.[7][8]
-
Piperazine: Deprotection with piperazine alone is generally slower than with piperidine.
-
Piperazine/DBU mixtures: These combinations can be as fast or even faster than 20% piperidine. For instance, a solution of 5% piperazine and 2% DBU can be faster than 20% piperidine.[13]
Troubleshooting Guide
Problem 1: Incomplete Fmoc Deprotection
-
Symptom: Presence of deletion sequences in the final peptide product, often identified by mass spectrometry.
-
Possible Cause: The alternative reagent or concentration is not sufficiently effective for a "difficult" sequence, potentially due to peptide aggregation.
-
Solution:
-
Increase Reaction Time: Extend the deprotection time.
-
Increase Reagent Concentration: If using a milder base like piperazine, consider increasing its concentration.
-
Use a Stronger Base: For particularly difficult sequences, a stronger base like DBU may be necessary. A common strategy is to add 1-2% DBU to the deprotection solution.[14]
-
Optimize Solvent: Ensure the solvent (e.g., DMF, NMP) is of high quality and anhydrous.
-
Problem 2: Increased Side Reactions (Aspartimide or DKP Formation)
-
Symptom: Appearance of unexpected peaks during HPLC analysis of the crude peptide, corresponding to byproducts.
-
Possible Cause: The chosen alternative base is too strong or the deprotection time is too long for a sensitive sequence. DBU, in particular, can catalyze aspartimide formation.[7][8]
-
Solution:
-
Switch to a Milder Base: If using a strong base like DBU, consider switching to piperazine or 4-methylpiperidine.[2]
-
Reduce Deprotection Time: Use the minimum time necessary for complete Fmoc removal.
-
Incorporate Additives: The addition of 0.1 M HOBt to the deprotection solution can help suppress aspartimide formation.[2][15] Formic acid (1%) has also been shown to minimize aspartimide formation when using a piperazine/DBU cocktail.[9][16]
-
Use Optimized Cocktails: A combination of 2% DBU and 5% piperazine in NMP has been reported to minimize DKP formation.[10]
-
Problem 3: Epimerization
-
Symptom: Racemization of amino acid residues, particularly at the C-terminus or with sensitive residues like thioamides.
-
Possible Cause: Prolonged exposure to strong basic conditions during deprotection.
-
Solution:
-
Use Milder Conditions: Employ a milder base or lower the concentration of the strong base.
-
Shorten Deprotection Time: Minimize the exposure of the peptide to the basic deprotection reagent.
-
Consider Additives: The use of additives like HOBt may have a beneficial effect.[2]
-
Data and Protocols
Quantitative Comparison of Fmoc Deprotection Reagents
| Reagent(s) | Typical Concentration | Relative Deprotection Rate | Potential Side Reactions | Key Advantages |
| Piperidine | 20% in DMF | Standard | Aspartimide formation, DKP formation, epimerization[2][3] | Well-established, effective |
| 4-Methylpiperidine | 20-25% in DMF | Similar to piperidine[1] | Similar to piperidine | Not a controlled substance[1] |
| Piperazine | 5-10% in DMF/NMP | Slower than piperidine | Low incidence of side reactions[2] | Reduced side reactions, safer profile |
| DBU | 1-2% in DMF/NMP | Much faster than piperidine[7][8] | High risk of aspartimide formation and epimerization[7][8] | Very rapid deprotection |
| Piperazine + DBU | 5% PZ + 1-2% DBU in NMP | Faster than piperidine[9][13] | Reduced side reactions compared to DBU alone[9][10] | Fast and efficient with minimized side reactions[9] |
| DEAPA | 10% in NOP | Effective | Low incidence of diastereoisomers and aspartimide formation[11][12] | "Green" alternative, reduced side products |
Experimental Protocols
Protocol 1: Fmoc Deprotection with 4-Methylpiperidine
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Proceed to the next coupling step.
Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
-
Swell the peptide-resin in DMF or NMP.
-
Drain the solvent.
-
Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP.
-
Add the deprotection solution to the resin.
-
Agitate for 1-3 minutes at room temperature.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (3-5 times).
-
Proceed to the next coupling step.
Protocol 3: Deprotection for Sensitive Sequences using Piperazine/DBU with Formic Acid
-
Swell the peptide-resin in DMF or NMP.
-
Drain the solvent.
-
Prepare a deprotection solution of 5% (w/v) piperazine, 1% (v/v) DBU, and 1% (v/v) formic acid in DMF or NMP.[9][16]
-
Add the deprotection solution to the resin.
-
Agitate for an optimized time (typically 1-5 minutes) at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (3-5 times).
-
Proceed to the next coupling step.
Visual Guides
Caption: General workflow for Fmoc deprotection in SPPS.
Caption: Troubleshooting logic for Fmoc deprotection issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-D-Trp-OH
For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides is a critical step in ensuring purity, identity, and quality. Peptides incorporating the Fmoc-D-Trp-OH building block present unique analytical challenges due to the inherent hydrophobicity of both the tryptophan indole (B1671886) side-chain and the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for these peptides, offering supporting data and detailed experimental protocols.
The standard analytical method for peptides is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[1] For peptides containing D-tryptophan, a key consideration is whether to use the unprotected this compound or a side-chain protected version, such as Fmoc-D-Trp(Boc)-OH, during solid-phase peptide synthesis (SPPS). While the Boc (tert-butyloxycarbonyl) group on the indole nitrogen can prevent potential side reactions during synthesis, it also significantly increases the hydrophobicity of the residue, which directly impacts HPLC analysis.
Performance Comparison: Unprotected vs. Side-Chain Protected D-Tryptophan
The choice between using this compound and Fmoc-D-Trp(Boc)-OH in peptide synthesis has direct consequences on the analytical profile of the resulting peptide. The increased hydrophobicity of the Boc-protected tryptophan generally leads to longer retention times on RP-HPLC columns.[2][3] This can be advantageous for separating the target peptide from more polar impurities but may also lead to broader peaks and require stronger organic mobile phase concentrations for elution.
Conversely, peptides synthesized with unprotected this compound are less hydrophobic, resulting in shorter retention times. While the risk of side reactions like tritylation from other protecting groups exists if cleavage cocktails are not properly formulated with scavengers, the resulting analytical profile is often more straightforward.[4]
Data Presentation
The following tables summarize the key physicochemical properties of the two common D-tryptophan building blocks and compare the typical parameters for their HPLC analysis.
Table 1: Physicochemical Properties of this compound and Fmoc-D-Trp(Boc)-OH
| Property | This compound | Fmoc-D-Trp(Boc)-OH |
| Molecular Formula | C₂₆H₂₂N₂O₄[5] | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 426.5 g/mol [5] | 526.58 g/mol |
| Hydrophobicity (XLogP3) | 4.1[5] | Higher than this compound (inferred) |
| Key Feature | Indole side-chain is unprotected. | Indole nitrogen is protected by a Boc group.[2] |
Table 2: Comparison of Typical RP-HPLC Parameters for Peptides
| Parameter | Peptide with Unprotected D-Trp | Peptide with Boc-Protected D-Trp |
| Expected Retention Time | Shorter | Significantly Longer[3] |
| Peak Shape | Generally sharp | Potential for broadening due to high hydrophobicity[3] |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5-5 µm)[2] | C18 or C8 reversed-phase (e.g., 4.6 x 150 mm, 3.5-5 µm) |
| Mobile Phase A | 0.1% TFA in Water[2][4] | 0.1% TFA in Water[2][4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[2][4] | 0.1% TFA in Acetonitrile[2][4] |
| Typical Gradient | Linear gradient, e.g., 5% to 65% B over 30 min[4] | Linear gradient, may require a higher starting %B or a slower gradient to ensure elution and separation |
| Detection Wavelength | 214/220 nm (peptide bond) and 280 nm (indole ring)[2] | 214/220 nm (peptide bond) and 280 nm (indole ring)[2] |
Experimental Protocols
Below are detailed protocols for the solid-phase synthesis and subsequent HPLC analysis of a peptide containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the general steps for synthesizing a crude peptide containing D-tryptophan using Fmoc chemistry.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating it with a 20% piperidine (B6355638) in DMF solution.[6]
-
Amino Acid Coupling:
-
In a separate vessel, activate the this compound (or Fmoc-D-Trp(Boc)-OH) (3 eq.) with a coupling agent like HBTU (3 eq.) and a base such as DIPEA (6 eq.) in DMF.[2]
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.[2]
-
Monitor the reaction completion using a Kaiser test.[2]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the peptide-resin with DMF and Dichloromethane (DCM) and dry it.[2]
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) as a scavenger) to the resin and agitate for 2-3 hours.[2] The scavenger is crucial to prevent side reactions with the tryptophan residue.[4]
-
Filter to separate the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide and dry the pellet under vacuum.[2]
-
Protocol 2: RP-HPLC Analysis of Crude Peptide
This protocol is suitable for analyzing the purity of the crude peptide synthesized above.
-
Sample Preparation:
-
HPLC System Setup:
-
HPLC System: A standard analytical HPLC system with a UV detector.[2]
-
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 220 nm and 280 nm.[2]
-
-
Analytical Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Inject the filtered peptide sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 30 minutes.[4] This may need to be optimized based on the peptide's hydrophobicity.
-
Monitor the elution profile and integrate the peak areas to determine the relative purity of the crude product.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for peptide synthesis and analysis.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for HPLC Analysis and Purification.
References
Protecting the Indole Ring: A Comparative Guide to Fmoc-D-Trp-OH and Fmoc-D-Trp(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield of the final peptide. When incorporating the amino acid tryptophan, a critical decision arises: to use the unprotected Fmoc-D-Trp-OH or its counterpart with a tert-butyloxycarbonyl (Boc) protected indole (B1671886) side chain, Fmoc-D-Trp(Boc)-OH. This guide provides an objective comparison, supported by experimental data, to inform this crucial selection.
The indole side chain of tryptophan is susceptible to modification under the acidic conditions often employed during SPPS, particularly during the final cleavage from the resin. These modifications can lead to significant impurities that are often difficult to separate from the desired peptide. The primary purpose of the Boc group on the indole nitrogen is to shield it from such unwanted side reactions.
The Impact of Indole Protection on Peptide Purity: Experimental Evidence
A key concern when using unprotected this compound is the potential for alkylation of the indole nucleus, a side reaction that can significantly compromise the purity of the crude peptide. Experimental studies have demonstrated the efficacy of Boc protection in preventing this side reaction.
In a study synthesizing several tryptophan-containing peptides on a Wang solid support, the use of unprotected Fmoc-Trp-OH resulted in a significant side-product due to alkylation by the resin linker.[1][2] The amount of this side-product varied depending on the peptide sequence. However, the study conclusively showed that the use of Fmoc-Trp(Boc)-OH completely prevented this undesirable alkylation.[2]
| Peptide Sequence | Position of Trp | % of Alkylation Side-Product (with Fmoc-Trp-OH) | % of Alkylation Side-Product (with Fmoc-Trp(Boc)-OH) |
| Trp-Ala | N-terminus | 25 | 0 |
| Trp-Ala-Gly | N-terminus | 29 | 0 |
| Gly-Trp-Ala | Internal | 15 | 0 |
| Ala-Gly-Trp | C-terminus | < 5 | 0 |
Data summarized from Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457-461.[1][2]
The data clearly indicates that for peptides where tryptophan is not at the C-terminal position, a substantial amount of a side-product is formed when the indole is unprotected. The protection of the indole nitrogen with a Boc group unequivocally prevents this side reaction, leading to a significantly purer crude peptide product.
Common Side Reactions of the Tryptophan Indole Ring in SPPS
The indole ring of tryptophan is susceptible to several side reactions during Fmoc-based SPPS, particularly during the acidic cleavage step.
-
Alkylation: As demonstrated in the table above, carbocations generated from the resin linker or other protecting groups can alkylate the indole ring.[1][2]
-
Oxidation: The indole ring is prone to oxidation, which can occur during synthesis or cleavage.
-
Modification by Cationic Species: During cleavage, protecting groups from other amino acids, such as arginine, can release cationic species that may modify the tryptophan side chain.
The use of Fmoc-D-Trp(Boc)-OH is strongly recommended to avoid these modifications.[3]
Experimental Protocols
Below are generalized protocols for the key stages of solid-phase peptide synthesis where the choice between this compound and Fmoc-D-Trp(Boc)-OH is relevant.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow comparing the impact of using unprotected versus Boc-protected this compound on peptide purity in SPPS.
Fmoc Deprotection
-
Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the resin-bound peptide with the deprotection solution.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
Amino Acid Coupling
-
Reagents:
-
This compound or Fmoc-D-Trp(Boc)-OH (3 equivalents).
-
Coupling agent (e.g., HBTU, HATU) (3 equivalents).
-
Base (e.g., DIPEA, NMM) (6 equivalents).
-
Solvent (DMF).
-
-
Procedure:
-
Dissolve the amino acid, coupling agent, and base in DMF.
-
Pre-activate the mixture for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours or until the reaction is complete (monitored by a Kaiser test).
-
Wash the resin with DMF.
-
Cleavage and Global Deprotection
-
Reagent: Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v).
-
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide.
For peptides synthesized with Fmoc-D-Trp(Boc)-OH, the Boc group is cleaved simultaneously during this step.
-
Peptide Purity Analysis
-
Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV absorbance at 220 nm and 280 nm (for tryptophan-containing peptides).
-
-
Procedure:
-
Dissolve the crude peptide in a suitable solvent.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the percentage purity.
-
Logical Relationship: Decision-Making Process
Caption: Decision-making flowchart for selecting between unprotected and Boc-protected this compound.
Conclusion
The use of Fmoc-D-Trp(Boc)-OH offers a significant advantage in solid-phase peptide synthesis by preventing side reactions on the indole nucleus of tryptophan. This leads to a higher purity of the crude peptide and simplifies the subsequent purification process. While the cost of Fmoc-D-Trp(Boc)-OH may be higher than its unprotected counterpart, the investment can be justified by the increased yield and purity of the final product, especially for complex or lengthy peptide sequences. For syntheses where the highest purity is critical and tryptophan is located at positions other than the C-terminus, Fmoc-D-Trp(Boc)-OH is the recommended choice.
References
A Comparative Guide to Coupling Reagents for Fmoc-D-Trp-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of each amino acid is paramount to achieving high purity and yield of the final peptide. The coupling of Fmoc-D-Trp-OH, while not the most sterically hindered amino acid, presents its own set of challenges, including the potential for side reactions related to the indole (B1671886) side chain and the risk of racemization under certain conditions. The choice of coupling reagent is a critical factor that can significantly influence the success of this step.
This guide provides an objective comparison of commonly used coupling reagents for the incorporation of this compound, with a focus on their performance, efficiency, and impact on stereochemical integrity. The information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific application.
Quantitative Performance of Coupling Reagents
Direct, head-to-head quantitative data for the coupling of a single this compound residue is not extensively available in the literature. However, valuable insights can be drawn from studies on the synthesis of peptides containing D-Tryptophan. The following data summarizes the performance of various coupling reagents in the synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), a peptide that includes a D-Trp residue. The crude peptide purity serves as a strong indicator of the coupling efficiency of the reagents used.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (containing D-Trp)
| Coupling Reagent | Reagent Type | Crude Peptide Purity (%) with 2 x 1 min Coupling Time | Crude Peptide Purity (%) with 2 x 20 min Coupling Time |
| COMU | Aminium/Uronium Salt | 90.84 | 88.33 |
| HCTU | Aminium/Uronium Salt | 89.15 | 90.34 |
| HATU | Aminium/Uronium Salt | 89.01 | 89.71 |
| HBTU | Aminium/Uronium Salt | 88.23 | 88.29 |
| PyBOP | Phosphonium Salt | 78.52 | 88.59 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.[1]
Interpretation of Performance Data:
-
Aminium/Uronium Salts (COMU, HCTU, HATU, HBTU): These reagents generally demonstrate high efficiency, leading to good crude peptide purity even with short coupling times.[1] COMU, a third-generation uronium-type coupling reagent, shows excellent performance and is based on the non-explosive OxymaPure, making it a safer alternative to HOBt- or HOAt-based reagents.[2][3][4] HATU is well-regarded for its high reactivity, which is beneficial for sterically hindered couplings.[3][5] HCTU also provides high purity and is a cost-effective option for rapid synthesis.[6] HBTU is a widely used and effective reagent, though it may be slightly less reactive than HATU and HCTU.[5]
-
Phosphonium Salts (PyBOP): PyBOP is a highly efficient coupling reagent that offers a good balance of reactivity and stability, with the added benefit of not causing guanidinylation of the N-terminus, a potential side reaction with aminium/uronium salts when used in excess.[3]
-
Carbodiimides (DIC) with Additives (Oxyma): While not included in the GHRP-6 study, the combination of a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure is a widely used, cost-effective method. This combination is particularly noted for its ability to suppress racemization.[1][7]
Racemization during Coupling
Racemization is a critical concern in peptide synthesis, as the presence of diastereomeric impurities can be detrimental to the biological activity of the final peptide. While tryptophan is not as prone to racemization as residues like histidine or cysteine, the choice of coupling reagent and base can still impact its stereochemical integrity.
The following table presents data on the racemization of Fmoc-L-Cys(Trt)-OH when coupled to a resin-bound tryptophan residue. This provides an indication of the performance of different coupling systems in a tryptophan-containing sequence.
Table 2: Racemization of Fmoc-L-Cys(Trt)-OH Coupled to Resin-Bound Tryptophan
| Coupling System | D-Cys Isomer Formation (%) |
| DIC/Oxyma | 0.0 |
| EDCI/HOBt | Not specified, but racemization observed |
| HATU/DIPEA | Not specified, but racemization observed |
| HBTU/DIPEA | Not specified, but racemization observed |
| PyBOP/DIPEA | Not specified, but racemization observed |
Data from a study on racemization in peptide synthesis.[8][9]
Interpretation of Racemization Data:
The data strongly suggests that the DIC/Oxyma coupling system is highly effective at suppressing racemization, even for a sensitive residue like cysteine in a tryptophan-containing sequence.[8][9] While quantitative data for the other reagents in this specific context is not provided, the study noted that racemization was observed.[8][9] This highlights the importance of selecting a coupling method known for its low racemization potential, especially when synthesizing peptides for therapeutic applications where stereochemical purity is critical.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound using various reagents. These protocols assume a standard Fmoc-SPPS workflow on a resin support.
General Steps Prior to Coupling:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine (B6355638) in DMF. This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 15-20 minute treatment.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
Protocol 1: Coupling with HBTU/HATU
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (3 equivalents) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and mix for 1-2 minutes for pre-activation.[10]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and Dichloromethane (DCM).
Protocol 2: Coupling with PyBOP
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Coupling: Add the solution from the previous step to the resin, followed by the addition of DIPEA (6 equivalents).
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Coupling with DIC/Oxyma
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Coupling: Add the dissolved amino acid and Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 60-120 minutes.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualizing the Process: SPPS Workflow and Coupling Mechanisms
To better understand the context of the coupling step and the mode of action of the different reagents, the following diagrams illustrate the general SPPS workflow and the activation mechanisms.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified comparison of the activation mechanisms for different classes of coupling reagents.
Conclusion and Recommendations
The selection of a coupling reagent for this compound requires a balance between efficiency, cost, and the need to minimize side reactions, particularly racemization.
-
For High Efficiency and Speed: Aminium/uronium reagents such as COMU and HATU are excellent choices, especially for challenging sequences or when rapid synthesis is desired.[1][2][3][4][5] They generally provide high purity products with relatively short coupling times.
-
For a Balance of Performance and Cost: HCTU and PyBOP offer a good compromise, delivering high purity with good efficiency at a potentially lower cost than HATU or COMU.[1][3][6]
-
For Minimizing Racemization: The combination of DIC/Oxyma is highly recommended when stereochemical purity is the top priority.[1][7][8][9] This method has been shown to be very effective at suppressing racemization.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the peptide being synthesized, the scale of the synthesis, and the analytical resources available for purification and characterization. It is often advisable to perform small-scale test couplings to determine the most effective reagent and conditions for a particular sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Chiral Maze: A Comparative Guide to the Mass Spectrometry of Peptides with D-Tryptophan
For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. The incorporation of non-standard amino acids, such as D-tryptophan, presents a unique analytical challenge. While mass spectrometry (MS) is a cornerstone of peptide analysis, its ability to distinguish between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—is not inherent. This guide provides an objective comparison of mass spectrometric approaches for analyzing peptides containing D-tryptophan versus their L-tryptophan counterparts, supported by experimental insights and detailed protocols.
The fundamental challenge in distinguishing between peptides containing D- and L-tryptophan lies in the fact that they are diastereomers. Standard mass spectrometry techniques, which measure the mass-to-charge ratio (m/z) of ions, are fundamentally "blind" to stereochemistry. Diastereomers have identical masses and, under typical fragmentation conditions like Collision-Induced Dissociation (CID), they often yield nearly indistinguishable fragmentation patterns. This is because the fragmentation process is primarily dictated by the peptide's backbone and the chemical properties of the amino acid side chains, not their spatial orientation.
The Limits of Conventional Mass Spectrometry
When a peptide containing D-tryptophan and its all-L-tryptophan counterpart are analyzed by tandem mass spectrometry (MS/MS) using CID, the resulting spectra are generally superimposable. The major fragment ions (b- and y-ions) are produced by cleavage of the peptide backbone, and their m/z values are determined by the amino acid sequence, not the chirality of the individual residues. While minor differences in fragment ion intensities have been explored, these are often not pronounced or reproducible enough for confident stereoisomer assignment, especially in complex biological samples.
One study on the Aplysia neuropeptide ATRP, which is known to exist as multiple diastereomers, demonstrated this principle. The study showed two chromatographically resolved peaks with the same parent mass. Subsequent MS/MS analysis of these separated peaks yielded nearly identical fragmentation spectra, highlighting the inability of CID to differentiate them without prior separation.[1]
Alternative and Complementary Strategies for Chiral Peptide Analysis
To overcome the limitations of conventional MS, several hyphenated and advanced techniques have been developed. These methods are now the standard for the reliable analysis of peptides containing D-amino acids.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The most widely used and robust method for analyzing diastereomeric peptides is to couple liquid chromatography with mass spectrometry.
Principle: Diastereomers often exhibit different physicochemical properties, which can lead to different retention times on a high-performance liquid chromatography (HPLC) column. By separating the D- and L-tryptophan-containing peptides chromatographically before they enter the mass spectrometer, they can be individually analyzed.
Performance: Reversed-phase HPLC is often sufficient to separate diastereomeric peptides. The difference in retention time provides the primary evidence for the presence of a D-amino acid, and the subsequent MS/MS analysis confirms the peptide's sequence.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility spectrometry adds another dimension of separation based on the size, shape, and charge of the ions.
Principle: The incorporation of a D-amino acid can alter the three-dimensional structure of a peptide. This change in conformation can lead to a different collisional cross-section (CCS) in the gas phase. In an ion mobility cell, ions with different CCS values will have different drift times, allowing for their separation.
Performance: IM-MS is a powerful technique for resolving isomeric peptides, including those with D-amino acid substitutions.[2][3][4][5][6][7] It can provide baseline separation of D/L-peptide epimers and offers a means of quantifying their relative abundance.[4][5]
Advanced Fragmentation Techniques: Electron Capture Dissociation (ECD)
While CID is largely insensitive to stereochemistry, other fragmentation methods may offer some differentiation.
Principle: ECD is a non-ergodic fragmentation method that involves the capture of a low-energy electron by a multiply charged peptide ion. This process induces fragmentation of the peptide backbone, often preserving post-translational modifications and, potentially, being more sensitive to the peptide's three-dimensional structure.
Performance: Some studies suggest that ECD can produce more distinct chiral recognition than CID, potentially due to the smaller degree of vibrational excitation. However, this is not as widely adopted for routine chiral analysis as LC-MS or IM-MS.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the different approaches for the analysis of peptides containing D-tryptophan.
| Analytical Approach | Principle of Differentiation | Separation of Diastereomers | Quantitative Capability | Throughput | Key Advantage | Key Limitation |
| Mass Spectrometry (CID) | Mass-to-charge ratio | No | No | High | High sensitivity and sequence information | "Blind" to stereochemistry |
| LC-MS | Chromatographic retention time | Yes | Yes (based on peak area) | Moderate | Robust and widely accessible | Requires chromatographic separation |
| IM-MS | Ion mobility (collisional cross-section) | Yes | Yes (based on ion abundance) | High | Rapid separation in the gas phase | Requires specialized instrumentation |
| Mass Spectrometry (ECD) | Fragmentation pattern | Potentially subtle differences | Limited | High | Can preserve labile modifications | Not a primary method for chiral differentiation |
Experimental Protocols
Protocol 1: Analysis of Diastereomeric Peptides by LC-MS/MS
This protocol outlines a general procedure for the analysis of a synthetic peptide and its D-tryptophan diastereomer using reversed-phase HPLC coupled to a tandem mass spectrometer.
-
Sample Preparation:
-
Synthesize the all-L-tryptophan peptide and the corresponding D-tryptophan-containing diastereomer.
-
Dissolve each peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of 1 mg/mL.
-
Create a 1:1 (v/v) mixture of the two peptide solutions.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), positive ion mode.
-
MS1 Scan: Scan a mass range appropriate for the precursor ion (e.g., m/z 300-1500).
-
MS/MS Scan: Use data-dependent acquisition (DDA) to trigger MS/MS on the most intense precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: Optimize for the specific peptide, typically in the range of 25-35 eV.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z of the target peptide.
-
Compare the retention times of the two peaks corresponding to the L- and D-tryptophan-containing peptides.
-
Compare the MS/MS spectra of the two chromatographically separated peptides to confirm their identical fragmentation patterns.
-
Protocol 2: Spiking Experiment for Stereochemical Confirmation in a Biological Extract
This protocol describes a method to confirm the presence of a D-tryptophan-containing peptide in a biological sample using a synthetic, stable isotope-labeled standard.
-
Standard Synthesis:
-
Synthesize the putative D-tryptophan-containing peptide with one or more stable isotope-labeled amino acids (e.g., 13C, 15N) to create a mass shift.
-
-
Sample Preparation:
-
Prepare the biological extract containing the putative D-tryptophan peptide.
-
Spike a known amount of the stable isotope-labeled synthetic peptide into the biological extract.
-
-
LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis of the spiked sample using the conditions outlined in Protocol 1, adjusting the gradient as necessary to achieve separation.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z of the native peptide and the heavy-isotope-labeled synthetic peptide.
-
If the native peptide and the synthetic D-tryptophan standard co-elute, it provides strong evidence that the native peptide also contains D-tryptophan. If they separate, the stereochemistry of the native peptide is different from the standard.
-
Visualizations
References
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion mobility mass spectrometry for peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Fmoc-D-Trp(Mts)-OH as an Alternative to Boc Protection for Tryptophan Side-Chains in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yield and purity. The indole (B1671886) side-chain of tryptophan is particularly susceptible to modification during acidic cleavage conditions, necessitating robust protection. This guide provides an objective comparison between Fmoc-D-Trp(Mts)-OH, utilizing the mesitylene-2-sulfonyl (Mts) group, and the widely adopted Fmoc-D-Trp(Boc)-OH, which employs a tert-butyloxycarbonyl (Boc) group for indole protection.
Performance Comparison: Mts vs. Boc Protection
Fmoc-D-Trp(Boc)-OH is generally considered the superior and more widely recommended option for preventing common side reactions.[1] The Boc group offers excellent protection against alkylation and, upon treatment with trifluoroacetic acid (TFA), is removed in a manner that continues to shield the indole ring from modification.[1] Conversely, Fmoc-D-Trp(Mts)-OH provides a more acid-stable protecting group, but its removal is more complex. The primary challenge is the potential for the released Mts group to reattach to the tryptophan indole ring, causing sulfonation.[1] This necessitates more stringent and carefully optimized cleavage conditions to avoid the formation of side products.[1]
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key characteristics of Fmoc-D-Trp(Mts)-OH and Fmoc-D-Trp(Boc)-OH based on their chemical properties and performance in Fmoc-SPPS.
| Feature | Fmoc-D-Trp(Mts)-OH | Fmoc-D-Trp(Boc)-OH |
| Protecting Group | Mts (Mesitylene-2-sulfonyl) | Boc (tert-butyloxycarbonyl) |
| Protection Mechanism | Sulfonamide linkage to the indole nitrogen. | Carbamate linkage to the indole nitrogen. |
| Acid Stability | High. More resistant to premature cleavage during synthesis compared to Boc. | Moderate. Sufficiently stable for standard Fmoc-SPPS cycles. |
| Primary Side Reaction Risk | Sulfonation: Re-attachment of the cleaved Mts group to the tryptophan indole ring during final TFA cleavage.[1] | Alkylation (Largely Mitigated): The Boc group protects against alkylation from other cleaved protecting groups.[1] |
| Cleavage Conditions | Requires carefully optimized, robust cleavage cocktails with specific scavengers (e.g., EDT) to prevent sulfonation.[1] | Standard TFA-based cleavage cocktails are generally effective. |
| Cleavage Complexity | Higher. Requires extended cleavage times and specific scavenger combinations to minimize side products.[1] | Lower. Cleavage is typically more straightforward and reliable. |
| General Recommendation | An alternative for specific applications, but requires significant optimization to ensure peptide purity. | The widely recommended and superior choice for preventing side reactions in tryptophan-containing peptides.[1] |
Logical Workflow for Selecting a Tryptophan Protecting Group
The decision to use Mts or Boc protection for tryptophan in Fmoc-SPPS can be guided by several factors, primarily the complexity of the peptide and the presence of other sensitive residues.
Caption: Decision workflow for choosing between Boc and Mts side-chain protection for tryptophan in Fmoc-SPPS.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle with Fmoc-D-Trp(Mts)-OH
This protocol outlines a standard cycle for incorporating Fmoc-D-Trp(Mts)-OH into a peptide sequence on an automated peptide synthesizer at a 0.1 mmol scale.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Automated Synthesis Cycles:
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 2 cycles of 7 minutes each. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Prepare a solution of Fmoc-D-Trp(Mts)-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.
-
Pre-activate the amino acid solution for 2-5 minutes.
-
Add the activated solution to the reaction vessel and allow it to couple for 30-45 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Continue the deprotection and coupling cycles for all amino acids in the sequence.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Trp(Mts)
This protocol details the final cleavage and deprotection step, which is critical for minimizing side reactions when using Fmoc-D-Trp(Mts)-OH.
Materials:
-
Dry, peptide-bound resin.
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole. Prepare fresh.
-
Cold diethyl ether.
Procedure:
-
Transfer the dry peptide-resin to a reaction vessel.
-
Add the freshly prepared Reagent R (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for the specific peptide.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Proposed Experimental Workflow for Comparative Analysis
To generate direct comparative data, a head-to-head synthesis of a model peptide containing D-tryptophan would be performed. The following workflow illustrates this process.
Caption: Experimental workflow for a comparative study of Fmoc-D-Trp(Mts)-OH and Fmoc-D-Trp(Boc)-OH.
Conclusion
References
Characterization of Fmoc-D-Trp-OH by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and offers a comparison with the commonly used indole-protected analogue, Fmoc-D-Trp(Boc)-OH.
Data Presentation: NMR Spectral Data
The precise chemical shifts and coupling constants of this compound can be experimentally determined. In the absence of readily available public experimental data, a predicted NMR dataset is presented below for reference. These predictions are based on computational algorithms and provide a reliable estimate for spectral interpretation. For comparative purposes, experimental data for Fmoc-D-Trp(Boc)-OH is also provided.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Tryptophan Moiety | ||
| α-CH | 4.5 - 4.7 | ~55.0 |
| β-CH₂ | 3.2 - 3.4 | ~28.0 |
| Indole NH | ~10.8 | - |
| Indole C2-H | ~7.2 | ~124.0 |
| Indole C4-H | ~7.6 | ~118.0 |
| Indole C5-H | ~7.1 | ~119.0 |
| Indole C6-H | ~7.0 | ~121.0 |
| Indole C7-H | ~7.5 | ~111.0 |
| Indole C2 | - | ~124.0 |
| Indole C3 | - | ~109.0 |
| Indole C3a | - | ~127.0 |
| Indole C7a | - | ~136.0 |
| Fmoc Moiety | ||
| Fmoc CH | 4.2 - 4.3 | ~47.0 |
| Fmoc CH₂ | 4.3 - 4.4 | ~67.0 |
| Fmoc Aromatic CH (4 positions) | 7.6 - 7.9 | ~127.0, ~128.0 |
| Fmoc Aromatic CH (4 positions) | 7.3 - 7.4 | ~120.0, ~125.0 |
| Fmoc Quaternary C (2 positions) | - | ~141.0 |
| Fmoc Quaternary C (2 positions) | - | ~144.0 |
| Carbonyls | ||
| Carboxyl C=O | - | ~174.0 |
| Urethane C=O | - | ~156.0 |
Note: Predicted values are generated from computational models and may vary from experimental results. The solvent is assumed to be DMSO-d₆.
Table 2: Experimental ¹H and ¹³C NMR Data for Fmoc-D-Trp(Boc)-OH in CDCl₃
| Atom Assignment | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Tryptophan Moiety | ||
| α-CH | 4.75 | 54.1 |
| β-CH₂ | 3.30, 3.13 | 28.6 |
| Indole C2-H | 7.92 | 124.6 |
| Indole C4-H | 7.54-7.04 (multiplet) | 122.5 |
| Indole C5-H | 7.54-7.04 (multiplet) | 117.4 |
| Indole C6-H | 7.54-7.04 (multiplet) | 130.3 |
| Indole C7-H | 7.54-7.04 (multiplet) | 115.2 |
| Fmoc Moiety | ||
| Fmoc CH | 4.14 | 46.9 |
| Fmoc CH₂ | 4.14 | 67.0 |
| Fmoc Aromatic CH | 7.54-7.04 (multiplet) | 119.9, 125.1, 127.0, 127.6 |
| Boc Moiety | ||
| Boc C(CH₃)₃ | 1.56 | 83.6 |
| Carbonyls | ||
| Carboxyl C=O | - | 172.8 |
| Urethane C=O (Fmoc) | - | 156.7 |
| Carbamate C=O (Boc) | - | 149.5 |
Note: This data is compiled from publicly available sources and may have been recorded under various experimental conditions. The assignments are based on typical chemical shift ranges.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Sequence: Standard COSY or DQF-COSY sequence.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and heteronuclei (¹H-¹³C).
-
Pulse Sequence: Standard HSQC or edited HSQC sequence (to differentiate CH, CH₂, and CH₃ groups).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and heteronuclei (¹H-¹³C), which is crucial for assigning quaternary carbons.
-
Pulse Sequence: Standard HMBC sequence.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the expected NMR correlations for this compound.
Caption: Experimental Workflow for NMR Characterization.
A Comparative Guide to Assessing the Chiral Purity of Fmoc-D-Trp-OH
The stereochemical integrity of Fmoc-D-Trp-OH is a critical quality attribute for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The presence of the L-enantiomer can introduce impurities that are difficult to remove and may alter the biological activity and immunogenicity of the final peptide product.[1] Consequently, the accurate determination of enantiomeric purity is paramount. This guide provides a comparative overview of the most common analytical techniques for assessing the chiral purity of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
Several analytical methods are available for determining the enantiomeric purity of Fmoc-amino acids. The primary techniques include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The choice of method often depends on factors such as available instrumentation, required sensitivity, and sample throughput.[1]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Separation of volatile, derivatized enantiomers on a chiral stationary phase.[1] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[1] |
| Sample Preparation | Direct injection of the dissolved Fmoc-amino acid.[1] | Derivatization is required to form volatile esters.[1][2] | Direct injection of the dissolved Fmoc-amino acid.[1] |
| Common Chiral Selectors | Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides.[1][2] | Chiral stationary phases, often cyclodextrin-based. | Cyclodextrins and their derivatives are most common.[1] |
| Advantages | High accuracy, robustness, wide availability of CSPs, speed, and ease of use.[1][3] | Excellent resolution and sensitivity.[1] | High separation efficiency, low sample consumption.[1] |
| Disadvantages | Can be costly depending on the CSP. | Derivatization step can be time-consuming and must be optimized to prevent racemization.[1] | Can have lower loading capacity compared to HPLC. |
| Detection Limit | Capable of detecting the minor enantiomer down to 0.1%, with some methods reaching as low as 0.05%.[1] | Method detection limits can be in the picogram range (1-7 pg).[4] | High sensitivity. |
| Reported Purity Levels | Enantiomeric excess often >99.0%, with some methods achieving ≥99.8%.[1][3] | Accurate determination of enantiomeric excess with errors in the range of ±0.5%–2.5%.[4] | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of chiral purity. Below are representative protocols for the most common technique, Chiral HPLC.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for determining the enantiomeric purity of Fmoc-amino acids due to its accuracy and the variety of commercially available chiral stationary phases (CSPs).[1] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] Polysaccharide-based CSPs are particularly effective for resolving Fmoc-amino acids under reversed-phase conditions.[1][2]
Illustrative Performance of a Polysaccharide-Based CSP for Fmoc-Trp-OH:
| Fmoc-Amino Acid | Chiral Stationary Phase | Mobile Phase | Selectivity (α) | Resolution (Rs) |
| Fmoc-Trp-OH | CHIRALPAK IC | ACN/H₂O/TFA | 1.45 | 5.5 |
ACN: Acetonitrile, TFA: Trifluoroacetic acid. Data compiled from multiple sources for illustrative purposes.[1]
General Experimental Protocol for Chiral HPLC Analysis of this compound:
-
Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or similar polysaccharide-based chiral column.[3]
-
Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an aqueous solution containing an acidic additive (e.g., 0.1% Trifluoroacetic Acid or Formic Acid). A common starting point is a 40:60 ratio of 0.1% TFA in Acetonitrile to water.[3] The mobile phase composition should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min (isocratic).[3]
-
Injection Volume: 5 µL.[3]
-
Temperature: Ambient.[3]
-
Detection: UV at 220 nm.[3]
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the D- and L-enantiomers using the following formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
Visualizations
Workflow for Chiral Purity Assessment
The following diagram illustrates the general workflow for assessing the chiral purity of this compound using an analytical technique like HPLC.
Caption: General workflow for chiral purity assessment.
Logical Relationship in Chiral HPLC Separation
The separation of enantiomers in chiral HPLC is based on the differential interaction with a chiral stationary phase.
Caption: Principle of chiral separation by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. phenomenex.com [phenomenex.com]
- 4. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Tryptophan Incorporation in Solid-Phase Peptide Synthesis: Resin Selection and Yield Optimization
For researchers, scientists, and drug development professionals, the efficient and high-fidelity incorporation of D-amino acids, such as D-tryptophan (D-Trp), is a critical step in the synthesis of peptide-based therapeutics and research tools. The choice of solid support, or resin, plays a pivotal role in the overall success of Solid-Phase Peptide Synthesis (SPPS), directly impacting yield, purity, and the occurrence of side reactions. This guide provides an objective comparison of commonly used resins for the incorporation of D-Trp, supported by experimental data and detailed protocols.
The selection of an appropriate resin is contingent on several factors, including the desired C-terminal functionality of the peptide (acid or amide), the sensitivity of the amino acid residues to cleavage conditions, and the overall synthetic strategy. This comparison focuses on three widely utilized resins: 2-Chlorotrityl chloride (2-CTC) resin, Wang resin, and Sieber amide resin, highlighting their performance in the context of D-Trp incorporation.
Comparative Performance of Resins for D-Trp Incorporation
The following table summarizes the key performance characteristics of 2-CTC, Wang, and Sieber amide resins. While direct, head-to-head comparative studies focusing solely on D-Trp incorporation yield are limited, the data presented is a synthesis from various studies on peptide synthesis involving tryptophan and highlights the general performance and potential issues associated with each resin.
| Resin Type | Key Characteristics | Typical Loading Capacity (mmol/g) | Reported Peptide Purity (%) | Potential Side Reactions with Tryptophan |
| 2-Chlorotrityl chloride (2-CTC) Resin | Highly acid-labile, allowing for mild cleavage. Good for protected fragments. Minimizes diketopiperazine formation and racemization of the first amino acid.[1][2] | 0.4 - 1.6 | > 90[1] | Low risk of tryptophan alkylation during mild cleavage.[3] |
| Wang Resin | Moderately acid-labile, widely used for peptides with C-terminal carboxylic acids.[1][4] | 0.3 - 1.0[1] | 70 - 95[5] | Prone to tryptophan alkylation by the linker during TFA cleavage.[5] |
| Sieber Amide Resin | Acid-labile, suitable for the synthesis of peptide amides with acid-sensitive residues. | 0.3 - 0.8 | > 85 | Similar to other acid-labile resins, cleavage conditions must be optimized to prevent tryptophan modification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yield peptide synthesis. Below are generalized protocols for the loading of the first amino acid (Fmoc-D-Trp(Boc)-OH) onto the respective resins and a standard SPPS cycle.
Resin Loading: Attachment of Fmoc-D-Trp(Boc)-OH
1. 2-Chlorotrityl chloride (2-CTC) Resin: [4][6]
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (B109758) (DCM) for at least 30 minutes.
-
Amino Acid Solution Preparation: Dissolve 1.0 to 1.5 equivalents of Fmoc-D-Trp(Boc)-OH in DCM. A small amount of dimethylformamide (DMF) can be added to aid dissolution.
-
Coupling: Add the amino acid solution to the swollen resin. Add 1.0 equivalent of diisopropylethylamine (DIPEA) relative to the amino acid and agitate for 5 minutes. Then, add another 1.5 equivalents of DIPEA and continue agitation for 30-60 minutes.
-
Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 45-60 minutes.[4]
-
Washing: Wash the resin sequentially with DCM and DMF.
2. Wang Resin:
-
Resin Swelling: Swell the Wang resin in DMF for at least 1 hour.
-
Activation of Amino Acid: In a separate vessel, dissolve 1.5 to 2.5 equivalents of Fmoc-D-Trp(Boc)-OH and an equimolar amount of 1-hydroxybenzotriazole (B26582) (HOBt) in a minimal amount of DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. In a separate flask, dissolve 0.1 equivalents of 4-dimethylaminopyridine (B28879) (DMAP) in DMF and add it to the resin mixture. Finally, add 1.5 to 2.5 equivalents of a carbodiimide (B86325) coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and agitate for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF and DCM.
3. Sieber Amide Resin: [6]
-
Fmoc Deprotection of Resin: If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to expose the free amine. Wash thoroughly with DMF.
-
Amino Acid Activation: Dissolve 1.5 to 2.5 equivalents of Fmoc-D-Trp(Boc)-OH and an equimolar amount of HOBt in DMF. Add an equimolar amount of DIC and allow to pre-activate for 10 minutes.
-
Coupling: Add the activated amino acid mixture to the resin and agitate for 1-6 hours.
-
Washing: Wash the resin sequentially with DMF and DCM.
Standard SPPS Cycle (Fmoc/tBu Strategy)
A typical cycle for extending the peptide chain involves the following steps:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thorough washing with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling: Addition of the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma).
-
Washing: Washing with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Visualization of Experimental Workflow
The following diagrams illustrate the key decision-making process for resin selection and the general workflow of Solid-Phase Peptide Synthesis.
Conclusion and Recommendations
The choice of resin significantly influences the outcome of D-Trp incorporation in SPPS.
-
2-Chlorotrityl chloride (2-CTC) resin is highly recommended for the synthesis of peptides containing D-Trp, especially when the peptide is sensitive to acidic conditions or when protected peptide fragments are desired. Its ability to undergo cleavage under very mild conditions minimizes the risk of tryptophan side-chain alkylation.[3] Furthermore, it has been shown to reduce racemization during the loading of the first amino acid.[2]
-
Wang resin , while a workhorse for standard peptide synthesis, poses a higher risk of side reactions with tryptophan. Specifically, the linker of the Wang resin can cause alkylation of the tryptophan indole (B1671886) ring during the final trifluoroacetic acid (TFA) cleavage step.[5] This can lead to lower purity and more challenging purification.
-
Sieber amide resin is a suitable choice for the synthesis of peptide amides containing D-Trp, particularly when acid-sensitive residues are present in the sequence.
For optimal yield and purity when incorporating D-Trp, careful consideration of the resin, coupling reagents, and cleavage conditions is paramount. The use of scavengers in the cleavage cocktail is also crucial to protect the tryptophan residue from modification. Based on the available evidence, 2-CTC resin offers the most advantages for minimizing side reactions and maximizing the fidelity of D-Tryptophan incorporation.
References
A Head-to-Head Battle: DBU vs. Piperidine for Fmoc Removal from D-Tryptophan
In the realm of solid-phase peptide synthesis (SPPS), the efficient and clean removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is paramount to achieving high purity and yield of the target peptide. For researchers incorporating the non-canonical amino acid D-Tryptophan (D-Trp), the choice of deprotection reagent is particularly critical due to the sensitivity of the indole (B1671886) side chain and the risk of racemization. This guide provides a comprehensive comparison of two commonly used bases for Fmoc removal, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine (B6355638), with a specific focus on their application to D-Trp.
Executive Summary
Piperidine has long been the gold standard for Fmoc deprotection, valued for its efficacy and reliability. However, its use can be accompanied by side reactions, most notably the formation of dibenzofulvene (DBF) adducts with the tryptophan indole side chain. DBU has emerged as a potent, faster-acting alternative that circumvents the issue of DBF adducts due to its non-nucleophilic nature. This advantage, however, is tempered by its strong basicity, which can elevate the risk of other side reactions such as racemization and aspartimide formation, particularly in sensitive sequences. The combination of DBU with a nucleophilic scavenger like piperazine (B1678402) is increasingly recognized as a superior strategy, harnessing the speed of DBU while mitigating side reactions.
Performance Comparison: DBU vs. Piperidine
| Parameter | DBU | Piperidine | Key Considerations for D-Trp |
| Deprotection Rate | Very Fast (complete in < 1 min with piperazine)[1] | Moderate (typically 5-20 min)[2] | DBU offers a significant advantage in speed, which can be beneficial in reducing overall synthesis time and minimizing contact of the peptide with basic conditions. |
| Racemization | Higher potential due to strong basicity[2] | Generally low risk, but can occur with sensitive residues[3] | For D-Trp, while the primary concern with piperidine is side-chain modification, the strong basicity of DBU warrants careful evaluation of potential racemization, especially for C-terminal D-Trp.[3] |
| Side Reactions | Avoids DBF adducts; can promote aspartimide formation[3][4] | Forms DBF adducts with Trp indole ring; can cause aspartimide and diketopiperazine formation[3][5] | DBU's non-nucleophilic nature is a distinct advantage in preventing DBF adducts with the D-Trp side chain.[3] Protecting the indole nitrogen with a Boc group is recommended when using piperidine.[3] |
| Reagent Combination | Often used with piperazine (e.g., 2% DBU, 5% piperazine) for optimal performance[2] | Typically used as a 20% solution in DMF | The DBU/piperazine combination is a highly effective and safer alternative, offering rapid deprotection with reduced side reactions.[1][2] |
Experimental Protocols
Standard Piperidine Deprotection Protocol
This protocol is a widely accepted method for Fmoc removal.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF three times.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
DBU/Piperazine Deprotection Protocol
This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[2]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[1]
-
Deprotection: Add the DBU/piperazine solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes. A second treatment may be applied for difficult sequences.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases.
Mechanism of Action and Workflow
The removal of the Fmoc group by both piperidine and DBU proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of the Fmoc group as dibenzofulvene (DBF).
Caption: Workflow for Fmoc deprotection of D-Trp using Piperidine or DBU/Piperazine.
Signaling Pathways and Logical Relationships
The choice between DBU and piperidine involves a trade-off between speed and the potential for side reactions. The following diagram illustrates the logical considerations for selecting the appropriate deprotection reagent.
Caption: Decision tree for selecting a deprotection reagent for Fmoc-D-Trp.
Conclusion
For the Fmoc deprotection of D-Trp, DBU, particularly in combination with piperazine, presents a compelling alternative to the traditional use of piperidine. The primary advantage of the DBU/piperazine system is its rapid deprotection rate and the avoidance of dibenzofulvene adduct formation with the tryptophan indole side chain. While the strong basicity of DBU raises concerns about potential racemization, for D-Trp, the modification of its side chain by piperidine-derived byproducts is often the more immediate issue.
Researchers and drug development professionals should consider the specific context of their synthesis. For sequences where speed is critical and the risk of DBF adducts is high, the DBU/piperazine cocktail is likely the superior choice. When using piperidine, protection of the D-Trp indole side chain with a Boc group is strongly recommended. As with any synthetic methodology, empirical validation for the specific peptide sequence is crucial to ensure optimal results.
References
D-Tryptophan Substitution: A Double-Edged Sword for Peptide Drug Development
The strategic incorporation of D-tryptophan in peptide design presents a compelling approach to overcoming the inherent instability of peptide-based therapeutics. By replacing the naturally occurring L-tryptophan with its mirror-image counterpart, researchers can significantly enhance a peptide's resistance to enzymatic degradation, thereby prolonging its therapeutic window. However, this modification is not without its complexities, as it can profoundly alter the peptide's three-dimensional structure, receptor binding affinity, and overall biological function.
The primary advantage of substituting L-amino acids with their D-isomers lies in the enhanced stability against proteases, the enzymes responsible for breaking down peptides in the body.[1][2][3] Proteases are stereospecific, meaning their active sites are configured to recognize and cleave peptide bonds involving L-amino acids exclusively.[1] The introduction of a D-amino acid, such as D-tryptophan, creates a steric block that prevents the peptide from fitting correctly into the enzyme's active site, thus rendering it resistant to cleavage.[1] This increased proteolytic resistance is a critical factor in improving the in vivo half-life and bioavailability of peptide drugs.[3][4]
While beneficial for stability, the switch from L- to D-tryptophan can induce significant conformational changes in the peptide backbone.[2][5] This can alter the peptide's secondary structure, such as disrupting an alpha-helix or promoting a beta-turn, which may impact its interaction with biological targets.[2] For instance, in some antimicrobial peptides, D-amino acid substitution at the termini had minimal effect on the alpha-helical structure and maintained antimicrobial activity.[2] However, substitutions in the middle of the sequence disrupted the helical structure and led to a complete loss of activity.[2]
The functional consequences of D-tryptophan incorporation are highly context-dependent. In some cases, the resulting peptide, or even a peptide composed entirely of D-amino acids (an enantiomer), can retain or even exhibit improved biological activity.[2][6] This is particularly true for peptides that interact with non-chiral targets, such as lipid membranes.[2] Conversely, if the peptide's function relies on a precise stereospecific interaction with a chiral receptor or enzyme, D-amino acid substitution can be detrimental to its activity.
Comparative Data on Stability and Activity
The following tables summarize the quantitative impact of D-amino acid substitution on peptide stability and biological activity from various studies.
| Table 1: Impact of D-Amino Acid Substitution on Proteolytic Stability | |||
| Peptide | Modification | Condition | Result |
| Polybia-MPI | D-lysine substitution | Trypsin Digestion | Increased stability compared to the all-L peptide.[6] |
| Polybia-MPI | All D-amino acid enantiomer | Trypsin & Chymotrypsin Digestion | Protected from degradation by the tested proteases.[6] |
| KKVVFKVKFKK | Various D-amino acid substitutions | Serum Incubation | Stability was greatly improved by D-amino acid substitutions.[2] |
| RDP215 | Single D-amino acid substitution (9D-RDP215) | Serum Incubation | Stabilizing effect observed in the presence of serum.[3] |
| Table 2: Effect of D-Amino Acid Substitution on Biological Activity | |||
| Peptide | Modification | Assay | Result |
| Polybia-MPI | D-lysine substitution | Antimicrobial Activity | Decreased antimicrobial activity.[6] |
| Polybia-MPI | All D-amino acid enantiomer | Antimicrobial Activity | Retained or improved antimicrobial activity.[6] |
| KKVVFKVKFKK | D-amino acid substitutions at termini | Antimicrobial Activity | Maintained antimicrobial activity.[2] |
| KKVVFKVKFKK | D-amino acid substitutions in the middle | Antimicrobial Activity | Complete loss of activity.[2] |
| RW9 | All D-amino acid enantiomer | Cell Internalization | Internalized to the same extent as the all-L peptide.[7] |
Experimental Protocols
Assessing Proteolytic Stability via HPLC
A common method to evaluate the stability of peptides containing D-tryptophan is to monitor their degradation by proteases over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the rate of degradation of an L-peptide versus its D-amino acid substituted analogue in the presence of a specific protease (e.g., trypsin, chymotrypsin) or in serum.
Materials:
-
L-peptide and D-substituted peptide stock solutions of known concentration.
-
Protease solution (e.g., trypsin at 1 mg/mL in appropriate buffer).
-
Human or animal serum.
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
-
HPLC system with a C18 reverse-phase column.
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).
Procedure:
-
Reaction Setup: Incubate a defined concentration of the peptide (e.g., 100 µM) with the protease solution (e.g., final concentration 10 µg/mL) or serum (e.g., 50% v/v) in the reaction buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot. This denatures the protease.
-
Centrifugation: Centrifuge the quenched samples to pellet any precipitated proteins.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Elute the peptide using a gradient of mobile phase B.
-
Data Analysis: Monitor the peptide peak area at a specific wavelength (typically 220 nm or 280 nm for tryptophan-containing peptides). The percentage of remaining peptide at each time point is calculated relative to the peak area at time zero. The half-life (t₁/₂) of the peptide can then be determined.
Visualizing the Impact of Chirality
The fundamental difference between L- and D-tryptophan and its effect on peptide-protease interactions can be visualized through the following diagrams.
Caption: Stereoisomers L- and D-Tryptophan.
Caption: Protease interaction with L- and D-peptides.
Caption: Workflow for peptide stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Navigating the Maze of Tryptophan Modification: A Guide to Analytical Detection Methods
For researchers, scientists, and drug development professionals, the detection and quantification of tryptophan side-chain modifications are critical for understanding protein function, stability, and the impact of oxidative stress. This guide provides a comparative overview of key analytical methods, presenting supporting data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Tryptophan, an essential amino acid, is susceptible to various modifications, particularly oxidation, which can significantly alter a protein's structure and biological activity. These modifications can occur in vivo due to reactive oxygen species or in vitro during manufacturing and storage of protein-based therapeutics. Accurate and sensitive detection of these modifications is therefore paramount. This guide explores and compares three primary analytical techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.
At a Glance: Comparing Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as the need for detailed structural information, high throughput, or rapid screening. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Common Modifications Detected | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for identification of specific mass shifts corresponding to modifications. | Kynurenine (+4 Da), Hydroxytryptophan (+16 Da), N-formylkynurenine (+32 Da), Dihydroxytryptophan (+32 Da)[1][2] | High (fmol to amol)[3] | Moderate to High | Provides detailed structural information and can pinpoint the exact location of the modification.[4] High sensitivity and specificity.[5] | Can be complex and expensive. Prone to artifactual oxidation during sample preparation (e.g., SDS-PAGE).[1][6] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties, with detection via UV absorbance or fluorescence. | Tryptophan and its various oxidative and metabolic products.[7][8] | Moderate (pmol to nmol)[7] | High | Robust, reproducible, and suitable for quantitative analysis. Can be coupled with MS for enhanced specificity. | Lower selectivity with UV detection alone.[8] Requires derivatization for some metabolites to enhance fluorescence.[7] |
| Spectrophotometry | Measures the absorbance of light by a sample at a specific wavelength after a color-forming reaction. | Total tryptophan content and certain oxidative products.[9][10] | Low (μM to mM)[9][11] | High | Simple, rapid, and cost-effective. Suitable for high-throughput screening.[9][10] | Low selectivity and susceptible to interference from other molecules in the sample.[12] Generally provides information on total tryptophan rather than specific modifications. |
In-Depth Experimental Protocols
Mass Spectrometry (LC-MS/MS) for Tryptophan Oxidation Analysis
This protocol provides a general workflow for the identification and relative quantification of tryptophan oxidation products in a protein sample.
a. Sample Preparation (In-Solution Digestion):
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column or dialysis.
-
Add a protease (e.g., trypsin or chymotrypsin) at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.[1]
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to stop the enzymatic reaction.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities.
-
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation:
-
Inject the cleaned peptide sample onto a reverse-phase LC column (e.g., C18).
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of formic acid (e.g., 0.1%).
-
-
Mass Spectrometry (MS) and Tandem MS (MS/MS):
-
The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where it first performs a full scan to detect the mass-to-charge ratios of the intact peptides.
-
The most intense precursor ions are then selected for fragmentation (e.g., by collision-induced dissociation - CID), and the resulting fragment ions are analyzed in a second stage of mass spectrometry (MS/MS).
-
c. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
The search parameters should include variable modifications for tryptophan oxidation, such as +16 Da (hydroxytryptophan) and +32 Da (N-formylkynurenine/dihydroxytryptophan).[2]
-
The relative abundance of the modified peptides can be estimated by comparing the peak areas of the modified and unmodified peptide chromatograms.[13]
HPLC with Fluorescence Detection for Tryptophan and Metabolite Analysis
This protocol is suitable for the quantitative analysis of tryptophan and some of its fluorescent metabolites.
a. Sample Preparation:
-
Protein Hydrolysis (for total tryptophan):
-
For protein-bound tryptophan, perform alkaline hydrolysis (e.g., with 4.2 M NaOH at 110°C for 22 hours) as acid hydrolysis degrades tryptophan.[14]
-
Neutralize the hydrolysate with HCl.
-
-
Deproteinization (for free tryptophan and metabolites):
-
For biological fluids, deproteinize the sample by adding a precipitating agent like perchloric acid or trichloroacetic acid, followed by centrifugation.
-
-
Derivatization (Optional but Recommended):
-
For enhanced sensitivity and selectivity, derivatize the sample with o-phthaldialdehyde (OPA). OPA reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[7]
-
The reaction is typically rapid (e.g., 1 minute at room temperature) and can be automated in an autosampler.[7]
-
b. HPLC Analysis:
-
Instrumentation:
-
Use an HPLC system equipped with a fluorescence detector.
-
-
Chromatographic Conditions:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
-
Fluorescence Detection:
-
Set the excitation and emission wavelengths appropriate for the native fluorescence of tryptophan and its metabolites or the OPA derivatives. For example, for OPA derivatives, dual-channel detection can be used (e.g., Channel A: Ex 270 nm, Em 350 nm; Channel B: Ex 340 nm, Em 450 nm).[7]
-
c. Quantification:
-
Prepare a standard curve using known concentrations of tryptophan and any targeted metabolites.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
Spectrophotometric Method for Tryptophan Determination
This protocol describes a simple colorimetric method for the quantification of total tryptophan.
a. Reagents:
-
Sodium hypochlorite (B82951) pentahydrate solution
-
Monosodium glutamate (B1630785) (MSG) solution
-
Hydrochloric acid (HCl)
-
To 600 µL of the sample containing tryptophan, add 100 µL of MSG solution.
-
Add 10 µL of 10% HCl.
-
Add 10 µL of the sodium hypochlorite pentahydrate solution and mix well.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Measure the absorbance of the resulting crimson-colored solution at 525 nm using a spectrophotometer.[9][10]
c. Quantification:
-
Prepare a standard curve using known concentrations of tryptophan.
-
Determine the concentration of tryptophan in the sample by comparing its absorbance to the standard curve. The linear detection range for this method has been reported to be 10 to 100 mg/L.[9][11]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods.
Conclusion
The analytical landscape for detecting tryptophan side-chain modifications offers a range of techniques, each with distinct advantages and limitations. Mass spectrometry, particularly LC-MS/MS, stands out for its ability to provide detailed structural characterization and pinpoint specific modification sites, making it the gold standard for in-depth analysis.[5] HPLC offers a robust and quantitative approach, especially when coupled with sensitive fluorescence detection, and is well-suited for routine analysis of tryptophan and its metabolites.[15] For rapid, high-throughput screening where high specificity is not the primary concern, spectrophotometric methods provide a simple and cost-effective solution.[9][10]
Researchers and drug development professionals should carefully consider the specific goals of their study, the nature of their samples, and the resources available when selecting the most appropriate analytical method. It is also crucial to be aware of potential pitfalls, such as the induction of artificial modifications during sample handling, to ensure the generation of accurate and reliable data.[1][6] By understanding the principles, protocols, and comparative performance of these methods, scientists can confidently navigate the complexities of tryptophan modification analysis.
References
- 1. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of tryptophan oxidation in actin and troponin I from skeletal muscles using a rat model of acute oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 15. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-D-Trp-OH: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Fmoc-D-Trp-OH are responsible for its safe disposal to protect both laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, ensuring compliance with safety regulations and promoting a secure working environment.
I. Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the key safety and handling properties of this compound. This information is critical for preventing accidental exposure and ensuring proper storage of waste materials.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 86123-11-7[1] |
| Appearance | Solid[2] |
| Molecular Formula | C₂₆H₂₂N₂O₄[1] |
| Molecular Weight | 426.46 g/mol [1] |
| Storage Temperature | 2-8°C[1] |
| Water Hazard Class (WGK) | WGK 3 (Highly hazardous for water)[1] |
Personal Protective Equipment (PPE):
To minimize the risk of exposure, the following personal protective equipment must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or glasses are mandatory.
-
Hand Protection: Nitrile gloves are required to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In situations where dust may be generated, a particle filter respirator (N95 type) is recommended.
II. Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must never be poured down the drain or mixed with regular waste streams. All waste containing this chemical must be handled as hazardous waste and disposed of through a certified chemical waste disposal program.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal. To prevent unintended chemical reactions, this compound waste must be kept separate from other chemical waste streams.
Step 2: Waste Collection
-
Solid Waste:
-
Collect all unreacted this compound powder and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated solid chemical waste container.
-
This container must be clearly labeled for solid hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, dedicated container for liquid chemical waste.
-
Depending on the solvent used, this waste may need to be further categorized as halogenated or non-halogenated solvent waste, in accordance with your institution's guidelines.
-
Step 3: Containerization and Labeling
-
Container Selection: Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include the following information:
Step 4: Waste Storage
-
Store sealed waste containers in a designated, well-ventilated, and secure area.
-
This storage area, often referred to as a Satellite Accumulation Area, should be away from incompatible materials to prevent accidental reactions.[5][6]
-
Follow your institution's specific guidelines for the temporary storage of chemical waste.
Step 5: Final Disposal
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your certified chemical waste disposal program.
-
Do not attempt to dispose of the chemical waste through any other means.
III. Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The focus is on the safe handling and disposal of the chemical after its use in various research applications.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Disposal workflow for this compound waste.
References
- 1. Fmoc- D -Trp-OH = 98.0 86123-11-7 [sigmaaldrich.com]
- 2. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. actenviro.com [actenviro.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
